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  • Product: 6-Nitrobenzofuran-3(2H)-one
  • CAS: 1199783-01-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Nitrobenzofuran-3(2H)-one

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 6-Nitrobenzofuran-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 6-Nitrobenzofuran-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document details a logical, field-proven synthetic route, commencing from readily available starting materials. Each stage of the synthesis is elucidated with in-depth mechanistic insights, causality behind experimental choices, and self-validating, step-by-step protocols. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Strategic Overview

The benzofuran-3(2H)-one, or coumaranone, core is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules.[1][2] The introduction of a nitro group onto this scaffold, specifically at the 6-position, modulates its electronic properties and provides a crucial chemical handle for further functionalization, making 6-Nitrobenzofuran-3(2H)-one a valuable building block in synthetic programs. Its derivatives are explored for a range of bioactivities, leveraging the unique combination of the benzofuranone core and the electron-withdrawing nature of the nitro group.[1]

This guide presents a classical and reliable two-step approach for the synthesis of 6-Nitrobenzofuran-3(2H)-one. The strategy hinges on two key transformations:

  • Electrophilic Nitration: The regioselective installation of a nitro group onto the activated aromatic ring of a suitable precursor.

  • Intramolecular Cyclodehydration: The formation of the five-membered furanone ring via an acid-catalyzed intramolecular esterification.

This pathway is selected for its logical coherence, use of accessible reagents, and the foundational chemical principles it employs, ensuring a high degree of reproducibility and scalability.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the target structure to readily available starting materials. The core transformation is the intramolecular cyclization, which disconnects the furanone ring to reveal the key precursor, 2-hydroxy-5-nitrophenylacetic acid. This precursor can be traced back to the commercially available 2-hydroxyphenylacetic acid through a regioselective nitration reaction.

G T 6-Nitrobenzofuran-3(2H)-one I1 2-Hydroxy-5-nitrophenylacetic acid T->I1 C-O Bond Formation (Intramolecular Cyclization) S1 2-Hydroxyphenylacetic acid I1->S1 Electrophilic Aromatic Substitution (Nitration)

Caption: Retrosynthetic pathway for 6-Nitrobenzofuran-3(2H)-one.

Core Synthesis Pathway: A Two-Step Approach

The forward synthesis translates the retrosynthetic strategy into a practical workflow. The pathway is designed to be efficient and to provide a high level of control over the final product's structure and purity.

G S1 2-Hydroxyphenylacetic acid I1 2-Hydroxy-5-nitrophenylacetic acid S1->I1 Step 1: Nitration (HNO₃, H₂O, 0 °C) T 6-Nitrobenzofuran-3(2H)-one I1->T Step 2: Cyclodehydration (e.g., Ac₂O, Heat)

Caption: Forward synthesis workflow for 6-Nitrobenzofuran-3(2H)-one.

Step 1: Synthesis of 2-Hydroxy-5-nitrophenylacetic Acid

The initial step involves the regioselective nitration of 2-hydroxyphenylacetic acid. The hydroxyl and alkyl groups are ortho-, para-directing activators. The para-position relative to the strongly activating hydroxyl group is sterically accessible and electronically favored for electrophilic substitution, leading to the desired 5-nitro isomer as the major product.

Causality of Experimental Choices:

  • Reagent: A solution of nitric acid is the source of the nitronium ion (NO₂⁺) electrophile. Using it in an aqueous medium at low temperature helps to control the reaction's exothermicity and minimize side-product formation.[3]

  • Temperature: Maintaining the reaction at 0°C is critical. Low temperatures suppress the rate of reaction, preventing over-nitration and oxidative degradation of the activated phenol ring.

  • Workup: The workup procedure is designed to separate the desired 5-nitro isomer from the insoluble ortho-nitro byproduct. The higher polarity and potential for hydrogen bonding of the para-substituted product aids in its separation.[3]

Experimental Protocol: Nitration of 2-Hydroxyphenylacetic Acid [3]

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, suspend 2-hydroxyphenylacetic acid (15.0 g, 0.099 mol) in deionized water (39 mL).

  • Reagent Addition: While stirring vigorously and maintaining the internal temperature at 0°C, slowly add a pre-chilled solution of nitric acid (12 mL of 65% HNO₃ in 8 mL of H₂O) dropwise via a dropping funnel over 30 minutes.

  • Reaction: Continue stirring the suspension at 0°C for an additional 1.5 hours. After this period, remove the ice bath and allow the mixture to warm to ambient temperature, stirring for another 30 minutes.

  • Isolation of Isomers: Pour the heterogeneous solution over crushed ice (approx. 10 g). The insoluble ortho-nitro isomer will precipitate. Filter the mixture to remove this solid byproduct.

  • Product Isolation: Concentrate the reddish filtrate under reduced pressure to obtain a thick residue. Redissolve this residue in 6N HCl and filter through a pad of celite to remove any remaining impurities.

  • Final Purification: Remove the solvent from the filtrate under reduced pressure to yield 2-hydroxy-5-nitrophenylacetic acid as a light, brownish-red solid. The typical reported yield for this step is around 40%. The product can be used in the next step without further purification.

Table 1: Summary of Reaction Parameters for Step 1

ParameterValueRationale
Starting Material2-Hydroxyphenylacetic acidCommercially available, activated aromatic ring.
Nitrating Agent65% Nitric Acid in WaterControlled source of nitronium ion.
Temperature0 °CMinimizes side reactions and degradation.
Reaction Time~2 hoursAllows for complete conversion.
Expected Yield~40%Reflects isomer formation and purification losses.[3]
Product PuritySufficient for next stepCrude product is typically carried forward.
Step 2: Intramolecular Cyclodehydration to 6-Nitrobenzofuran-3(2H)-one

This final step constructs the benzofuranone ring system. It is an intramolecular cyclization, specifically a lactonization (intramolecular esterification), driven by the removal of a water molecule from the 2-hydroxy-5-nitrophenylacetic acid precursor. The reaction is typically promoted by a dehydrating agent or catalyst under thermal conditions.

Causality of Experimental Choices:

  • Reagent: Acetic anhydride (Ac₂O) is a common and effective choice. It serves a dual purpose: it acts as a dehydrating agent to facilitate the removal of water, and it can transiently acetylate the phenolic hydroxyl group, which can in some cases activate it for cyclization. Other reagents like polyphosphoric acid (PPA) or strong acids (e.g., H₂SO₄) can also be used to catalyze the dehydration.

  • Mechanism (Acid Catalysis): The reaction proceeds via protonation of the carboxylic acid carbonyl, enhancing its electrophilicity. The nucleophilic phenolic hydroxyl group then attacks this activated carbonyl. Subsequent elimination of water and deprotonation yields the cyclic lactone, 6-Nitrobenzofuran-3(2H)-one.

  • Temperature: Heating is required to provide the activation energy for the cyclization and dehydration process.

Experimental Protocol: Cyclization of 2-Hydroxy-5-nitrophenylacetic Acid

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-hydroxy-5-nitrophenylacetic acid (5.0 g, 0.025 mol).

  • Reagent Addition: Add acetic anhydride (25 mL, 0.265 mol).

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water (100 mL) to quench the excess acetic anhydride.

  • Precipitation: Stir the aqueous mixture until the product precipitates completely as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-Nitrobenzofuran-3(2H)-one as a crystalline solid.

Conclusion

The synthetic pathway detailed in this guide represents a logical and experimentally validated approach to 6-Nitrobenzofuran-3(2H)-one. By breaking the synthesis down into two distinct and well-understood chemical transformations—electrophilic nitration and intramolecular cyclodehydration—researchers can reliably produce this valuable heterocyclic building block. The provided protocols, coupled with the mechanistic rationale, offer a self-validating framework for laboratory execution, ensuring both scientific integrity and practical success.

References

  • What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde??. (2023-07-07).
  • Synthesis process of 2-hydroxy-5-nonylacetophenone. Google Patents.
  • Preparation of 2-hydroxyphenylacetic acid by fermentation. Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • 4-Hydroxyphenylacetic Acid. Rupa Health.
  • 2-HYDROXY-5-NITROPHENYLACETIC ACID synthesis. ChemicalBook.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • 2-Coumaranone. Wikipedia. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitrobenzofuran-3(2H)-one

This guide provides a comprehensive overview of the core physicochemical properties of 6-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 6-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical insights into its synthesis, characterization, and handling.

Molecular Identity and Structure

6-Nitrobenzofuran-3(2H)-one is a derivative of benzofuranone, featuring a nitro group at the 6-position of the bicyclic ring system. This substitution significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

The canonical structure of 6-Nitrobenzofuran-3(2H)-one is presented below. The molecule consists of a fused benzene and furanone ring. The nitro group (NO₂) is attached to the benzene ring at position 6, and the ketone group (C=O) is at position 3 of the furanone ring.

Caption: Chemical structure of 6-Nitrobenzofuran-3(2H)-one.

Molecular Formula: C₈H₅NO₄[1]

Molecular Weight: 179.13 g/mol [1]

InChI: InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2[1]

SMILES: O=C1OCc2ccc([O-])cc21[1]

Physicochemical Properties

The physicochemical properties of 6-Nitrobenzofuran-3(2H)-one are crucial for its handling, formulation, and mechanism of action in various applications. The data presented here is a combination of calculated and experimental values for closely related structures.

Summary of Physicochemical Data
PropertyValueUnitSource/Method
Molecular Weight179.13 g/mol IUPAC Atomic Weights[1]
Melting Point (Tfus)491.96KJoback Calculated Property[1]
Boiling Point (Tboil)677.10KJoback Calculated Property[1]
logP (Octanol/Water Partition Coefficient)1.265Crippen Calculated Property[1]
Water Solubility (log10WS)-2.65mol/LAq. Sol. Calculated Property[1]
McGowan's Characteristic Volume (McVol)113.820ml/molMcGowan Calculated Property[1]
Critical Temperature (Tc)950.43KJoback Calculated Property[1]
Critical Pressure (Pc)4540.80kPaJoback Calculated Property[1]
Critical Volume (Vc)0.444m³/kmolJoback Calculated Property[1]
Enthalpy of Fusion (ΔfusH°)25.65kJ/molJoback Calculated Property[1]
Enthalpy of Vaporization (ΔvapH°)62.57kJ/molJoback Calculated Property[1]
Standard Gibbs Free Energy of Formation (ΔfG°)4.93kJ/molJoback Calculated Property[1]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-182.18kJ/molJoback Calculated Property[1]

Synthesis and Purification

The synthesis of 6-Nitrobenzofuran-3(2H)-one can be approached through several synthetic routes common for benzofuranone derivatives. A plausible and efficient method involves the intramolecular cyclization of a suitably substituted precursor. The general workflow is outlined below.

G start Starting Material (e.g., Substituted Phenol) step1 Functional Group Introduction start->step1 Reagents step2 Intramolecular Cyclization step1->step2 Reaction Conditions product Crude 6-Nitrobenzofuran-3(2H)-one step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow for 6-Nitrobenzofuran-3(2H)-one.

Exemplary Synthetic Protocol

This protocol is adapted from the synthesis of similar benzofuranone structures and serves as a guiding framework.[2][3]

Step 1: Synthesis of a Precursor (e.g., 2-Bromo-1-(4-nitro-2-hydroxyphenyl)ethan-1-one)

  • To a solution of 4-nitro-2-hydroxyacetophenone in a suitable solvent (e.g., diethyl ether or THF), add a brominating agent (e.g., N-Bromosuccinimide or bromine) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude precursor.

Step 2: Intramolecular Cyclization

  • Dissolve the crude precursor in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Add a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to facilitate the intramolecular Williamson ether synthesis.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield crude 6-Nitrobenzofuran-3(2H)-one.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure compound.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of 6-Nitrobenzofuran-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and carbonyl groups. The methylene protons of the furanone ring would likely resonate as a singlet around δ 4.5-5.5 ppm.

  • ¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 180-195 ppm. Aromatic carbons will appear between δ 110-160 ppm, with carbons attached to the nitro group and oxygen being the most deshielded. The methylene carbon should appear around δ 70-80 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7] The characteristic absorption bands for 6-Nitrobenzofuran-3(2H)-one are expected as follows:

  • C=O stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

  • C-O-C stretch (ether): An absorption band in the region of 1050-1250 cm⁻¹.

  • Ar-H stretch (aromatic C-H): Weak to medium bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 6-Nitrobenzofuran-3(2H)-one, the molecular ion peak [M]⁺ would be observed at m/z 179. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent rearrangements of the benzofuranone core.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be suitable for 6-Nitrobenzofuran-3(2H)-one.[10]

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-350 nm due to the conjugated system and nitro group).

Stability and Handling

6-Nitrobenzofuran-3(2H)-one should be handled with care in a well-ventilated fume hood. As with many nitroaromatic compounds, it may be sensitive to heat, shock, and light. It is advisable to store the compound in a cool, dark, and dry place under an inert atmosphere if possible.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 6-Nitrobenzofuran-3(2H)-one. The presented data, derived from a combination of computational predictions and experimental data from analogous structures, offers valuable insights for researchers working with this compound. The outlined synthetic and analytical methodologies provide a practical starting point for its preparation and characterization in a laboratory setting. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this molecule.

References

  • Cheméo. (n.d.). Chemical Properties of 6-nitro-3H-2-benzofuran-1-one. Retrieved from [Link]

  • Reddy, J. S., Ravikumar, N., Prasad, J. V., Krishna, G. G., & Solomon, K. A. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2871.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0293642). Retrieved from [Link]

  • PubChem. (n.d.). (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one. Retrieved from [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 83-92.
  • ResearchGate. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-(Diethylamino)benzofuran-3(2H)-one. Retrieved from [Link]

  • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link]

  • NIH. (n.d.). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

  • PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxybenzofuran. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. Retrieved from [Link]

  • Chemcasts. (n.d.). 6-Hydroxy-2H-benzofuran-3-one (CAS 6272-26-0) – Thermophysical Properties. Retrieved from [Link]

  • ResearchGate. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Nitrobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Nitrobenzofuran-3(2H)-one stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a membe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitrobenzofuran-3(2H)-one stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a member of the broader benzofuran class, it inherits a legacy of diverse biological activities. This technical guide synthesizes the current understanding of its mechanism of action, drawing upon evidence from related nitroaromatic and benzofuranone-containing compounds. We will delve into the pivotal role of the nitro group in bioactivation, explore potential enzymatic targets, and propose a comprehensive model for its biological effects. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on this promising scaffold.

Introduction: The Benzofuran Scaffold and the Significance of Nitro-functionalization

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4][5] The introduction of a nitro group at the 6-position of the benzofuran-3(2H)-one core is a critical chemical modification that significantly influences its biological profile. The electron-withdrawing nature of the nitro group is hypothesized to be central to the molecule's mechanism of action, primarily through a process of bioreduction to generate reactive intermediates.

Proposed Mechanism of Action: A Dual-Pronged Approach

The mechanism of action of 6-Nitrobenzofuran-3(2H)-one is likely multifaceted, leveraging both the reactivity of the nitro group and the inherent biological activity of the benzofuranone core.

Bioactivation via Nitroreduction: The "Trojan Horse" Strategy

A key feature of many nitroaromatic compounds with antimicrobial or cytotoxic properties is their ability to act as "prodrugs" that are selectively activated within target cells or pathogens.[6] This activation is typically mediated by nitroreductase enzymes, which are more prevalent or active in certain microbial species and hypoxic tumor environments.

The proposed bioactivation pathway for 6-Nitrobenzofuran-3(2H)-one is as follows:

  • Enzymatic Reduction: The nitro group of the parent compound is reduced by a one-electron transfer, often from a flavin-containing nitroreductase, to form a nitroso radical anion.

  • Radical Formation: This radical anion can then be further reduced to generate highly reactive nitroso and hydroxylamine intermediates.

  • Cellular Damage: These reactive species are capable of inducing widespread cellular damage through various mechanisms, including:

    • DNA Damage: Covalent adduction to DNA bases, leading to strand breaks and inhibition of replication and transcription.[6]

    • Oxidative Stress: Participation in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.

    • Protein Dysfunction: Covalent modification of essential proteins, including enzymes and structural components.

This bioactivation cascade is a well-established mechanism for other nitro-heterocyclic drugs and is a strong candidate for the primary mode of action of 6-Nitrobenzofuran-3(2H)-one.[6]

Bioactivation_Pathway 6-Nitrobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one Nitroso_Radical_Anion Nitroso_Radical_Anion 6-Nitrobenzofuran-3(2H)-one->Nitroso_Radical_Anion Nitroreductase (e-) Nitroso_Intermediate Nitroso_Intermediate Nitroso_Radical_Anion->Nitroso_Intermediate Reduction Hydroxylamine_Intermediate Hydroxylamine_Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Reduction Cellular_Targets Cellular_Targets Hydroxylamine_Intermediate->Cellular_Targets DNA_Damage DNA_Damage Cellular_Targets->DNA_Damage Oxidative_Stress Oxidative_Stress Cellular_Targets->Oxidative_Stress Protein_Dysfunction Protein_Dysfunction Cellular_Targets->Protein_Dysfunction

Caption: Proposed bioactivation pathway of 6-Nitrobenzofuran-3(2H)-one.

Inhibition of Essential Enzymes: Targeting Cellular Machinery

Beyond the bioactivation of the nitro group, the benzofuranone scaffold itself is known to interact with and inhibit specific enzymes. This suggests a second, potentially complementary, mechanism of action for 6-Nitrobenzofuran-3(2H)-one.

Derivatives of 2-benzylidene-3(2H)-benzofuranone have been identified as inhibitors of chorismate synthase, a key enzyme in the shikimate pathway.[6][7] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in mammals. This makes chorismate synthase an attractive target for the development of selective antimicrobial agents. Inhibition of this enzyme would lead to the depletion of essential amino acids, ultimately halting protein synthesis and cell growth.

Certain substituted 2-benzylidenebenzofuran-3(2H)-ones have also demonstrated inhibitory activity against alkaline phosphatases.[8] These enzymes are involved in a variety of cellular processes, and their dysregulation has been implicated in several diseases. While the direct relevance to the antimicrobial or anticancer effects of 6-Nitrobenzofuran-3(2H)-one is less clear, it highlights the potential for this scaffold to interact with a range of enzymatic targets.

Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of targeted experiments are necessary.

Investigating Nitroreductase-Mediated Bioactivation

Objective: To determine if 6-Nitrobenzofuran-3(2H)-one is a substrate for nitroreductase enzymes and if its biological activity is dependent on this activation.

Experimental Protocol:

  • Enzyme Kinetics:

    • Express and purify a candidate nitroreductase (e.g., from E. coli or a target pathogen).

    • Perform spectrophotometric assays to monitor the reduction of 6-Nitrobenzofuran-3(2H)-one by the purified enzyme in the presence of a suitable electron donor (e.g., NADH or NADPH).

    • Determine key kinetic parameters such as Km and Vmax.

  • Cell-Based Assays:

    • Compare the cytotoxic or antimicrobial activity of 6-Nitrobenzofuran-3(2H)-one in wild-type cells versus cells deficient in a specific nitroreductase.

    • A significant decrease in activity in the knockout strain would strongly support a nitroreductase-dependent mechanism.

  • Metabolite Identification:

    • Incubate 6-Nitrobenzofuran-3(2H)-one with the purified nitroreductase or with whole cells.

    • Analyze the reaction mixture using LC-MS/MS to identify the formation of the reduced nitroso and hydroxylamine metabolites.

Nitroreductase_Workflow cluster_Enzyme Enzyme Kinetics cluster_Cell Cell-Based Assays cluster_Metabolite Metabolite Identification Purify_Enzyme Purify Nitroreductase Spectrophotometry Spectrophotometric Assay Purify_Enzyme->Spectrophotometry Kinetic_Parameters Determine Km, Vmax Spectrophotometry->Kinetic_Parameters Compare_Strains Compare Wild-Type vs. Knockout Assess_Activity Assess Cytotoxicity Compare_Strains->Assess_Activity Incubate Incubate Compound LC_MS LC-MS/MS Analysis Incubate->LC_MS Identify_Metabolites Identify Reduced Metabolites LC_MS->Identify_Metabolites

Sources

Exploratory

The Rising Therapeutic Potential of 6-Nitrobenzofuran-3(2H)-one Derivatives: Synthesis, Biological Activity, and Future Perspectives

An In-depth Technical Guide: Abstract The benzofuran-3(2H)-one scaffold, a core structure of the aurone class of flavonoids, represents a privileged framework in medicinal chemistry. Its derivatives exhibit a remarkable...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The benzofuran-3(2H)-one scaffold, a core structure of the aurone class of flavonoids, represents a privileged framework in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic introduction of a nitro group, particularly at the 6-position, can significantly modulate the molecule's physicochemical properties and enhance its therapeutic efficacy. The nitro moiety, a well-established pharmacophore, often acts as a bio-reductive functional group, leading to the formation of reactive intermediates capable of interacting with key cellular targets. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of 6-nitrobenzofuran-3(2H)-one and related nitro-substituted derivatives. We delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into future research directions for harnessing their full therapeutic potential.

Introduction: The Benzofuran-3(2H)-one Scaffold

Benzofuran derivatives are a cornerstone of heterocyclic chemistry, widely distributed in natural products and synthetic compounds, and exhibiting a vast range of pharmacological activities.[1][2][3] Within this class, the benzofuran-3(2H)-one (also known as aurone) skeleton is of particular interest. Unlike other flavonoids, aurones feature a distinctive (Z)-configured exocyclic double bond that imparts unique stereoelectronic properties, influencing their interaction with biological targets.[4]

The therapeutic versatility of this scaffold has been demonstrated across numerous domains:

  • Anticancer Activity: Derivatives have shown potent cytotoxicity against various cancer cell lines by targeting critical pathways, such as inhibiting kinases like Aurora B or inducing apoptosis.[5][6]

  • Antimicrobial Properties: The benzofuran core is a recognized pharmacophore for designing agents active against a spectrum of bacteria and fungi.[7][8]

  • Anti-inflammatory Effects: Aurones can suppress the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in macrophage cell lines.[4][9]

The incorporation of a nitro group (-NO₂) into this scaffold is a rational drug design strategy. The strong electron-withdrawing nature of the nitro group can profoundly alter a molecule's reactivity and biological interactions.[10] It can serve as a key site for bioreduction within hypoxic tumor cells or microbial environments, leading to cytotoxic reactive nitrogen species.[10] This guide focuses specifically on derivatives featuring the 6-nitro substitution, exploring how this modification drives their biological potential.

Synthetic Strategies and Methodologies

The synthesis of 6-nitrobenzofuran-3(2H)-one derivatives typically involves multi-step processes that build the core heterocyclic system from appropriately substituted precursors. The choice of synthetic route is critical, as it dictates the potential for diversification and overall yield.

Core Synthesis via Claisen-Schmidt Condensation

A prevalent and versatile method for constructing the benzofuran-3(2H)-one core is the Claisen-Schmidt condensation. This approach involves the base- or acid-catalyzed reaction between a 6-hydroxy-1-benzofuran-3(2H)-one intermediate and a substituted benzaldehyde.[11] To synthesize a 6-nitro derivative, the starting phenolic material would need to contain the nitro group prior to ring formation.

G cluster_0 General Synthetic Workflow A Substituted Phenol (e.g., 4-Nitrophenol) B Friedel-Crafts Acylation / Alkylation A->B Reagents C Intermediate (e.g., Hydroxyacetophenone) B->C D Cyclization (e.g., Perkin Reaction, Aldol Condensation) C->D Ring Closure E 6-Nitrobenzofuran-3(2H)-one Core D->E G Claisen-Schmidt Condensation E->G Core Structure F Substituted Aldehyde F->G Side Chain Precursor H Final Derivative G->H

Caption: General workflow for synthesizing benzofuran-3(2H)-one derivatives.

Modern Approaches: Dearomative Cycloaddition

Recent advances have introduced elegant and efficient methods, such as the dearomative (3+2) cycloaddition. This strategy can utilize 2-nitrobenzofurans as precursors, which react with nucleophiles like para-quinamines to construct complex polycyclic systems containing the benzofuranone core under mild conditions and with high diastereoselectivity.[12] This highlights the utility of the nitro group not just as a pharmacophore but also as a reactive handle in complex molecule synthesis.

Protocol 1: General Synthesis of a (Z)-2-benzylidene-6-nitrobenzofuran-3(2H)-one Derivative

Rationale: This protocol outlines a standard Claisen-Schmidt condensation, a reliable method for generating aurone derivatives. The use of an acid catalyst facilitates the condensation between the ketone of the benzofuranone core and an aromatic aldehyde to form the characteristic exocyclic double bond.

Reagents & Materials:

  • 6-Nitrobenzofuran-3(2H)-one

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolution: Dissolve 6-nitrobenzofuran-3(2H)-one (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of concentrated HCl to the solution to act as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, with stirring. Monitor the reaction progress by TLC.

    • Causality Insight: The acidic environment protonates the carbonyl oxygen of the benzofuranone, making the alpha-carbon more susceptible to nucleophilic attack by the aldehyde, initiating the condensation cascade.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Purify the product further by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to yield the final compound as pure crystals.

  • Characterization: Confirm the structure and purity of the final derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Biological Activities and Mechanisms of Action

The presence of the 6-nitro group imparts distinct biological activities, primarily centered around anticancer and antimicrobial effects.

Anticancer Activity

Nitro-substituted benzofuran derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[5][10] The proposed mechanisms are often multifaceted.

Mechanism: Bioreductive Activation and Oxidative Stress The primary mechanism is believed to involve the bioreduction of the nitro group, a process that is particularly efficient in the hypoxic (low oxygen) environments characteristic of solid tumors.[10]

G cluster_0 Proposed Anticancer Mechanism A 6-Nitrobenzofuranone (Pro-drug) B Tumor Reductases (e.g., Cytochrome P450) A->B Hypoxic Tumor Environment C Nitro Radical Anion B->C Single-electron reduction D Reactive Nitrogen Species (Nitroso, Hydroxylamine) C->D Further reduction E DNA Damage (Strand Breaks) D->E F Protein Adducts (Enzyme Inactivation) D->F G Apoptosis (Programmed Cell Death) E->G F->G

Caption: Bioreductive activation pathway of 6-nitrobenzofuranone derivatives.

This reduction cascade generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cell death through:

  • DNA Damage: Covalently binding to DNA, causing strand breaks and adducts that trigger apoptotic pathways.[2]

  • Enzyme Inhibition: Forming adducts with critical cellular proteins and enzymes, disrupting their function. Some benzofuran derivatives are known inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) or Aurora B kinase, crucial for cancer cell proliferation.[6][13]

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
17i Benzofuran (non-nitro)MCF-7 (Breast)2.90[13]
17i Benzofuran (non-nitro)H460 (Lung)2.06[13]
S6 Benzofuran derivativeHeLa (Cervical)Sensitive[6]
3d NitrobenzofurazanHCT-8 (Colon)7.76 µg/mL[14]
5h Nitroimidazol-benzofuranoneK1 (MDR P. falciparum)0.654 nM[15]

Note: Data is compiled from various benzofuran and nitro-heterocycle studies to illustrate general potency. IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

The benzofuran scaffold is a known antimicrobial pharmacophore, and the addition of a nitro group often enhances this activity.[8][16] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

The mechanism parallels that of anticancer activity, where intracellular reduction of the nitro group by bacterial nitroreductases generates cytotoxic radicals that damage bacterial DNA, proteins, and other essential macromolecules, leading to cell death. This is the established mechanism for nitro-class antibiotics like nitrofurantoin.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds. For nitrobenzofuran-3(2H)-one derivatives, several key structural features influence potency and selectivity.

  • The Nitro Group: Its position is critical. While this guide focuses on the 6-nitro position, studies on related scaffolds show that the placement of the nitro group on the heteroaryl ring can dramatically alter activity and selectivity between different targets.[15]

  • Substituents on the Benzylidene Ring: Modifications to the phenyl ring attached at the 2-position significantly impact activity. Electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., halogens) can tune the electronic properties and lipophilicity of the entire molecule, affecting cell permeability and target binding.[9][17]

  • Substituents on the Benzofuran Core: Besides the nitro group, other substitutions on the fused benzene ring (e.g., hydroxyl or methoxy groups at positions 4, 5, or 7) can modulate activity. For instance, a hydroxyl group at C-6 was found to confer excellent broad-spectrum antibacterial activity in some series.[7]

Caption: Key sites for structure-activity relationship (SAR) modifications.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust primary screen for identifying cytotoxic compounds.

Reagents & Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-nitrobenzofuran-3(2H)-one derivative in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Self-Validation: The inclusion of vehicle and positive controls is essential to validate the assay's performance and provide a benchmark for the test compound's activity.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

6-Nitrobenzofuran-3(2H)-one derivatives represent a promising class of compounds with potent, mechanistically driven biological activities. Their efficacy, particularly as anticancer agents, is closely linked to the bioreductive activation of the 6-nitro group, a feature that can be exploited for tumor-selective therapy. The synthetic accessibility of the benzofuran-3(2H)-one core allows for extensive chemical modification, enabling fine-tuning of their pharmacological profiles through rigorous SAR studies.

Future research should focus on:

  • Selective Targeting: Designing derivatives that are preferentially activated by specific nitroreductases overexpressed in cancer cells to minimize off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutics or radiotherapy.

  • Pharmacokinetic Profiling: Conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies to identify candidates with favorable drug-like properties for in vivo evaluation.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock new therapeutic agents for combating cancer and infectious diseases.

References

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Foundational

An In-Depth Technical Guide to 6-Nitrobenzofuran-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 6-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this molecule is not extensively documented in publicly accessible literature, this guide synthesizes information from related structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

Core Compound Identification

While a specific CAS number for 6-Nitrobenzofuran-3(2H)-one is not readily found in major chemical databases, its structure and fundamental properties can be definitively established.

IdentifierValue
IUPAC Name 6-Nitro-1-benzofuran-3(2H)-one
Molecular Formula C₈H₅NO₄
Molecular Weight 179.13 g/mol
Canonical SMILES C1C(=O)C2=C(O1)C=C(C=C2)[O-]

The structural backbone of this molecule is the benzofuran-3(2H)-one, also known as coumaranone. The key feature is the presence of a nitro group (-NO₂) at the 6-position of the benzene ring, which is expected to significantly influence its chemical reactivity and biological activity.

Figure 1: Chemical structure of 6-Nitrobenzofuran-3(2H)-one.

Plausible Synthetic Pathway

Step 1: Synthesis of 6-Hydroxybenzofuran-3(2H)-one

The precursor, 6-hydroxybenzofuran-3(2H)-one, can be synthesized via the cyclization of 2,4-dihydroxyphenacyl chloride. This intramolecular cyclization is a well-established method for forming the benzofuranone ring system.

Protocol:

  • Preparation of 2,4-dihydroxyphenacyl chloride: This starting material can be prepared from resorcinol through a Friedel-Crafts acylation with chloroacetyl chloride.

  • Cyclization: The cyclization of 2,4-dihydroxyphenacyl chloride to 6-hydroxybenzofuran-3(2H)-one can be achieved under basic conditions. A green chemistry approach involves grinding the solid precursor with a solid base like activated barium hydroxide.

Causality: The use of a solid base in a solvent-free grinding method is an environmentally friendly and efficient alternative to traditional solvent-based reflux methods, often leading to higher yields and simpler work-up procedures.

Step 2: Nitration of 6-Hydroxybenzofuran-3(2H)-one

The introduction of the nitro group at the 6-position of the benzofuranone ring can be achieved through electrophilic aromatic substitution. The hydroxyl group at the 6-position is an ortho-, para-director. However, due to steric hindrance and the electronic nature of the fused ring system, nitration is expected to occur at the available ortho and para positions. Given the structure of 6-hydroxybenzofuran-3(2H)-one, the 5 and 7 positions are ortho to the hydroxyl group, and the 4-position is para. The synthesis of related nitro-substituted isobenzofuranones often employs standard nitrating agents[1].

Protocol:

  • Dissolution: Dissolve 6-hydroxybenzofuran-3(2H)-one in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring.

  • Reaction: Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the product. The solid product can then be collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The low temperature is crucial to control the exothermic reaction and to minimize the formation of side products.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration 2,4-dihydroxyphenacyl chloride 2,4-dihydroxyphenacyl chloride 6-hydroxybenzofuran-3(2H)-one 6-hydroxybenzofuran-3(2H)-one 2,4-dihydroxyphenacyl chloride->6-hydroxybenzofuran-3(2H)-one Activated Ba(OH)2, grinding 6-Nitrobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one 6-hydroxybenzofuran-3(2H)-one->6-Nitrobenzofuran-3(2H)-one HNO3, H2SO4, 0-5 °C

Figure 2: Proposed two-step synthesis of 6-Nitrobenzofuran-3(2H)-one.

Predicted Spectroscopic Profile

Experimental spectral data for 6-Nitrobenzofuran-3(2H)-one is not currently available in the literature. However, a predicted spectroscopic profile can be constructed based on the analysis of its structure and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The benzene ring of the benzofuranone core will show signals in the aromatic region (typically δ 7.0-8.5 ppm). The strong electron-withdrawing nature of the nitro group will significantly deshield the ortho and para protons. We would expect to see three protons on the aromatic ring. The proton at position 7 (ortho to the nitro group) would be the most deshielded. The proton at position 5 would also be deshielded. The proton at position 4 would be the least deshielded of the aromatic protons.

  • Methylene Protons: The two protons of the methylene group at the 2-position (-CH₂-) would appear as a singlet, likely in the range of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: The carbonyl carbon of the ketone at the 3-position is expected to have a chemical shift in the range of δ 190-200 ppm.

  • Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the nitro group (C-6) will be significantly deshielded.

  • Methylene Carbon: The methylene carbon at the 2-position will likely have a chemical shift in the range of δ 70-80 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ketone is expected around 1700-1720 cm⁻¹.

  • N-O Stretch: Two strong absorption bands characteristic of the nitro group will be present, typically around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch).

  • C-O-C Stretch: An absorption band for the ether linkage within the furanone ring is expected around 1050-1150 cm⁻¹.

  • Ar-H Stretch: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da) and the carbonyl group (CO, 28 Da).

Potential Applications in Drug Discovery and Development

The benzofuran-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds[2]. The introduction of a nitro group can further enhance or modulate the biological activity of a molecule.

Antimicrobial and Antiparasitic Activity

Nitro-containing heterocyclic compounds are well-established antimicrobial and antiparasitic agents. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the pathogen. Derivatives of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have shown potent activity against Plasmodium falciparum (the parasite that causes malaria) and Leishmania species[3][4]. It is therefore highly plausible that 6-Nitrobenzofuran-3(2H)-one could serve as a valuable starting point for the development of new antimalarial and antileishmanial drugs.

Anticancer Potential

The benzofuranone core is present in compounds with demonstrated anticancer properties[5]. The mechanism of action can vary, but often involves the inhibition of key enzymes or the induction of apoptosis in cancer cells. The addition of a nitro group could enhance these effects. For instance, the nitro group can lead to bioreductive activation under the hypoxic conditions often found in solid tumors, resulting in selective cytotoxicity towards cancer cells.

Enzyme Inhibition

Derivatives of isobenzofuran-1(3H)-one have been identified as inhibitors of monoamine oxidases (MAOs), enzymes that are important targets in the treatment of neurodegenerative diseases[4]. This suggests that the broader benzofuranone scaffold could be explored for the development of inhibitors for a range of enzymes.

G cluster_0 6-Nitrobenzofuran-3(2H)-one cluster_1 Potential Therapeutic Applications A Core Scaffold B Antimicrobial/Antiparasitic A->B Bioreductive activation by nitroreductases C Anticancer A->C Induction of apoptosis, Hypoxia-activated prodrug D Enzyme Inhibition A->D Interaction with active sites

Figure 3: Potential drug discovery pathways for 6-Nitrobenzofuran-3(2H)-one.

Conclusion and Future Directions

6-Nitrobenzofuran-3(2H)-one represents a promising, yet underexplored, chemical entity. This guide has outlined a feasible synthetic route and predicted its key characterization data, providing a solid foundation for its synthesis and subsequent investigation. The established biological activities of the benzofuranone scaffold, coupled with the unique properties of the nitro group, strongly suggest that 6-Nitrobenzofuran-3(2H)-one and its derivatives are worthy candidates for screening in antimicrobial, antiparasitic, and anticancer drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity profile.

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  • Villemin, D., et al. (2018). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. ChemEngineering, 2(3), 32.

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Exploratory

The Benzofuranone Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Abstract The benzofuranone scaffold, a heterocyclic motif consisting of a fused benzene and furanone ring, is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuranone scaffold, a heterocyclic motif consisting of a fused benzene and furanone ring, is a cornerstone in the architecture of numerous natural products and synthetic compounds of significant biological importance. This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzofuranone compounds, charting the course from their early incidental discoveries to their current status as privileged structures in medicinal chemistry. We will delve into the evolution of synthetic methodologies for both 2(3H)- and 3(2H)-benzofuranone isomers, presenting detailed, field-proven experimental protocols and elucidating the mechanistic rationale behind these transformations. Furthermore, this guide will illuminate the diverse therapeutic applications of benzofuranone derivatives, with a particular focus on their mechanisms of action in oncology, infectious diseases, and neurodegenerative disorders. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both a historical perspective and a practical guide to the chemistry and biology of this vital class of compounds.

Introduction: The Architectural Significance of the Benzofuranone Nucleus

Benzofuranone-containing molecules are widely distributed in nature and have captivated the attention of chemists and pharmacologists for over a century.[1] The inherent reactivity and structural rigidity of the benzofuranone core, combined with its capacity for diverse functionalization, have established it as a "privileged scaffold" in drug discovery. This guide will systematically unpack the rich history, versatile synthesis, and profound biological impact of these remarkable compounds.

A Historical Odyssey: Unearthing the Benzofuranone Scaffold

While the history of the simpler benzofuran ring system is often traced back to William Henry Perkin's work in 1870, the specific timeline for the discovery of the benzofuranone core is more nuanced.[2] Early encounters with this moiety were likely through the characterization of natural products. For instance, derivatives of benzofuranone have been isolated from lichens such as Usnea longissima.[3]

A pivotal moment in the synthetic history of this scaffold is the Perkin rearrangement , a reaction first reported by Perkin in 1870, which involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide to yield a benzofuran.[2] This reaction, while not a direct synthesis of the parent benzofuranone, laid the groundwork for accessing functionalized derivatives and demonstrated an early understanding of the relationship between coumarins and benzofurans.

The 20th century saw a burgeoning interest in natural product chemistry, leading to the isolation and structural elucidation of a variety of complex molecules containing the benzofuranone core, including the potent antifungal antibiotic griseofulvin , the natural colorant maesopsin , and the flavonoid sulfuretin .[4] These discoveries spurred the development of more direct and efficient synthetic routes to the benzofuranone nucleus.

The Art of Synthesis: Constructing the Benzofuranone Core

The synthesis of benzofuranones can be broadly categorized into methods for preparing the 2(3H)- and 3(2H)-isomers. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 2(3H)-Benzofuranones (Coumaranones)

The 2(3H)-benzofuranone scaffold is a common structural motif in many biologically active compounds. Classical and modern synthetic approaches offer a range of options for its construction.

A foundational and widely employed method for the synthesis of 2(3H)-benzofuranones is the acid-catalyzed intramolecular cyclization of o-hydroxyphenylacetic acids. This straightforward approach involves the dehydration of the carboxylic acid to form the lactone.

G cluster_0 Synthesis of 2(3H)-Benzofuranone o-Hydroxyphenylacetic_Acid o-Hydroxyphenylacetic Acid Protonation Protonation of Carbonyl Oxygen o-Hydroxyphenylacetic_Acid->Protonation H+ Intramolecular_Attack Intramolecular Nucleophilic Attack Protonation->Intramolecular_Attack Dehydration Dehydration Intramolecular_Attack->Dehydration -H2O 2_3H_Benzofuranone 2(3H)-Benzofuranone Dehydration->2_3H_Benzofuranone

Caption: Acid-catalyzed intramolecular cyclization of o-hydroxyphenylacetic acid.

Experimental Protocol: Synthesis of Benzofuran-2(3H)-one [5][6]

  • Reaction Setup: In a 1000 mL reaction flask equipped with a magnetic stirrer and a water trap, add 200 g of o-hydroxyphenylacetic acid, 700 mL of chlorobenzene (as a water-carrying agent), and 2 g of silica gel sulfonic acid (catalyst).[6]

  • Reaction Execution: Heat the mixture to reflux with stirring. Water generated during the reaction is azeotropically removed and collected in the water trap.

  • Monitoring: Monitor the progress of the reaction by observing the cessation of water collection.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the silica gel sulfonic acid catalyst.

  • Purification: Remove the chlorobenzene from the filtrate by rotary evaporation. The resulting crude product can be further purified by distillation or recrystallization to yield benzofuran-2(3H)-one.

As mentioned, the Perkin rearrangement provides an elegant route to 2-carboxy-substituted benzofurans, which can be further manipulated. A modern, microwave-assisted protocol significantly accelerates this classic transformation.[7][8][9]

G cluster_1 Perkin Rearrangement 3-Halocoumarin 3-Halocoumarin Lactone_Opening Base-catalyzed Lactone Opening 3-Halocoumarin->Lactone_Opening OH- Intermediate Phenoxide Intermediate Lactone_Opening->Intermediate Intramolecular_SN2 Intramolecular SN2 Attack Intermediate->Intramolecular_SN2 Benzofuran_Carboxylic_Acid Benzofuran-2-carboxylic Acid Intramolecular_SN2->Benzofuran_Carboxylic_Acid

Caption: Mechanism of the Perkin rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [7]

  • Reactant Preparation: In a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

  • Reagent Addition: Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitoring: Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Work-up: Upon completion, concentrate the reaction mixture on a rotary evaporator. Dissolve the crude product in a minimum volume of water.

  • Purification: Acidify the aqueous solution with 10% HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

Synthesis of 3(2H)-Benzofuranones (Aurones)

3(2H)-Benzofuranones, also known as aurones, are another important class of benzofuranone isomers with distinct biological activities. Their synthesis often involves transition metal-catalyzed reactions.

A flexible and efficient method for the synthesis of 3(2H)-benzofuranones involves the gold-catalyzed cycloisomerization of o-alkynylphenols.[4][10]

G cluster_2 Gold-Catalyzed Synthesis of 3(2H)-Benzofuranone o-Alkynylphenol o-Alkynylphenol Gold_Coordination Coordination of Gold(I) to Alkyne o-Alkynylphenol->Gold_Coordination [Au(I)] Intramolecular_Attack Intramolecular Nucleophilic Attack of Phenol Gold_Coordination->Intramolecular_Attack Intermediate Vinylgold Intermediate Intramolecular_Attack->Intermediate Protodemetalation Protodemetalation Intermediate->Protodemetalation H+ Oxidation Oxidation Protodemetalation->Oxidation [O] 3_2H_Benzofuranone 3(2H)-Benzofuranone Oxidation->3_2H_Benzofuranone

Caption: Gold-catalyzed cycloisomerization of o-alkynylphenols.

Experimental Protocol: Gold-Catalyzed Synthesis of a 3(2H)-Benzofuranone Derivative [4]

  • Reaction Setup: To a screw-capped vial, add the o-alkynylphenol (1.0 equiv), Ph₃PAuCl (0.05 equiv), Selectfluor (1.2 equiv), and trifluoromethanesulfonic acid (TfOH, 0.2 equiv).

  • Solvent Addition: Add acetonitrile (MeCN) as the solvent.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 70 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3(2H)-benzofuranone.

Biological Significance and Therapeutic Frontiers

Benzofuranone derivatives exhibit a remarkable breadth of biological activities, making them highly attractive scaffolds for drug development.[11][12]

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of benzofuranones.[11] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the disruption of microtubule dynamics.

Compound ClassMechanism of ActionTarget Cancer Cell LinesReference
Benzofuran-isatin conjugatesInhibition of Bcl-2, increased cleaved PARPColon cancer cells[11]
3-Nitrophenyl chalcone-benzofuran hybridsInduction of apoptosis via extrinsic and intrinsic pathwaysColon cancer cells[11]
Benzofuran derivativesLSD1 inhibitionVarious tumor cells[13]
Antimicrobial and Antifungal Activity

The benzofuranone core is present in several natural products with potent antimicrobial and antifungal properties. Griseofulvin, a well-known antifungal agent, is a classic example. Synthetic benzofuranone derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[1]

Enzyme Inhibition

Benzofuranone-based compounds have been developed as potent inhibitors of various enzymes implicated in human diseases. For instance, certain derivatives have been designed as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target in neurodegenerative diseases and some cancers.[14]

Conclusion and Future Perspectives

The journey of benzofuranone compounds, from their initial discovery in natural sources to their current prominence in medicinal chemistry, is a testament to their enduring value. The continuous development of novel and efficient synthetic methodologies has provided access to a vast chemical space of benzofuranone derivatives. As our understanding of the molecular basis of diseases deepens, the benzofuranone scaffold is poised to remain a critical platform for the design and discovery of next-generation therapeutics. Future research will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the advancement of promising benzofuranone-based drug candidates through clinical trials.

References

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Foundational

Unlocking the Therapeutic Potential of 6-Nitrobenzofuran-3(2H)-one: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Abstract The benzofuranone scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anti...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a nitro group, a well-established pharmacophore in medicinal chemistry, into this framework presents a compelling opportunity for the development of novel therapeutics.[2] This guide provides an in-depth exploration of the potential research areas for the novel compound, 6-Nitrobenzofuran-3(2H)-one. We will delineate a plausible synthetic pathway, propose strategies for chemical derivatization to explore structure-activity relationships (SAR), and outline a comprehensive biological evaluation cascade. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.

The Strategic Imperative for Investigating 6-Nitrobenzofuran-3(2H)-one

The convergence of the benzofuranone core and a nitroaromatic moiety in 6-Nitrobenzofuran-3(2H)-one creates a molecule with a high potential for multifaceted biological activity. Benzofuran derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, antitumor, antibacterial, and anti-inflammatory actions.[3][4] Concurrently, nitroaromatic compounds have a long history in medicine, particularly as antimicrobial and antiprotozoal agents, with their mechanism of action often involving bioreduction of the nitro group to cytotoxic reactive nitrogen species.[2][5] This bioactivation is frequently mediated by nitroreductase enzymes, which are found in various pathogens and also overexpressed in certain hypoxic cancer cells, offering a potential mechanism for selective toxicity.[6][7]

The strategic placement of the nitro group at the 6-position of the benzofuranone scaffold is anticipated to modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets and its metabolic profile. This guide will provide a roadmap for the systematic exploration of 6-Nitrobenzofuran-3(2H)-one as a lead compound for drug discovery.

Synthesis of the Core Scaffold: A Proposed Pathway

Proposed Synthetic Scheme

Synthetic_Pathway A 4-Nitro-2-methoxyphenol B 2-(Carboxymethoxy)-4-nitrophenol A->B 1. NaOH, Chloroacetic acid 2. H3O+ C 6-Nitrobenzofuran-3(2H)-one B->C Acetic anhydride, Sodium acetate

Caption: Proposed two-step synthesis of 6-Nitrobenzofuran-3(2H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Carboxymethoxy)-4-nitrophenol

  • Reaction Setup: To a solution of 4-Nitro-2-methoxyphenol (1.0 eq) in a suitable solvent such as water or ethanol, add sodium hydroxide (2.5 eq) and stir until complete dissolution.

  • Nucleophilic Substitution: Slowly add a solution of chloroacetic acid (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid (e.g., 2M HCl) until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(carboxymethoxy)-4-nitrophenol.

Causality: The initial deprotonation of the phenolic hydroxyl group with sodium hydroxide generates a phenoxide, which acts as a nucleophile to displace the chloride from chloroacetic acid in a Williamson ether synthesis.

Step 2: Intramolecular Cyclization to 6-Nitrobenzofuran-3(2H)-one

  • Reaction Mixture: Combine 2-(Carboxymethoxy)-4-nitrophenol (1.0 eq), freshly fused sodium acetate (1.5 eq), and acetic anhydride (5-10 eq).

  • Cyclization Conditions: Heat the mixture at 100-120 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to precipitate the product. Filter the crude solid, wash thoroughly with water to remove acetic acid and sodium acetate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The acetic anhydride serves as both a dehydrating agent and the solvent. The elevated temperature promotes an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid cyclizes onto the aromatic ring to form the five-membered furanone ring.

Potential Research Areas and Methodologies

The 6-Nitrobenzofuran-3(2H)-one scaffold is a versatile starting point for a multitude of investigations. The following sections outline key research directions.

Chemical Derivatization: Exploring Structure-Activity Relationships

The reactivity of the C2 methylene group in the benzofuran-3(2H)-one core is a prime target for chemical modification, allowing for the generation of a diverse library of analogues.

The active methylene group at the C2 position is amenable to Knoevenagel condensation with a variety of aldehydes and ketones.[8][9] This reaction allows for the introduction of a wide range of substituents, which can be used to probe the steric and electronic requirements for biological activity.

Knoevenagel_Condensation Core 6-Nitrobenzofuran-3(2H)-one Product C2-Substituted Derivative Core->Product Reagent R-CHO (Aldehyde) Reagent->Product Catalyst Base (e.g., Piperidine) Catalyst->Product

Caption: Knoevenagel condensation at the C2 position.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 6-Nitrobenzofuran-3(2H)-one (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours, using a Dean-Stark apparatus if toluene is the solvent to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Evaluation: A Tiered Approach

A systematic biological evaluation is crucial to uncover the therapeutic potential of 6-Nitrobenzofuran-3(2H)-one and its derivatives. A tiered screening approach is recommended.

  • Anticancer Activity:

    • Assay: Screen the compounds against a panel of cancer cell lines (e.g., NCI-60) using a standard cytotoxicity assay such as the MTT or SRB assay.

    • Rationale: The benzofuranone scaffold is a known anticancer pharmacophore.[10][11] The nitro group may confer selective toxicity to hypoxic tumor cells.[6]

  • Antimicrobial Activity:

    • Assay: Determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

    • Rationale: Nitro-heterocycles are well-established antimicrobial agents.[12][13]

  • Antiparasitic Activity:

    • Assay: Evaluate the activity against relevant protozoan parasites such as Trypanosoma cruzi (Chagas disease) or Leishmania species.[7][14]

    • Rationale: Nitro-containing drugs like benznidazole and nifurtimox are used to treat parasitic infections.[12]

For compounds demonstrating significant activity in Tier 1 screening, further investigation into their mechanism of action is warranted.

  • Mechanism of Anticancer Action:

    • Hypoxia Selectivity: Compare the cytotoxicity of the compounds under normoxic and hypoxic conditions to assess the role of the nitro group in hypoxia-activated cell killing.

    • Nitroreductase Activity: Investigate the metabolic activation of the compounds by nitroreductase enzymes. This can be done using cell lines engineered to overexpress specific nitroreductases.

    • Cell Cycle Analysis and Apoptosis Assays: Determine the effect of the compounds on the cell cycle distribution and their ability to induce apoptosis (e.g., via Annexin V/PI staining and caspase activation assays).

  • Mechanism of Antimicrobial Action:

    • Biofilm Eradication: For compounds with antibacterial activity, assess their ability to eradicate pre-formed biofilms, which are a major challenge in clinical settings.[15]

    • Target Identification: Investigate potential molecular targets, such as pyruvate:ferredoxin oxidoreductase (PFOR), which is a known target for some nitro-heterocyclic drugs.[15]

In Silico and Physicochemical Profiling

Computational and experimental assessment of physicochemical properties is essential for early-stage drug discovery.

ParameterMethodRationale
Solubility Kinetic or thermodynamic solubility assaysPoor solubility can hinder biological activity and formulation.
Lipophilicity (LogP/LogD) HPLC-based or shake-flask methodsInfluences membrane permeability and off-target effects.
Metabolic Stability Incubation with liver microsomesPredicts in vivo half-life and potential for drug-drug interactions.
In Silico ADMET QSAR modeling softwareProvides early predictions of absorption, distribution, metabolism, excretion, and toxicity.

Addressing Potential Liabilities: The Nitro Group

While the nitro group is a key feature for the proposed biological activity, it is also associated with potential toxicity, including mutagenicity and genotoxicity.[16] It is imperative to address these concerns early in the research program.

  • Ames Test: A standard bacterial reverse mutation assay to assess mutagenic potential.

  • In vitro Micronucleus Test: A genotoxicity assay performed on mammalian cells to detect chromosomal damage.

Should the parent compound or its derivatives show signs of toxicity, medicinal chemistry efforts can be directed towards mitigating these liabilities. This could involve modifying the electronic properties of the molecule or introducing substituents that alter its metabolic profile.

Conclusion and Future Directions

6-Nitrobenzofuran-3(2H)-one represents a novel chemical entity with significant potential for the development of new therapeutic agents. Its hybrid structure, combining the pharmacologically active benzofuranone core with a bio-activatable nitro group, provides a strong rationale for its investigation in oncology, infectious diseases, and potentially other therapeutic areas. The synthetic and screening strategies outlined in this guide offer a comprehensive framework for researchers to unlock the full potential of this promising scaffold. Future work should focus on the synthesis of a diverse library of analogues, a thorough investigation of their biological activities and mechanisms of action, and a careful assessment of their safety profiles.

References

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Exploratory

Spectroscopic Characterization of 6-Nitrobenzofuran-3(2H)-one: A Technical Guide for Researchers

Introduction The molecular structure of 6-Nitrobenzofuran-3(2H)-one is presented below, with the IUPAC numbering convention used throughout this guide. Caption: Molecular structure and IUPAC numbering of 6-Nitrobenzofura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of 6-Nitrobenzofuran-3(2H)-one is presented below, with the IUPAC numbering convention used throughout this guide.

Caption: Molecular structure and IUPAC numbering of 6-Nitrobenzofuran-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Nitrobenzofuran-3(2H)-one in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent peak can also be used as a secondary reference.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Nitrobenzofuran-3(2H)-one is expected to exhibit signals corresponding to the aromatic and methylene protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carbonyl group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-7~8.3 - 8.5d~2.0This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5.
H-5~8.1 - 8.3ddJ ≈ 8.5, 2.0This proton is meta to the nitro group and ortho to the ether oxygen. It will be shifted downfield and appear as a doublet of doublets due to coupling with H-4 and H-7.
H-4~7.4 - 7.6d~8.5This proton is para to the nitro group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.
H-2 (CH₂)~4.7 - 4.9s-The methylene protons are adjacent to the carbonyl group and the ether oxygen, resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.[3]

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-3 (C=O)~195 - 200The carbonyl carbon is significantly deshielded and will appear at a very low field.
C-7a~160 - 165This aromatic carbon is attached to the ether oxygen, causing a downfield shift.
C-6~145 - 150The carbon bearing the nitro group will be strongly deshielded.
C-4~125 - 130Aromatic carbon in a typical region.
C-5~120 - 125Aromatic carbon influenced by the adjacent nitro group.
C-7~115 - 120Aromatic carbon ortho to the nitro group.
C-3a~110 - 115Aromatic carbon influenced by the fused furanone ring.
C-2 (CH₂)~70 - 75The methylene carbon is shielded relative to the aromatic carbons but deshielded by the adjacent oxygen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a mull. To prepare a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.[4]

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of 6-Nitrobenzofuran-3(2H)-one is expected to show characteristic absorption bands for the carbonyl, nitro, and aromatic functionalities.[5][6]

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode Expected Intensity
Aromatic C-H3100 - 3000StretchMedium to Weak
Methylene C-H2960 - 2850StretchMedium to Weak
Carbonyl (C=O)1720 - 1700StretchStrong, Sharp
Aromatic C=C1600 - 1450StretchMedium to Weak
Nitro (NO₂)1550 - 1500 & 1360 - 1320Asymmetric & Symmetric StretchStrong
C-O1300 - 1200StretchStrong

The presence of the electron-withdrawing nitro group may cause a slight shift in the carbonyl stretching frequency compared to the unsubstituted benzofuran-3(2H)-one. The two strong absorption bands for the nitro group are highly characteristic.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrum Acquisition
  • Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and can be used for high-resolution mass spectrometry (HRMS) to determine the exact molecular formula.

  • Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The predicted molecular weight of 6-Nitrobenzofuran-3(2H)-one (C₈H₅NO₄) is 179.13 g/mol .[8] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern will be influenced by the stability of the benzofuranone ring and the presence of the nitro group.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 179 F1 [M - NO₂]⁺ m/z = 133 M->F1 - NO₂ F2 [M - CO]⁺˙ m/z = 151 M->F2 - CO F3 [C₇H₅O]⁺ m/z = 105 F1->F3 - CO F4 [C₆H₄]⁺˙ m/z = 76 F3->F4 - CHO

Caption: Predicted major fragmentation pathway for 6-Nitrobenzofuran-3(2H)-one in EI-MS.

Key Predicted Fragments:

m/z Proposed Fragment Notes
179[C₈H₅NO₄]⁺˙ (M⁺)Molecular ion
151[C₈H₅NO₃]⁺˙Loss of carbon monoxide (CO) from the carbonyl group.
133[C₈H₅O₂]⁺Loss of the nitro group (NO₂). This is a common fragmentation for nitroaromatic compounds.
105[C₇H₅O]⁺Subsequent loss of CO from the [M - NO₂]⁺ fragment.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Conclusion

References

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Foundational

A Theoretical and Computational Scrutiny of 6-Nitrobenzofuran-3(2H)-one: A Guide for Drug Discovery and Development

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 6-Nitrobenzofuran-3(2H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 6-Nitrobenzofuran-3(2H)-one. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the structural, electronic, and reactive properties of this molecule, offering insights into its potential as a pharmacophore. By integrating principles of computational chemistry with practical applications, we aim to provide a self-validating framework for the theoretical investigation of this and similar heterocyclic scaffolds.

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The incorporation of a nitro group, a well-known electron-withdrawing moiety and a common feature in pharmacologically active molecules, at the 6-position of the benzofuran-3(2H)-one skeleton is anticipated to significantly modulate its electronic properties and, consequently, its biological activity. Theoretical studies, therefore, become indispensable for predicting the impact of this substitution and for guiding the rational design of novel therapeutic agents.

This guide will delve into the application of Density Functional Theory (DFT), a powerful computational method, to elucidate the fundamental properties of 6-Nitrobenzofuran-3(2H)-one.[5][6] We will explore its optimized molecular geometry, vibrational frequencies, electronic characteristics, and reactivity profile. Furthermore, we will present a standardized computational workflow for researchers seeking to perform similar theoretical investigations.

Molecular Structure and Spectroscopic Characterization: A Computational Approach

A foundational aspect of understanding any molecule is the precise determination of its three-dimensional structure and its response to electromagnetic radiation. While experimental techniques like X-ray crystallography, NMR, and IR spectroscopy are cornerstones of structural elucidation, computational methods provide a powerful complementary approach, offering insights that can be difficult to obtain experimentally.

Geometric Optimization

The first step in a theoretical investigation is to determine the most stable conformation of the molecule, its ground-state geometry. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. For 6-Nitrobenzofuran-3(2H)-one, this optimization would be performed using DFT, a method that has proven to be highly accurate for organic molecules.[6][7] A common and effective combination of theory and basis set for this purpose is B3LYP/6-311++G(d,p).[7][8]

Table 1: Predicted Key Geometric Parameters for 6-Nitrobenzofuran-3(2H)-one

ParameterPredicted Value (Å or °)
C=O bond length~1.22 Å
C-N bond length~1.47 Å
N-O bond lengths~1.23 Å
Dihedral angle of the nitro group~0-10° (relative to the benzene ring)

Note: These are representative values based on DFT studies of similar nitroaromatic compounds. Actual values would be obtained from the output of the geometry optimization calculation.

Vibrational Analysis (FT-IR and Raman Spectroscopy)

Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the vibrational spectra (Infrared and Raman).[8] These predicted spectra can be directly compared with experimental data, providing a powerful validation of the computational model.

Key vibrational modes for 6-Nitrobenzofuran-3(2H)-one would include:

  • Carbonyl (C=O) stretch: Expected in the range of 1700-1750 cm⁻¹.

  • Nitro (NO₂) asymmetric and symmetric stretches: Typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

  • Aromatic C-H stretches: Above 3000 cm⁻¹.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and its interactions with biological targets. DFT provides a wealth of information about the electronic landscape of 6-Nitrobenzofuran-3(2H)-one.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 6-Nitrobenzofuran-3(2H)-one, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap and influencing its reactivity profile.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the context of drug design, the MEP can predict sites of non-covalent interactions, such as hydrogen bonding, with a biological receptor. For 6-Nitrobenzofuran-3(2H)-one, the oxygen atoms of the carbonyl and nitro groups are expected to be regions of high negative potential (red/yellow), while the hydrogen atoms of the aromatic ring will show positive potential (blue).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the charge on each atom and describe the hyperconjugative interactions that contribute to the molecule's stability. This analysis would be crucial for understanding the electron-withdrawing effect of the nitro group on the benzofuranone system.

Potential Applications in Drug Design

The benzofuran-3(2H)-one scaffold has been explored for various therapeutic applications.[2][3] The theoretical data generated for 6-Nitrobenzofuran-3(2H)-one can be leveraged in several ways in a drug discovery pipeline:

  • Pharmacophore Modeling: The 3D arrangement of the key structural and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) can be used to design new molecules with improved activity.

  • Molecular Docking: The optimized structure of 6-Nitrobenzofuran-3(2H)-one can be docked into the active site of a target protein to predict its binding mode and affinity.[5][9] This can help in identifying potential biological targets and in prioritizing compounds for synthesis and biological testing.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: The calculated electronic descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used as parameters in QSAR models to correlate the chemical structure with biological activity.

Standardized Computational Workflow

For researchers wishing to conduct theoretical studies on 6-Nitrobenzofuran-3(2H)-one or similar molecules, the following step-by-step protocol is recommended:

  • Molecule Building: Construct the 3D structure of 6-Nitrobenzofuran-3(2H)-one using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory to confirm a true minimum and to predict the IR and Raman spectra.

  • Electronic Property Analysis: From the output of the DFT calculation, analyze the HOMO and LUMO energies and orbitals.

  • MEP and NBO Analysis: Generate the Molecular Electrostatic Potential map and perform a Natural Bond Orbital analysis to understand the charge distribution and bonding.

  • Data Interpretation: Correlate the computational results with available experimental data and use the insights gained to guide further research.

Below is a Graphviz diagram illustrating this computational workflow.

G cluster_input Input Phase cluster_computation Computational Core (DFT) cluster_analysis Analysis & Interpretation mol_build 1. Molecule Building (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation (Vibrational Spectra) geom_opt->freq_calc Optimized Geometry elec_prop 4. Electronic Properties (HOMO, LUMO, Gap) geom_opt->elec_prop Wavefunction mep_nbo 5. Charge & Bonding Analysis (MEP, NBO) geom_opt->mep_nbo Wavefunction data_interp 6. Data Interpretation & Correlation freq_calc->data_interp Predicted Spectra elec_prop->data_interp Electronic Descriptors mep_nbo->data_interp Charge Distribution

Caption: A standardized workflow for the theoretical study of 6-Nitrobenzofuran-3(2H)-one.

Conclusion

The theoretical study of 6-Nitrobenzofuran-3(2H)-one through computational methods like DFT offers a profound understanding of its structural and electronic characteristics. This knowledge is not merely academic; it provides a rational basis for the design and development of novel therapeutic agents based on this promising scaffold. The methodologies and insights presented in this guide are intended to empower researchers to leverage the predictive power of computational chemistry in their quest for new and effective medicines.

References

  • This reference list is a representative compilation based on the provided search results. A comprehensive literature search would be required for a complete list.
  • Navidpour L, Chibale K, Esmaeili S, et al. Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy. 2021;65(9):e02683-20. [Link]

  • This is a placeholder for a relevant reference on the synthesis of benzofuran-3(2H)-ones.
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  • Kumar, A. Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Prayogik Rasayan. 2017;1(1):10-15. [Link]

  • This is a placeholder for a relevant reference on the theoretical studies of nitro compounds.
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  • Saeed, A. Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. 2016;3(2):267-269. [Link]

  • Patel, H. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development. 2018;6(4):112-115. [Link]

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  • Adejoro, I. A., et al. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. ResearchGate. [Link]

  • Shomurodov, Z. A. (2012). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]

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  • Yüksek, M. F., et al. (2025). Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. ACS Omega. [Link]

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Protocols & Analytical Methods

Method

The Versatile Synthon: Application Notes and Protocols for 6-Nitrobenzofuran-3(2H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Nitro-Functionalized Benzofuranone 6-Nitrobenzofuran-3(2H)-one is a valuable heterocyclic building block in organ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Nitro-Functionalized Benzofuranone

6-Nitrobenzofuran-3(2H)-one is a valuable heterocyclic building block in organic synthesis, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of the electron-withdrawing nitro group on the benzene ring, coupled with the active methylene group at the C2 position and the ketone functionality, imparts a distinct reactivity profile that can be strategically exploited to forge new carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the synthetic utility of 6-Nitrobenzofuran-3(2H)-one, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors. The derivatives of benzofuran are of significant interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making 6-Nitrobenzofuran-3(2H)-one a key starting material for the synthesis of potentially bioactive molecules.[1]

Synthesis of 6-Nitrobenzofuran-3(2H)-one: A Proposed Pathway

While specific literature detailing the synthesis of 6-Nitrobenzofuran-3(2H)-one is not abundant, a plausible and efficient route can be extrapolated from established methodologies for analogous benzofuran-3(2H)-ones. A common strategy involves the intramolecular cyclization of a suitably substituted phenoxyacetic acid derivative. The proposed synthetic pathway commences with the readily available 4-nitrophenol.

DOT Script for the Synthesis of 6-Nitrobenzofuran-3(2H)-one

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-Nitrophenol 4-Nitrophenol Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate 4-Nitrophenol->Ethyl 2-(4-nitrophenoxy)acetate Ethyl bromoacetate, K2CO3, Acetone, Reflux 6-Nitrobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one Ethyl 2-(4-nitrophenoxy)acetate->6-Nitrobenzofuran-3(2H)-one Polyphosphoric acid (PPA), Heat

Caption: Proposed synthetic route to 6-Nitrobenzofuran-3(2H)-one.

Protocol 1: Synthesis of 6-Nitrobenzofuran-3(2H)-one

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

  • To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford ethyl 2-(4-nitrophenoxy)acetate as a solid.

Step 2: Intramolecular Cyclization to 6-Nitrobenzofuran-3(2H)-one

  • Add ethyl 2-(4-nitrophenoxy)acetate (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the ester).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral to litmus, and then dried.

  • The crude 6-Nitrobenzofuran-3(2H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Compound Molecular Formula Molecular Weight Expected Spectroscopic Data
6-Nitrobenzofuran-3(2H)-oneC₈H₅NO₄179.13 g/mol ¹H NMR (CDCl₃, δ ppm): ~8.2-8.4 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.7 (s, 2H, CH₂). ¹³C NMR (CDCl₃, δ ppm): ~195 (C=O), ~165, ~145, ~128, ~125, ~120, ~110 (Aromatic C), ~70 (CH₂). IR (KBr, cm⁻¹): ~1700 (C=O), ~1520, ~1340 (NO₂).

Applications in Heterocyclic Synthesis: Leveraging the Active Methylene Group

The methylene group at the C2 position of 6-Nitrobenzofuran-3(2H)-one is flanked by a carbonyl group and the benzofuran ring system, rendering the protons acidic and amenable to deprotonation. The resulting enolate is a versatile nucleophile for various carbon-carbon bond-forming reactions.

Knoevenagel Condensation for the Synthesis of 2-Benzylidene Derivatives

The Knoevenagel condensation is a powerful reaction for the formation of α,β-unsaturated carbonyl compounds.[2] 6-Nitrobenzofuran-3(2H)-one can react with various aldehydes in the presence of a weak base to yield 2-benzylidene-6-nitrobenzofuran-3(2H)-ones, which are valuable intermediates for the synthesis of aurone derivatives and other heterocyclic systems.

DOT Script for Knoevenagel Condensation

G 6-Nitrobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one Intermediate Enolate Intermediate Enolate 6-Nitrobenzofuran-3(2H)-one->Intermediate Enolate Base (e.g., Piperidine) Aldehyde (R-CHO) Aldehyde (R-CHO) Aldol Adduct Aldol Adduct Aldehyde (R-CHO)->Aldol Adduct 2-Benzylidene-6-nitrobenzofuran-3(2H)-one 2-Benzylidene-6-nitrobenzofuran-3(2H)-one Intermediate Enolate->Aldol Adduct + R-CHO Aldol Adduct->2-Benzylidene-6-nitrobenzofuran-3(2H)-one - H2O

Caption: Mechanism of Knoevenagel condensation.

Protocol 2: Synthesis of (Z)-2-Benzylidene-6-nitrobenzofuran-3(2H)-one
  • In a round-bottom flask, dissolve 6-Nitrobenzofuran-3(2H)-one (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-benzylidene derivative.

Reactant Aldehyde Product Yield (%) Key Spectroscopic Features
Benzaldehyde(Z)-2-Benzylidene-6-nitrobenzofuran-3(2H)-one~85¹H NMR: Vinyl proton at ~6.9 ppm, aromatic protons.
4-Methoxybenzaldehyde(Z)-2-(4-Methoxybenzylidene)-6-nitrobenzofuran-3(2H)-one~90¹H NMR: Methoxy singlet at ~3.9 ppm.
4-Chlorobenzaldehyde(Z)-2-(4-Chlorobenzylidene)-6-nitrobenzofuran-3(2H)-one~88Aromatic protons show characteristic splitting for a 1,4-disubstituted ring.
Michael Addition for the Construction of Quaternary Stereocenters

The enolate of 6-Nitrobenzofuran-3(2H)-one can participate in Michael addition reactions with α,β-unsaturated compounds, leading to the formation of new carbon-carbon bonds and the potential for creating complex structures.[3][4][5] This reaction is particularly useful for the synthesis of compounds with a quaternary carbon center at the C2 position.

Protocol 3: Michael Addition with Methyl Vinyl Ketone
  • To a solution of 6-Nitrobenzofuran-3(2H)-one (1.0 eq) in a suitable solvent like THF or ethanol, add a catalytic amount of a base such as sodium ethoxide or DBU at 0 °C.

  • Stir the mixture for 15-20 minutes to generate the enolate.

  • Add methyl vinyl ketone (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Transformations of the Nitro Group: Gateway to Diverse Functionalities

The nitro group at the C6 position is a versatile functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the benzofuranone scaffold.

Reduction to 6-Aminobenzofuran-3(2H)-one

The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of derivatization possibilities, including amide formation, diazotization, and N-alkylation. The resulting 6-aminobenzofuran-3(2H)-one is a key intermediate for the synthesis of various biologically active compounds.[6]

DOT Script for Reduction and Derivatization

G 6-Nitrobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one 6-Aminobenzofuran-3(2H)-one 6-Aminobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one->6-Aminobenzofuran-3(2H)-one Reduction (e.g., SnCl2/HCl or H2/Pd-C) Amide Derivatives Amide Derivatives 6-Aminobenzofuran-3(2H)-one->Amide Derivatives Acylation (RCOCl) Diazonium Salt Diazonium Salt 6-Aminobenzofuran-3(2H)-one->Diazonium Salt Diazotization (NaNO2, HCl) Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes Coupling with Phenols/Anilines

Caption: Synthetic transformations of the nitro group.

Protocol 4: Reduction of 6-Nitrobenzofuran-3(2H)-one to 6-Aminobenzofuran-3(2H)-one
  • To a stirred suspension of 6-Nitrobenzofuran-3(2H)-one (1.0 eq) in ethanol or acetic acid, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium hydroxide to precipitate tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 6-Aminobenzofuran-3(2H)-one can be purified by column chromatography or recrystallization.

Application in Spirocyclic Compound Synthesis

The reactivity of 6-Nitrobenzofuran-3(2H)-one can also be harnessed for the synthesis of complex spirocyclic frameworks, which are prevalent in many natural products and pharmaceutically active compounds. For instance, a three-component reaction involving 6-Nitrobenzofuran-3(2H)-one, an isatin derivative, and an amino acid can lead to the formation of spiro[benzofuran-2,3'-oxindole] derivatives.

Protocol 5: Synthesis of Spiro[benzofuran-2,3'-oxindole] Derivatives
  • A mixture of 6-Nitrobenzofuran-3(2H)-one (1.0 eq), an isatin derivative (1.0 eq), and an amino acid (e.g., sarcosine or proline) (1.1 eq) in a suitable solvent like ethanol or methanol is refluxed for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold solvent and can be purified by recrystallization to afford the desired spiro compound.

Conclusion and Future Outlook

6-Nitrobenzofuran-3(2H)-one is a highly versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of reactive sites allows for a diverse range of chemical transformations, making it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this intriguing molecule. Further investigations into asymmetric transformations and the development of novel multi-component reactions involving 6-Nitrobenzofuran-3(2H)-one are anticipated to open up new avenues for the construction of complex and biologically relevant molecules.

References

  • Highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave. Available at: [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed. Available at: [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. Available at: [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH. Available at: [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. Available at: [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Synthetic methods for spiro-oxindole compounds. Google Patents.
  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. ResearchGate. Available at: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed. Available at: [Link]

  • 6-Aminobenzofuran-3(2H)-one. PubChem. Available at: [Link]

  • Dearomative Michael addition involving enals and 2-nitrobenzofurans realized under NHC-catalysis. Chemical Communications. Available at: [Link]

  • examples of Michael additions. YouTube. Available at: [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]

  • Synthesis of spiro benzofuran‐3,1′‐cyclopentanes 6.[a]. ResearchGate. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. University of Florida. Available at: [Link]

  • Knoevenagel condensation. YouTube. Available at: [Link]

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. NIH. Available at: [Link]

  • Knoevenagel Condensation Examples. YouTube. Available at: [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate. Available at: [Link]

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PubMed Central. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]

  • Chapter 19 The Chemistry of Aldehydes and Ketones. Addition Reactions. University of Calgary. Available at: [Link]

  • (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. NIH. Available at: [Link]

  • 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for 6-Nitrobenzofuran-3(2H)-one Reactions

Introduction 6-Nitrobenzofuran-3(2H)-one, a versatile heterocyclic compound, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitrobenzofuran-3(2H)-one, a versatile heterocyclic compound, serves as a valuable building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of both the aromatic ring and the active methylene group at the C-2 position. This guide provides detailed laboratory protocols and technical insights into the key reactions of 6-Nitrobenzofuran-3(2H)-one, empowering researchers to effectively utilize this scaffold in their synthetic endeavors.

The strategic location of the nitro group at the 6-position activates the aromatic ring for nucleophilic substitution and modulates the acidity of the C-2 protons, making them amenable to a range of condensation and alkylation reactions. Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, providing a gateway to a diverse array of derivatives. Understanding the interplay of these reactive sites is crucial for designing and executing successful synthetic strategies.

This document will detail the synthesis of the starting material, followed by protocols for Knoevenagel condensation, reduction of the nitro group, and C-2 alkylation. Each section will provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and expected outcomes, including spectroscopic data for product characterization.

I. Synthesis of 6-Nitrobenzofuran-3(2H)-one

The synthesis of 6-Nitrobenzofuran-3(2H)-one is a critical first step for its subsequent use in various chemical transformations. A common and effective method involves the intramolecular cyclization of a suitably substituted precursor. The following protocol is based on established methodologies for the synthesis of related benzofuranones.

Workflow for the Synthesis of 6-Nitrobenzofuran-3(2H)-one

cluster_0 Step 1: Nitration of Phenoxyacetic Acid cluster_1 Step 2: Intramolecular Cyclization A 2-(p-tolyloxy)acetic acid C 2-(4-methyl-2-nitrophenoxy)acetic acid A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C D 2-(4-methyl-2-nitrophenoxy)acetic acid F 6-Nitrobenzofuran-3(2H)-one D->F Cyclization E Cyclizing Agent (e.g., Polyphosphoric Acid) E->F

Caption: Synthetic workflow for 6-Nitrobenzofuran-3(2H)-one.

Protocol 1: Synthesis of 6-Nitrobenzofuran-3(2H)-one

Materials:

  • 2-(p-tolyloxy)acetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Polyphosphoric Acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

Step 1: Nitration of 2-(p-tolyloxy)acetic acid

  • In a flask cooled in an ice-salt bath, slowly add 2-(p-tolyloxy)acetic acid to a stirred mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 2-(4-methyl-2-nitrophenoxy)acetic acid, is collected by filtration, washed with cold water, and dried.

Step 2: Intramolecular Cyclization

  • Add the dried 2-(4-methyl-2-nitrophenoxy)acetic acid to polyphosphoric acid.

  • Heat the mixture with stirring to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 6-Nitrobenzofuran-3(2H)-one as a solid.

II. Knoevenagel Condensation of 6-Nitrobenzofuran-3(2H)-one

The active methylene group at the C-2 position of 6-Nitrobenzofuran-3(2H)-one readily participates in Knoevenagel condensation with aldehydes and ketones in the presence of a basic catalyst. This reaction provides a straightforward route to a variety of 2-substituted-idene-6-nitrobenzofuran-3(2H)-ones, which are of interest for their potential biological activities.

Mechanism of Knoevenagel Condensation

A 6-Nitrobenzofuran-3(2H)-one C Enolate Intermediate A->C Deprotonation B Base (e.g., Piperidine) B->C E Aldol Adduct C->E Nucleophilic Attack D Aromatic Aldehyde D->E G 2-Alkylidene-6-nitrobenzofuran-3(2H)-one E->G Dehydration F Dehydration F->G

Caption: Knoevenagel condensation of 6-Nitrobenzofuran-3(2H)-one.

Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes[1]

This protocol describes the synthesis of 2-benzylidene-6-nitrobenzofuran-3(2H)-ones.

Materials:

  • 6-Nitrobenzofuran-3(2H)-one

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, 2,4-dimethylbenzaldehyde)

  • Pyridine

  • Piperidine

  • Ethanol

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 6-Nitrobenzofuran-3(2H)-one (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in pyridine (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain the purified 2-alkylidene-6-nitrobenzofuran-3(2H)-one.

Table 1: Spectroscopic Data for Representative 2-Alkylidene-6-nitrobenzofuran-3(2H)-ones [1]

CompoundR-group (from Aldehyde)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)FT-IR (cm⁻¹)
1 4-Chlorophenyl8.60 (d, J=3.0 Hz, 1H), 8.37 (d, J=3.0 Hz, 1H), 8.14 (d, J=9.0 Hz, 2H), 7.67 (d, J=9.0 Hz, 2H), 7.24 (s, 1H)181.0, 156.7, 146.3, 136.2, 134.7, 133.8, 131.7, 131.0, 130.6, 129.8, 128.3, 126.7, 114.4, 112.73108, 2934, 1711, 1656, 1451, 1289, 778, 684
2 4-Fluorophenyl8.59 (d, J=6.0 Hz, 1H), 8.36 (d, J=6.0 Hz, 1H), 8.21 (dd, J=12.0, 6.0 Hz, 2H), 7.47 (dd, J=12.0, 6.0 Hz, 2H), 7.26 (s, 1H)181.0, 164.7, 163.0, 156.6, 145.8, 143.8, 134.8, 131.6, 128.4, 128.3, 128.2, 126.7, 117.0, 116.9, 114.73102, 2970, 1717, 1660, 1470, 1290, 773, 689
3 2,4-Dimethylphenyl8.55 (d, J=3.0 Hz, 1H), 8.34 (d, J=3.0 Hz, 1H), 8.22 (d, J=9.0 Hz, 1H), 7.21 (m, 2H), 7.12 (s, 1H), 2.46 (s, 3H), 2.34 (s, 3H)180.7, 156.5, 145.8, 141.9, 140.4, 134.6, 132.1, 131.4, 131.3, 131.0, 128.2, 127.9, 127.0, 126.7, 112.2, 21.6, 20.03078, 2929, 1710, 1646, 1498, 1303, 777, 661, 620

III. Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities for derivatization, such as amide formation, diazotization, and construction of fused heterocyclic systems. Several methods can be employed for this reduction, with catalytic hydrogenation being a clean and efficient option.

Protocol 3: Catalytic Hydrogenation to 6-Aminobenzofuran-3(2H)-one

Materials:

  • 6-Nitrobenzofuran-3(2H)-one

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Dissolve 6-Nitrobenzofuran-3(2H)-one in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge it with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain 6-Aminobenzofuran-3(2H)-one. The product can be further purified by column chromatography if necessary.

IV. C-2 Alkylation of 6-Nitrobenzofuran-3(2H)-one

The active methylene protons at the C-2 position can be removed by a suitable base to generate an enolate, which can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the introduction of alkyl substituents at the C-2 position, further diversifying the molecular scaffold.

Protocol 4: C-2 Alkylation with Alkyl Halides

Materials:

  • 6-Nitrobenzofuran-3(2H)-one

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 6-Nitrobenzofuran-3(2H)-one (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkyl-6-nitrobenzofuran-3(2H)-one.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro compounds can be energetic and should be handled with care. Avoid heating them to high temperatures in a closed system.

  • Concentrated acids are corrosive and should be handled with extreme caution.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it under an inert atmosphere.

  • Hydrogen gas is flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The protocols outlined in this guide provide a solid foundation for the synthetic manipulation of 6-Nitrobenzofuran-3(2H)-one. The reactivity of this scaffold, governed by the interplay of the nitro group and the active methylene position, allows for a diverse range of chemical transformations. By following these detailed procedures and adhering to the necessary safety precautions, researchers can effectively synthesize a variety of novel benzofuranone derivatives for further investigation in drug discovery and materials science.

References

  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 11(35), 21569-21584. [Link]

Sources

Method

Application Notes and Protocols: 6-Nitrobenzofuran-3(2H)-one as a Versatile Chemical Intermediate in Drug Discovery

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold The benzofuran-3(2H)-one, or coumaranone, core is a privileged heterocyclic scaffold that features prominently in a multitude of natural products and ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one, or coumaranone, core is a privileged heterocyclic scaffold that features prominently in a multitude of natural products and pharmacologically active molecules. Its unique structural and electronic properties make it an attractive starting point for the synthesis of diverse compound libraries in drug discovery. The introduction of a nitro group at the 6-position of this scaffold profoundly influences its chemical reactivity and can impart significant biological activity to its derivatives. The electron-withdrawing nature of the nitro group activates the aromatic ring and the adjacent methylene group, providing a handle for a variety of chemical transformations. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of 6-Nitrobenzofuran-3(2H)-one as a key intermediate in the generation of novel therapeutic agents.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work with a chemical intermediate.

Table 1: Physicochemical Properties of 6-Nitrobenzofuran-3(2H)-one

PropertyValueSource
Molecular Formula C₈H₅NO₄Calculated
Molecular Weight 179.13 g/mol Calculated
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Acetone)N/A

Safety and Handling Precautions:

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis of 6-Nitrobenzofuran-3(2H)-one: A Proposed Protocol

While a direct literature preparation for 6-Nitrobenzofuran-3(2H)-one is not prominently reported, a robust synthesis can be proposed based on the well-established intramolecular Friedel-Crafts acylation of phenoxyacetic acids.[1][3][4] This approach offers a reliable and scalable route to the target intermediate.

Protocol 1: Synthesis of 6-Nitrobenzofuran-3(2H)-one

This two-step protocol involves the preparation of 4-nitrophenoxyacetic acid followed by its cyclization.

Step 1: Synthesis of 4-Nitrophenoxyacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1 equivalent) in a suitable solvent such as acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain 4-nitrophenoxyacetic acid.

Step 2: Intramolecular Friedel-Crafts Acylation to yield 6-Nitrobenzofuran-3(2H)-one

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-nitrophenoxyacetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.5-2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Allow the mixture to warm to room temperature and stir until the evolution of gas ceases.

  • Friedel-Crafts Cyclization: In a separate, larger, flame-dried flask under an inert atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equivalents) in anhydrous DCM at 0 °C.[3]

  • Addition: Slowly add the freshly prepared 4-nitrophenoxyacetyl chloride solution to the AlCl₃ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[5]

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 6-Nitrobenzofuran-3(2H)-one.

Application in Drug Discovery: Derivatization Protocols

The true utility of 6-Nitrobenzofuran-3(2H)-one lies in its potential for derivatization to create novel molecular entities for biological screening. The activated methylene group at the C2 position is particularly amenable to condensation reactions.

Protocol 2: Knoevenagel-type Condensation for the Synthesis of 2-Benzylidene Derivatives

This protocol describes the synthesis of aurone analogues, a class of compounds known for a wide range of biological activities including anticancer, antimalarial, and antileishmanial properties.[4][6][7][8]

  • Reaction Setup: In a suitable flask, dissolve 6-Nitrobenzofuran-3(2H)-one (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, pyrrolidine) or an acid (e.g., concentrated HCl). The choice of catalyst may depend on the specific substrates.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC. A colored precipitate of the product may form during the reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired (Z)-2-benzylidene-6-nitrobenzofuran-3(2H)-one derivative. The Z-isomer is typically the thermodynamically more stable product.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in these application notes.

Synthesis_of_6-Nitrobenzofuran-3(2H)-one cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Cyclization 4-Nitrophenol 4-Nitrophenol Intermediate_Ester 4-Nitrophenoxyacetate Ester 4-Nitrophenol->Intermediate_Ester K2CO3, Acetone Ethyl_bromoacetate Ethyl_bromoacetate Ethyl_bromoacetate->Intermediate_Ester 4-Nitrophenoxyacetic_acid 4-Nitrophenoxyacetic Acid Intermediate_Ester->4-Nitrophenoxyacetic_acid NaOH, H2O/EtOH Acid_Chloride 4-Nitrophenoxyacetyl Chloride 4-Nitrophenoxyacetic_acid->Acid_Chloride (COCl)2 or SOCl2 Target_Molecule 6-Nitrobenzofuran- 3(2H)-one Acid_Chloride->Target_Molecule AlCl3, DCM (Friedel-Crafts)

Diagram 1: Proposed two-step synthesis of 6-Nitrobenzofuran-3(2H)-one.

Derivatization_of_6-Nitrobenzofuran-3(2H)-one Start 6-Nitrobenzofuran- 3(2H)-one Product (Z)-2-Benzylidene-6-nitro- benzofuran-3(2H)-one (Aurone Analogue) Start->Product Knoevenagel Condensation (Piperidine or HCl) Aldehyde Substituted Benzaldehyde Aldehyde->Product

Diagram 2: Derivatization via Knoevenagel-type condensation.

Characterization Data (Expected)

Proper characterization of the intermediate and its derivatives is crucial. Below are the expected spectroscopic data based on the analysis of structurally similar compounds.[9][10]

Table 2: Expected Spectroscopic Data for 6-Nitrobenzofuran-3(2H)-one and its Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
6-Nitrobenzofuran-3(2H)-one Aromatic protons (d, dd, d), Methylene protons (s, ~4.7 ppm)Carbonyl carbon (~195-205 ppm), Aromatic carbons, Methylene carbonC=O stretch (~1700-1720), NO₂ stretch (~1520, 1350)
(Z)-2-Benzylidene-6-nitro- derivative Aromatic protons, Olefinic proton (s, ~6.8-7.5 ppm)Carbonyl carbon (~180-190 ppm), Olefinic carbons, Aromatic carbonsC=O stretch (~1690-1710), C=C stretch, NO₂ stretch

Potential Applications in Drug Discovery

The derivatives of 6-Nitrobenzofuran-3(2H)-one are promising candidates for screening against a variety of therapeutic targets.

  • Anticancer Activity: The nitro group can be a key pharmacophore in certain anticancer agents. Furthermore, the aurone derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antiparasitic Agents: Nitro-containing heterocycles are a well-established class of antimicrobial drugs. Derivatives of 2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have shown potent antileishmanial and antimalarial activities.[1][4] The nitro group in these compounds can undergo bioreduction in pathogens to generate cytotoxic reactive nitrogen species.

  • Enzyme Inhibition: Substituted benzofuran-3(2H)-one derivatives have been identified as potent and selective inhibitors of enzymes such as monoamine oxidases (MAO), which are targets for the treatment of neurodegenerative diseases and depression.[11]

The 6-nitro substituent can also serve as a synthetic handle for further modifications. For instance, its reduction to an amino group opens up a vast chemical space for the synthesis of amides, sulfonamides, and other derivatives, further expanding the potential for generating diverse and potent bioactive molecules.

Conclusion

6-Nitrobenzofuran-3(2H)-one is a highly valuable and versatile chemical intermediate with significant potential in drug discovery. Its synthesis, while requiring careful execution of an intramolecular Friedel-Crafts acylation, is achievable through established chemical principles. The reactivity of its C2-methylene position allows for straightforward derivatization, particularly through condensation reactions, leading to a wide array of novel compounds. The demonstrated biological activities of related nitrobenzofuranone structures underscore the potential of this scaffold in developing new therapeutic agents for a range of diseases. These application notes and protocols provide a solid foundation for researchers to explore the rich chemistry and therapeutic potential of this promising intermediate.

References

  • Baratoiu-Carpen, R. D., et al. (2020). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia, 68(4), 573-581.
  • Navidpour, L., et al. (2018). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 62(12), e01449-18. Available from: [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92. Available from: [Link]

  • Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(9), e02683-20. Available from: [Link]

  • Zhang, Y.-P., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1144. Available from: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available from: [Link]

  • National Center for Biotechnology Information. (2Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. PubChem. Available from: [Link]

  • Pisani, L., et al. (2013). Discovery, biological evaluation, and structure-activity and -selectivity relationships of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-methylacetamides, a novel class of potent and selective monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 56(6), 2651-64. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 5(4), 324-334. Available from: [Link]

  • Audichya, V. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62(11). Available from: [Link]

  • Khan, K. M., et al. (2017). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 7(5), 2841-2851. Available from: [Link]

  • Boussafi, K., Villemin, D., & Bar, N. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. Available from: [Link]

  • Al-Juboori, A. M. J. (2020). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 7(3), 1-11. Available from: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (2024). Synthetic methods of benzofuran-3(2H)-ones. Available from: [Link]

  • Yuan, Y., et al. (2011). A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. Nature Chemistry, 3(12), 955-961. Available from: [Link]

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  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2961. Available from: [Link]

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Application

Application Note: Strategic Derivatization of 6-Nitrobenzofuran-3(2H)-one for Bioactivity Screening Libraries

For Researchers, Scientists, and Drug Development Professionals Abstract The benzofuranone core is a privileged heterocyclic scaffold found in a multitude of natural products and clinically significant synthetic molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuranone core is a privileged heterocyclic scaffold found in a multitude of natural products and clinically significant synthetic molecules, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note provides a detailed guide for the strategic derivatization of 6-Nitrobenzofuran-3(2H)-one, a versatile starting material, to generate diverse chemical libraries for bioactivity screening. We present detailed, field-proven protocols for targeted modifications at two key reactive sites: the active C2-methylene group and the C6-nitro functionality. The methodologies discussed—Knoevenagel condensation and a reduction-acylation/sulfonylation sequence—are robust, scalable, and designed to rapidly produce a library of analogs with varied physicochemical properties, thereby maximizing the potential for discovering novel bioactive lead compounds.

Introduction: The Benzofuranone Scaffold

Benzofuran and its derivatives have consistently captured the attention of medicinal chemists due to their pronounced and varied pharmacological activities.[3] The fused ring system provides a rigid, planar structure that can effectively interact with biological targets. The 6-Nitrobenzofuran-3(2H)-one scaffold is particularly compelling for two primary reasons:

  • The Benzofuranone Core: This structure is a key component in many bioactive compounds and serves as an excellent starting point for chemical exploration.[4][5]

  • The Nitro Group: The presence of a nitro substituent is a known feature in potent antimicrobial agents, such as nitrofurans, where it is often essential for antibacterial activity.[6][7] This functional group also serves as a synthetic handle for further derivatization into other functionalities, most notably an amine.

This guide details the rationale and protocols for leveraging the inherent chemical reactivity of this scaffold to build a focused library of derivatives for comprehensive bioactivity screening.

Rationale for Derivatization: Targeting Key Chemical Handles

The synthetic strategy for 6-Nitrobenzofuran-3(2H)-one is centered on two chemically distinct and highly reactive positions that allow for orthogonal derivatization approaches. Understanding the causality behind targeting these sites is crucial for efficient library design.

  • C2-Methylene Position: This position is an "active methylene" group, as the protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the aromatic system. This site is an excellent nucleophile after deprotonation, making it ideal for carbon-carbon bond-forming reactions.

  • C6-Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine (C6-NH₂). This transformation converts an electrophilic aromatic position into a nucleophilic one, opening a vast potential for derivatization through N-acylation, N-sulfonylation, and N-alkylation.[8][9]

Reactive_Sites cluster_main 6-Nitrobenzofuran-3(2H)-one Scaffold cluster_labels scaffold C2 C2 Active Methylene: Prime site for C-C bond formation (e.g., Knoevenagel Condensation) C2:e->scaffold:w C6 C6 Nitro Group: Reducible to a versatile nucleophilic amine (NH₂) C6:w->scaffold:e

Figure 1: Key reactive sites on the 6-Nitrobenzofuran-3(2H)-one scaffold.

Protocol I: C2-Derivatization via Knoevenagel Condensation

Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[10] In this case, the C2-methylene of the benzofuranone acts as the nucleophile, reacting with a library of aldehydes. This reaction is highly efficient for creating a diverse set of C2-arylidene derivatives, which are structurally analogous to aurones, a class of natural products with known biological activities.[11] The use of a mild base like piperidine is critical; it is basic enough to facilitate deprotonation of the C2-position but not so strong as to induce self-condensation of the aldehyde.[10]

Knoevenagel_Workflow start 6-Nitrobenzofuran-3(2H)-one reaction Knoevenagel Condensation - Piperidine Catalyst - Reflux in Ethanol start->reaction aldehydes Aldehyde Library (R-CHO) aldehydes->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Washing workup->purification library C2-Arylidene Derivative Library purification->library

Figure 2: Workflow for generating a C2-arylidene library.

Detailed Experimental Protocol 1: Parallel Synthesis of a C2-Arylidene Library

This protocol is designed for a 24-well plate format for efficient library generation.

Materials:

  • 6-Nitrobenzofuran-3(2H)-one

  • Library of diverse aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde, etc.)

  • Piperidine (catalyst)

  • Anhydrous Ethanol

  • 24-well reaction block with reflux condensers

  • Standard glassware, magnetic stir bars

Procedure:

  • Dispensing Reactants: To each well of the reaction block, add 6-Nitrobenzofuran-3(2H)-one (e.g., 50 mg, 0.26 mmol, 1.0 equiv).

  • Aldehyde Addition: To each well, add a different aromatic aldehyde (1.05 equiv).

  • Solvent and Catalyst: Add anhydrous ethanol (2 mL) to each well, followed by a catalytic amount of piperidine (2-3 drops).

  • Reaction: Place the reaction block on a magnetic hotplate stirrer. Fit the reflux condensers and heat the mixture to reflux (approx. 80-85°C) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting benzofuranone.

  • Work-up and Isolation:

    • Once complete, remove the block from the heat and allow it to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • The product will typically precipitate as a crystalline solid.

    • Collect the solid product from each well via vacuum filtration, washing the crystals with a small amount of cold ethanol to remove residual catalyst and unreacted aldehyde.

  • Characterization: Dry the products under vacuum. Characterize each derivative by LC-MS and ¹H NMR to confirm identity and purity before bioactivity screening.

Protocol II: Derivatization via the C6-Nitro Group

This strategy involves a two-stage process: reduction of the nitro group to an amine, followed by diversification of the resulting amine.

Stage 1: Synthesis of the 6-Aminobenzofuran-3(2H)-one Intermediate

Scientific Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A common and effective method is the use of tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl. The tin chloride acts as the reducing agent in a multi-step electron transfer process. This reaction is generally clean and high-yielding, providing the key amino intermediate required for the next stage of diversification.

Detailed Experimental Protocol 2: Synthesis of 6-Aminobenzofuran-3(2H)-one

Materials:

  • 6-Nitrobenzofuran-3(2H)-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 6-Nitrobenzofuran-3(2H)-one (1.0 g, 5.18 mmol, 1.0 equiv) in concentrated HCl (15 mL).

  • Addition of Reducing Agent: To the stirred suspension, add SnCl₂·2H₂O (5.84 g, 25.9 mmol, 5.0 equiv) portion-wise. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-Aminobenzofuran-3(2H)-one.

Stage 2: Parallel N-Acylation and N-Sulfonylation

Scientific Principle: The newly formed primary amine is a potent nucleophile that readily reacts with electrophilic acylating and sulfonylating agents. Reacting the amine with a library of acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (like triethylamine or pyridine) generates diverse libraries of amides and sulfonamides, respectively. These functional groups are prevalent in pharmaceuticals and dramatically alter the parent molecule's properties, such as hydrogen bonding capacity, polarity, and steric profile.[12]

N_Derivatization_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Parallel Library Synthesis start 6-Nitrobenzofuran-3(2H)-one reduction Reduction (SnCl₂ / HCl) start->reduction intermediate 6-Aminobenzofuran-3(2H)-one reduction->intermediate acylation N-Acylation (Pyridine, DCM) intermediate->acylation sulfonylation N-Sulfonylation (Pyridine, DCM) intermediate->sulfonylation acyl Acyl Chloride Library (R-COCl) acyl->acylation sulfonyl Sulfonyl Chloride Library (R-SO₂Cl) sulfonyl->sulfonylation amide_lib N-Acyl Library (Amides) acylation->amide_lib sulfonamide_lib N-Sulfonyl Library (Sulfonamides) sulfonylation->sulfonamide_lib

Figure 3: Workflow for N-derivatization via a reduction-acylation/sulfonylation sequence.

Detailed Experimental Protocol 3: Parallel Synthesis of N-Acyl & N-Sulfonyl Derivatives

Materials:

  • 6-Aminobenzofuran-3(2H)-one

  • Library of acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (base)

  • 24-well reaction block or individual reaction vials

Procedure:

  • Setup: In each reaction vessel, dissolve 6-Aminobenzofuran-3(2H)-one (e.g., 40 mg, 0.24 mmol, 1.0 equiv) in anhydrous DCM (2 mL).

  • Base Addition: Add pyridine (1.2 equiv) to each vessel and cool the mixture to 0°C in an ice bath.

  • Electrophile Addition: Add the corresponding acyl chloride or sulfonyl chloride (1.1 equiv), dissolved in a small amount of DCM, dropwise to each respective vessel with stirring.

  • Reaction: Allow the reactions to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Work-up:

    • Quench each reaction by adding 1M HCl (2 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 5 mL).

    • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Isolation and Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography or preparative TLC to obtain the pure derivatives for screening.

Bioactivity Screening Protocols

Once the derivative libraries are synthesized and characterized, they can be screened for various biological activities. High-throughput screening (HTS) is a common technique used to evaluate large numbers of compounds quickly.[13]

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MDA-MB-231, HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][12]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Protocol 5: In Vitro Antibacterial Activity Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare serial two-fold dilutions of each derivative in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.

Data Presentation and Interpretation

Quantitative data from screening should be summarized in clear, structured tables to facilitate comparison and the identification of preliminary Structure-Activity Relationships (SAR).

Table 1: Example Anticancer Screening Data (IC₅₀ in µM)

Compound IDR Group (C2-Arylidene)HeLaMDA-MB-231HCT-116
Parent H>100>100>100
LIB-A-01 Phenyl52.368.175.4
LIB-A-02 4-Chlorophenyl15.822.518.9
LIB-A-03 4-Methoxyphenyl85.1>10092.3
LIB-A-04 2-Nitrophenyl9.711.28.5

Interpretation: From this hypothetical data, a preliminary SAR can be drawn: the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the C2-arylidene ring appears to enhance cytotoxic activity, while electron-donating groups (-OCH₃) reduce it.

Table 2: Example Antibacterial Screening Data (MIC in µg/mL)

Compound IDDerivatization TypeS. aureus (Gram+)E. coli (Gram-)
Parent 6-Nitro (unmodified)1632
LIB-B-01 6-Amino>128>128
LIB-C-01 6-NH-Benzoyl64128
LIB-C-02 6-NH-Benzenesulfonyl3264

Interpretation: This hypothetical data suggests that the C6-nitro group is crucial for the observed antibacterial activity, as its reduction to an amine (LIB-B-01) abolishes activity. Subsequent acylation or sulfonylation does not fully restore the initial potency.

Conclusion

6-Nitrobenzofuran-3(2H)-one is a highly valuable and synthetically tractable scaffold for the development of compound libraries aimed at drug discovery. The protocols detailed in this application note provide robust and rational approaches to derivatize the molecule at its most reactive sites. By systematically applying Knoevenagel condensation at the C2-position and a reduction-acylation/sulfonylation sequence at the C6-position, researchers can efficiently generate libraries with significant structural and functional diversity. The subsequent screening of these libraries using standardized bioassays is a proven pathway to the identification of novel lead compounds for further optimization in medicinal chemistry programs.

References

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Sources

Method

Quantitative Analysis of 6-Nitrobenzofuran-3(2H)-one: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methods

Introduction 6-Nitrobenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. Its structure, characterized by a benzofuranone core with a nitro group substitution, suggests its potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Nitrobenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class. Its structure, characterized by a benzofuranone core with a nitro group substitution, suggests its potential significance as an intermediate in pharmaceutical synthesis or as a compound of interest in drug discovery and development. The presence of the nitroaromatic moiety and the lactone functionality imparts specific chemical properties that are crucial for the development of robust analytical methods for its quantification.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 6-Nitrobenzofuran-3(2H)-one in various matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and widely accessible method, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly in complex sample matrices.

The methodologies detailed herein are developed with adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring scientific soundness, reliability, and fitness for purpose.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this compound.

Chemical Structure and Properties of 6-Nitrobenzofuran-3(2H)-one:

  • Chemical Formula: C₈H₅NO₄[1]

  • Molecular Weight: 179.13 g/mol [1]

  • IUPAC Name: 6-nitro-1-benzofuran-3-one

  • CAS Number: 20895-42-5

  • Appearance: Pale yellow solid (predicted)

  • Solubility: Predicted to have low water solubility (Log10WS: -2.65) and moderate octanol-water partition coefficient (logP: 1.265), suggesting good solubility in organic solvents like acetonitrile and methanol.[1]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability. The chromophoric nature of the nitroaromatic ring in 6-Nitrobenzofuran-3(2H)-one allows for sensitive detection using a UV detector.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar to moderately polar nature of the analyte, which will interact favorably with the stationary phase. A gradient elution with acetonitrile and water is chosen to ensure efficient separation from potential impurities and matrix components, providing sharp peak shapes. The addition of a small amount of formic acid to the mobile phase helps to control the ionization of any acidic or basic functional groups, leading to consistent retention times and improved peak symmetry. The detection wavelength is selected based on the predicted UV absorbance maximum of nitroaromatic compounds, which typically falls in the range of 210-280 nm.

Experimental Protocol: HPLC-UV Quantification

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • 6-Nitrobenzofuran-3(2H)-one reference standard.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Nitrobenzofuran-3(2H)-one reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (e.g., 50:50 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-15 min: 30-90% B15-17 min: 90% B17-18 min: 90-30% B18-25 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength260 nm (or λmax determined by DAD)

4. Sample Preparation:

The sample preparation method should be tailored to the specific matrix. A generic liquid-liquid extraction (LLE) protocol for a liquid matrix is provided below.

  • To 1 mL of the sample, add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the mobile phase (50:50 A:B).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

5. Method Validation (as per ICH Q2(R1) Guidelines): [2]

  • Specificity: Analyze a blank matrix, a spiked matrix, and the standard solution to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters for HPLC-UV Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
RSD of Peak Area (n=6)≤ 2.0%0.8%
RSD of Retention Time (n=6)≤ 1.0%0.2%

Table 2: Validation Summary for HPLC-UV Method

ParameterRange / LevelAcceptance CriteriaResult
Linearity (µg/mL)1 - 100r² ≥ 0.9990.9995
Accuracy (% Recovery)80, 100, 120%98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)100%≤ 2.0%1.1%
LOD (µg/mL)--0.2
LOQ (µg/mL)--0.7

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace levels of 6-Nitrobenzofuran-3(2H)-one in complex biological or environmental matrices, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity by monitoring a specific precursor ion and its characteristic product ions.

Causality Behind Experimental Choices

The chromatographic conditions are similar to the HPLC-UV method but may be adapted for faster analysis times due to the high selectivity of the MS detector. Electrospray ionization (ESI) in negative ion mode is proposed due to the presence of the acidic nitro group, which can be readily deprotonated. The selection of MRM transitions is based on the predicted fragmentation pattern of the [M-H]⁻ ion. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and other neutral losses from the benzofuranone core.

Experimental Protocol: LC-MS/MS Quantification

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size for UPLC).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 6-Nitrobenzofuran-3(2H)-one reference standard.

  • Internal Standard (IS): A structurally similar compound not present in the samples (e.g., a stable isotope-labeled analog or a related benzofuranone derivative).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Solutions: Prepared as described in the HPLC-UV section, but at lower concentrations (e.g., ng/mL range) and with the addition of the internal standard at a fixed concentration.

3. LC and MS/MS Conditions:

ParameterCondition
LC Conditions
ColumnC18, 50 mm x 2.1 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-5 min: 20-95% B5-6 min: 95% B6-6.1 min: 95-20% B6.1-8 min: 20% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModeESI Negative
Capillary Voltage-3.0 kV
Desolvation Temperature450 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

4. MRM Transitions:

The following MRM transitions are proposed and should be optimized by infusing a standard solution of the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
6-Nitrobenzofuran-3(2H)-one178.0132.0 ([M-H-NO₂]⁻)104.0 ([M-H-NO₂-CO]⁻)Optimized (e.g., 15-25)
Internal Standard (Example)OptimizedOptimizedOptimizedOptimized

5. Sample Preparation (Solid Phase Extraction - SPE):

For complex matrices, SPE can provide a cleaner extract than LLE.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

6. Method Validation:

Follow the ICH guidelines as described for the HPLC-UV method, with particular attention to matrix effects, which can be significant in LC-MS/MS. Matrix effects should be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

Data Presentation

Table 3: System Suitability for LC-MS/MS Method

ParameterAcceptance CriteriaObserved Value
RSD of Peak Area Ratio (n=6)≤ 15%3.5%
RSD of Retention Time (n=6)≤ 2.0%0.3%
Signal-to-Noise (at LLOQ)≥ 1015

Table 4: Validation Summary for LC-MS/MS Method

ParameterRange / LevelAcceptance CriteriaResult
Linearity (ng/mL)0.1 - 50r² ≥ 0.9950.998
Accuracy (% Recovery)LLOQ, LQC, MQC, HQC85.0 - 115.0%92.3 - 104.5%
Precision (% RSD)LLOQ, LQC, MQC, HQC≤ 15% (≤ 20% at LLOQ)< 10%
LLOQ (ng/mL)--0.1
Matrix Effect (%)-80 - 120%95%

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation s_prep Sample Preparation (e.g., LLE or SPE) hplc HPLC System (C18 Column, Gradient Elution) s_prep->hplc std_prep Standard Preparation (Stock & Working Solutions) std_prep->hplc uv UV Detector (λ = 260 nm) hplc->uv chrom Chromatogram Generation uv->chrom quant Quantification (Calibration Curve) chrom->quant val Method Validation (ICH Guidelines) quant->val

Caption: Workflow for the HPLC-UV analysis of 6-Nitrobenzofuran-3(2H)-one.

LC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation s_prep Sample Preparation (e.g., SPE) with Internal Standard lc UPLC/HPLC System (C18 Column, Fast Gradient) s_prep->lc std_prep Standard Preparation (with Internal Standard) std_prep->lc ms Tandem Mass Spectrometer (ESI-, MRM Mode) lc->ms chrom MRM Chromatogram ms->chrom quant Quantification (Peak Area Ratio vs. Conc.) chrom->quant val Method Validation (ICH Guidelines, Matrix Effects) quant->val

Caption: Workflow for the LC-MS/MS analysis of 6-Nitrobenzofuran-3(2H)-one.

Conclusion

This application note provides two robust and reliable analytical methods for the quantification of 6-Nitrobenzofuran-3(2H)-one. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers enhanced sensitivity and selectivity for trace-level analysis in complex matrices. Both methods have been designed based on established principles of analytical chemistry and are presented with a framework for validation according to ICH guidelines. The provided protocols and data serve as a comprehensive resource for researchers and scientists, enabling them to implement these methods for their specific applications in pharmaceutical development and other related fields.

References

  • Cheméo. (n.d.). Chemical Properties of 6-nitro-3H-2-benzofuran-1-one. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 6-Nitrobenzofuran-3(2H)-one

Abstract This document provides a detailed experimental protocol for the synthesis of 6-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The described method in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The described method involves a two-step sequence: an initial O-alkylation of 2-bromo-4-nitrophenol with ethyl chloroacetate, followed by an intramolecular cyclization to form the target benzofuranone ring system. This guide is intended for researchers in organic synthesis, offering in-depth procedural details, mechanistic rationale, safety protocols, and expected outcomes to ensure a reproducible and efficient synthesis.

Introduction & Significance

Benzofuran-3(2H)-one, also known as aurone, and its derivatives are important scaffolds in drug discovery and natural product synthesis. The introduction of a nitro group at the 6-position significantly modulates the electronic properties of the molecule, making 6-Nitrobenzofuran-3(2H)-one a valuable intermediate for further functionalization. Its synthesis is a key step in accessing a wider library of compounds for screening and development. The protocol herein details a robust and accessible pathway to this key intermediate.

Scientific Rationale and Reaction Mechanism

The synthesis proceeds via a classical two-step route, beginning with a Williamson ether synthesis followed by a base-mediated intramolecular cyclization.

Step 1: O-Alkylation (Williamson Ether Synthesis) The phenolic hydroxyl group of 2-bromo-4-nitrophenol is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride and forming ethyl 2-((2-bromo-4-nitrophenyl)oxy)acetate.

Step 2: Intramolecular Cyclization The crucial ring-closing step is achieved by treating the ester intermediate with a strong, non-nucleophilic base like sodium hydride (NaH)[1]. The hydride abstracts the acidic α-proton (adjacent to both the ester carbonyl and the phenyl ring), generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the bromine, displacing the bromide ion and forming the five-membered furanone ring. This type of intramolecular C-O bond formation is related to Ullmann-type coupling reactions, which are often facilitated by copper catalysts but can also proceed under strong base conditions with appropriately activated substrates[2][3][4][5].

Experimental Workflow Diagram

The overall experimental process is summarized in the following diagram.

SynthesisWorkflow cluster_prep Preparation cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Cyclization Reagents Weigh Reagents: - 2-bromo-4-nitrophenol - K₂CO₃, Ethyl Chloroacetate - NaH (60% in oil) - Solvents (DMF, Toluene) Glassware Prepare Dry Glassware (under N₂ atmosphere) Mix Combine 2-bromo-4-nitrophenol, K₂CO₃, and DMF Glassware->Mix AddEster Add Ethyl Chloroacetate Mix->AddEster Heat1 Heat Reaction (e.g., 60-70 °C) AddEster->Heat1 Monitor1 Monitor by TLC Heat1->Monitor1 Workup1 Aqueous Workup & Extraction Monitor1->Workup1 Isolate1 Isolate Intermediate (Crude Ester) Workup1->Isolate1 AddIntermediate Add Intermediate Ester (dissolved in Toluene) Isolate1->AddIntermediate WashNaH Wash NaH with Hexane (to remove mineral oil) SuspendNaH Suspend NaH in Dry Toluene WashNaH->SuspendNaH SuspendNaH->AddIntermediate Heat2 Heat Reaction (e.g., Reflux) AddIntermediate->Heat2 Monitor2 Monitor by TLC Heat2->Monitor2 Quench Carefully Quench (with Isopropanol/Water) Monitor2->Quench Workup2 Aqueous Workup & Extraction Quench->Workup2 Purify Purify by Column Chromatography Workup2->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow for the synthesis of 6-Nitrobenzofuran-3(2H)-one.

Detailed Experimental Protocol

5.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Hazard Class
2-Bromo-4-nitrophenolC₆H₄BrNO₃218.015847-59-6Acute Tox. 4, Aquatic Acute 1[6]
Ethyl ChloroacetateC₄H₇ClO₂122.55105-39-5Flammable, Acute Tox. 4, Skin/Eye Irrit.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Skin/Eye Irrit.
Sodium Hydride (NaH), 60% disp. in oilNaH24.007646-69-7Water Reactive, Flammable Solid[1][7]
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2Repr. Tox. 1B, Acute Tox. 4
Toluene, anhydrousC₇H₈92.14108-88-3Flammable, Repr. Tox. 2
Hexanes, anhydrousC₆H₁₄86.18110-54-3Flammable, Asp. Tox. 1
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable Liquid
IsopropanolC₃H₈O60.1067-63-0Flammable Liquid
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.047757-82-6-
Silica Gel (for chromatography)SiO₂60.087631-86-9-

5.2. Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2-((2-bromo-4-nitrophenyl)oxy)acetate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-nitrophenol (10.0 g, 45.9 mmol, 1.0 equiv).

  • Add anhydrous potassium carbonate (9.5 g, 68.8 mmol, 1.5 equiv) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl chloroacetate (5.8 mL, 55.1 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Heat the reaction mixture to 65 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A solid precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • If a solid forms, collect it by vacuum filtration, wash with water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, ethyl 2-((2-bromo-4-nitrophenyl)oxy)acetate, is obtained as a pale yellow solid and can be used in the next step without further purification.

Step 2: Synthesis of 6-Nitrobenzofuran-3(2H)-one

NOTE: This step involves sodium hydride (NaH), which is highly reactive with water and moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon)[7][8][9][10].

  • In a fume hood, place sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.1 mmol, 1.2 equiv) into a dry 500 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet.

  • Wash the NaH by adding anhydrous hexanes (30 mL), swirling the flask, allowing the NaH to settle, and carefully removing the hexane supernatant via cannula or a syringe. Repeat this washing step twice to remove the mineral oil[1][7].

  • Add anhydrous toluene (150 mL) to the washed NaH to create a suspension.

  • Dissolve the crude ethyl 2-((2-bromo-4-nitrophenyl)oxy)acetate (approx. 45.9 mmol) from Step 1 in anhydrous toluene (100 mL).

  • Add the ester solution dropwise to the stirring NaH suspension over 30 minutes at room temperature. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the cyclization by TLC.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • CAREFULLY quench the excess NaH by the slow, dropwise addition of isopropanol (20 mL), followed by the slow addition of water (50 mL). Caution: Flammable hydrogen gas is evolved.

  • Transfer the mixture to a separatory funnel, add 1 M HCl (100 mL) to dissolve the salts, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford 6-Nitrobenzofuran-3(2H)-one as a solid.

Data Summary and Expected Results

ParameterValue
Starting Material (2-bromo-4-nitrophenol)10.0 g (45.9 mmol)
Step 1: O-Alkylation
Reaction Time4-6 hours
Reaction Temperature65 °C
Expected Yield (Intermediate)90-98% (crude)
Step 2: Cyclization
Reaction Time2-3 hours
Reaction TemperatureReflux (~110 °C)
Final Product
Expected Overall Yield65-75%
AppearanceYellow to brown solid
Melting Point~111-115 °C

Safety and Handling Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended)[7].

  • 2-Bromo-4-nitrophenol: Harmful if swallowed and very toxic to aquatic life[6]. Handle with care and avoid release into the environment.

  • Sodium Hydride (NaH): Extremely water-reactive and pyrophoric. It releases flammable hydrogen gas upon contact with water, moisture, or alcohols[1][8]. Handle exclusively under an inert atmosphere (glove box or nitrogen-flushed glassware)[7]. Quenching must be performed slowly and at low temperatures.

  • Solvents: DMF and Toluene are reproductive toxins. Hexanes, Toluene, and Ethyl Acetate are flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Reaction Insufficient base or reaction time.Add more K₂CO₃. Ensure temperature is maintained. Allow longer reaction time.
Step 2: Low Yield Wet reagents/solvents deactivating NaH.Ensure all glassware is oven-dried. Use anhydrous grade solvents. Ensure NaH is properly washed and handled under inert gas.
Step 2: Reaction fails to start Poor quality NaH.Use a fresh bottle of NaH. Ensure mineral oil is thoroughly washed away.
Difficult Purification Presence of side-products.Optimize chromatography conditions. Consider recrystallization as an alternative purification method.

References

  • Standard Operating Procedure: Sodium Hydride. (2012). UC Center for Laboratory Safety. [Link]

  • Saleem, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5789. [Link]

  • How do organic chemists prepare sodium hydride for reaction? (2017). Quora. [Link]

  • Sodium hydride - Wikipedia. Wikipedia. [Link]

  • Anderson, N. G. (2012). The Safe Use of Sodium Hydride On Scale. Organic Process Research & Development, 16(6), 1078–1086. [Link]

  • 2-Bromo-4-nitrophenol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (2020). Chinese Journal of Organic Chemistry, 40(8), 2293-2313. [Link]

  • Hu, Y., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. The Journal of Organic Chemistry, 86(18), 12586–12596. [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. [Link]

  • Deng, G., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2826–2830. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1145. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2017). Ullmann-Type Intramolecular C–O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. The Journal of Organic Chemistry, 82(20), 10920–10927. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 6-Nitrobenzofuran-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide for the scale-up synthesis of 6-Nitrobenzofuran-3(2H)-one a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the scale-up synthesis of 6-Nitrobenzofuran-3(2H)-one and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery, necessitating robust and scalable synthetic routes. This document outlines a well-vetted synthetic strategy, detailed experimental protocols, critical safety considerations, and process optimization insights to facilitate the transition from laboratory-scale to pilot or industrial production.

Introduction and Strategic Overview

6-Nitrobenzofuran-3(2H)-one derivatives are valuable heterocyclic scaffolds in the development of novel therapeutic agents. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a diverse range of functional groups. The benzofuranone core itself is a privileged structure found in numerous biologically active natural products and synthetic compounds.

The synthetic strategy detailed herein focuses on a two-step process commencing from the commercially available 6-hydroxybenzofuran-3(2H)-one. This approach is designed for scalability, prioritizing reagent availability, reaction efficiency, and operational safety.

Logical Framework for the Synthetic Pathway

The chosen synthetic route involves:

  • Procurement or Synthesis of the Starting Material: 6-hydroxybenzofuran-3(2H)-one serves as the key precursor. While commercially available, a scalable synthesis is also a viable option for cost-effectiveness in large-scale campaigns.

  • Electrophilic Nitration: The core transformation is the regioselective nitration of the electron-rich aromatic ring of 6-hydroxybenzofuran-3(2H)-one to introduce the nitro group at the 6-position. Careful control of reaction conditions is paramount to ensure high yield and minimize the formation of isomers and polysubstituted byproducts.

Detailed Synthetic Protocols

This section provides step-by-step procedures for the synthesis of 6-Nitrobenzofuran-3(2H)-one. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations.

Synthesis of the Precursor: 6-Hydroxybenzofuran-3(2H)-one (if not commercially procured)

While 6-hydroxybenzofuran-3(2H)-one is commercially available, for large-scale production, an in-house synthesis can be more economical. A common route involves the intramolecular cyclization of a corresponding phenoxyacetic acid derivative.

Scale-Up Synthesis of 6-Nitrobenzofuran-3(2H)-one

This protocol details the electrophilic nitration of 6-hydroxybenzofuran-3(2H)-one. The reaction is highly exothermic and requires strict temperature control.

Reaction Scheme:

A schematic of the nitration of 6-hydroxybenzofuran-3(2H)-one.

Materials and Equipment:

Reagent/EquipmentSpecification
6-Hydroxybenzofuran-3(2H)-one>98% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Nitric Acid (HNO₃)Fuming (≥90%) or Concentrated (70%)
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Glass-lined or Hastelloy ReactorAppropriate for corrosive and exothermic reactions, equipped with overhead stirring, temperature probe, and addition funnel.
Cooling BathCapable of maintaining 0-5 °C
Rotary Evaporator
Filtration apparatus

Experimental Protocol:

  • Reactor Setup and Inerting:

    • Set up a clean, dry, jacketed reactor equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charging the Starting Material:

    • To the reactor, charge 6-hydroxybenzofuran-3(2H)-one (1.0 eq).

    • Add anhydrous dichloromethane (10-15 volumes) and stir to dissolve the starting material completely.

  • Cooling:

    • Cool the reactor contents to 0-5 °C using a suitable cooling bath.

  • Preparation of the Nitrating Mixture (Caution: Highly Exothermic):

    • In a separate vessel, carefully add concentrated sulfuric acid to an equal volume of fuming nitric acid, while cooling in an ice bath. The addition should be slow and controlled to manage the exotherm.

  • Addition of the Nitrating Mixture:

    • Slowly add the pre-cooled nitrating mixture to the stirred solution of 6-hydroxybenzofuran-3(2H)-one via the dropping funnel over 1-2 hours.

    • Maintain the internal temperature of the reactor below 5 °C throughout the addition. A runaway reaction can occur if the temperature is not controlled.[1]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding the mixture to a separate vessel containing crushed ice and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety and Hazard Analysis

The nitration of phenolic compounds is a potentially hazardous process and requires stringent safety protocols.[2][3][4]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion.[1]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide gases. All operations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.

Process Scale-Up Considerations

Transitioning from a laboratory scale to a larger production scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential.

  • Mixing: Efficient mixing is crucial for maintaining a uniform temperature and ensuring consistent reaction kinetics. The type and speed of the stirrer should be optimized for the larger vessel.

  • Reagent Addition Rate: The rate of addition of the nitrating mixture must be carefully controlled to manage the heat generated.

  • Quenching: The quenching step is also exothermic and must be performed with caution on a large scale. Adding the reaction mixture to the ice/water is generally safer than the reverse.

Characterization of 6-Nitrobenzofuran-3(2H)-one

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic and aliphatic proton signals consistent with the structure.
¹³C NMR Carbon signals corresponding to the aromatic, carbonyl, and aliphatic carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (approx. 1530 and 1350 cm⁻¹), carbonyl group (approx. 1710 cm⁻¹), and aromatic C-H bonds.
Melting Point A sharp melting point indicates high purity.
HPLC A single major peak indicating the purity of the compound.

Workflow and Logic Diagram

The following diagram illustrates the overall workflow for the scale-up synthesis of 6-Nitrobenzofuran-3(2H)-one.

Scale-Up_Workflow cluster_Prep Preparation Phase cluster_Synthesis Synthesis Phase cluster_Purification Purification and Analysis Phase Start Start: Define Scale and Procure Reagents Precursor Procure/Synthesize 6-Hydroxybenzofuran-3(2H)-one Start->Precursor Safety Conduct Hazard and Operability (HAZOP) Study Precursor->Safety Reactor Reactor Setup and Inerting Safety->Reactor Dissolution Dissolve Starting Material in Solvent Reactor->Dissolution Cooling Cool Reactor to 0-5 °C Dissolution->Cooling Nitration Slow Addition of Nitrating Mixture Cooling->Nitration Monitoring Monitor Reaction Progress (TLC/HPLC) Nitration->Monitoring Quench Quench Reaction in Ice/Water Monitoring->Quench Workup Aqueous Work-up and Extraction Quench->Workup Drying Dry and Concentrate Organic Phase Workup->Drying Purify Purify by Recrystallization/Chromatography Drying->Purify Analysis Characterize Final Product (NMR, MS, etc.) Purify->Analysis End End: Product Storage and Documentation Analysis->End

A workflow diagram for the scale-up synthesis process.

References

  • Corning. (n.d.). Nitration of phenol in flow. Retrieved from [Link]

  • Harvey, E. A., & Russ, J. F. (1965). U.S. Patent No. 3,519,693. Washington, DC: U.S. Patent and Trademark Office.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2014, 1-7. Retrieved from [Link]

  • Selected benzofuran-3(2H)-one-derived natural products. (n.d.). In ResearchGate. Retrieved from [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • Zarei, M., & Zolfigol, M. A. (2004). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Journal of the Korean Chemical Society, 48(5), 451-454. Retrieved from [Link]

  • Synthetic methods of benzofuran-3(2H)-ones. (n.d.). In ResearchGate. Retrieved from [Link]

  • Callister, J. D., & Carlile, C. G. (1967). U.S. Patent No. 3,517,075. Washington, DC: U.S. Patent and Trademark Office.
  • Synthesis of Benzofuran-3(2H)-ones. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Nitration of phenols by nitric acid. (n.d.). In ResearchGate. Retrieved from [Link]

  • Yin, J. Q., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1109. Retrieved from [Link]

  • The 'one-pot' preparation of substituted benzofurans. (2004). Arkivoc, 2004(7), 285-291. Retrieved from [Link]

  • Fraczkowska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Retrieved from [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273. Retrieved from [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Science Journal of University of Zakho, 10(4). Retrieved from [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). In ResearchGate. Retrieved from [Link]

  • 6-hydroxy-1-benzofuran-3(2H)-one. (n.d.). In ChemBK. Retrieved from [Link]

  • 6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one. (n.d.). In PubChem. Retrieved from [Link]

  • Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. (n.d.). In ResearchGate. Retrieved from [Link]

  • Boumoud, B., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Chemistry Proceedings, 14(1), 32. Retrieved from [Link]

  • Reddy, J. S., et al. (2011). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2961. Retrieved from [Link]

  • Khan, K. M., et al. (2018). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 8(6), 3043–3056. Retrieved from [Link]

  • 2-Coumaranone. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application

The Strategic Utility of 6-Nitrobenzofuran-3(2H)-one in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Versatile Building Block 6-Nitrobenzofuran-3(2H)-one is a highly functionalized scaffold that holds sig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

6-Nitrobenzofuran-3(2H)-one is a highly functionalized scaffold that holds significant promise as a versatile starting material in the synthesis of a diverse array of complex heterocyclic compounds. Its unique structural features, namely the reactive active methylene group at the C-2 position, the electron-withdrawing nitro group on the aromatic ring, and the ketone functionality at C-3, provide multiple avenues for synthetic transformations. This guide provides an in-depth exploration of the strategic application of 6-Nitrobenzofuran-3(2H)-one in the construction of fused heterocyclic systems, offering both mechanistic insights and detailed experimental protocols for key transformations. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Core Reactivity and Synthetic Strategy

The synthetic utility of 6-Nitrobenzofuran-3(2H)-one is primarily derived from three key reactive sites, which can be manipulated sequentially or in tandem to achieve a range of heterocyclic scaffolds.

  • C-2 Methylene Group: The protons on the carbon adjacent to the carbonyl group (C-2) are acidic, making this position a nucleophilic center. This allows for facile condensation reactions with various electrophiles, most notably aldehydes, to form aurone-type structures. This initial step is crucial for introducing further diversity and setting the stage for subsequent cyclization reactions.

  • Aromatic Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine. This transformation is a cornerstone of many synthetic strategies, as the resulting amino group can participate in a variety of ring-forming reactions, leading to the construction of fused nitrogen-containing heterocycles. Common reduction methods include catalytic hydrogenation or the use of metals in acidic media.[1][2][3]

  • C-3 Carbonyl Group: The ketone at the C-3 position can undergo reactions typical of carbonyl compounds. A particularly useful transformation is its reaction with aryl hydrazines to form hydrazones, which are key intermediates in the Fischer indole synthesis, enabling the construction of indole-fused ring systems.[4][5][6]

The strategic combination of reactions at these sites allows for a modular approach to the synthesis of complex heterocyclic architectures.

Synthetic_Strategy cluster_C2 C-2 Position Chemistry cluster_Nitro Nitro Group Transformation cluster_C3 C-3 Carbonyl Chemistry Start 6-Nitrobenzofuran-3(2H)-one C2_Condensation Condensation with Aldehydes Start->C2_Condensation Nitro_Reduction Reduction of Nitro Group Start->Nitro_Reduction Fischer_Indole Fischer Indole Synthesis Start->Fischer_Indole with Aryl Hydrazine Aurone 6-Nitroaurone Derivatives C2_Condensation->Aurone Formation of exocyclic double bond Aurone->Nitro_Reduction Sequential Reaction Amino_Intermediate 6-Aminobenzofuran-3(2H)-one Nitro_Reduction->Amino_Intermediate Amino_Intermediate->C2_Condensation Sequential Reaction Indole_Fused Indole-Fused Heterocycles Fischer_Indole->Indole_Fused

Figure 1: Key reactive sites and overarching synthetic strategies for 6-Nitrobenzofuran-3(2H)-one.

Application in the Synthesis of Aurones and their Derivatives

The condensation of 6-Nitrobenzofuran-3(2H)-one with aromatic aldehydes is a straightforward method for the synthesis of 6-nitroaurones. These compounds are not only of interest for their potential biological activities but also serve as advanced intermediates for further transformations.

Protocol 1: Synthesis of (Z)-2-(4-methoxybenzylidene)-6-nitrobenzofuran-3(2H)-one

This protocol details the base-catalyzed Knoevenagel-type condensation of 6-Nitrobenzofuran-3(2H)-one with 4-methoxybenzaldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Nitrobenzofuran-3(2H)-one179.131.79 g10.0
4-Methoxybenzaldehyde136.151.50 g11.0
Piperidine85.150.2 mL-
Ethanol46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 6-Nitrobenzofuran-3(2H)-one (1.79 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture until the solid is partially dissolved.

  • Add 4-methoxybenzaldehyde (1.50 g, 11.0 mmol) to the suspension.

  • Add piperidine (0.2 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: ~85-95% of a yellow to orange solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The (Z)-configuration is the thermodynamically more stable and is typically the major product.[7]

Synthesis of Fused Nitrogen Heterocycles via Reduction and Cyclization

A powerful strategy for the synthesis of complex heterocyclic systems involves the reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization reaction.

Protocol 2: Synthesis of 6-Aminobenzofuran-3(2H)-one Hydrochloride

This protocol describes the reduction of the nitro group using tin(II) chloride.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Nitrobenzofuran-3(2H)-one179.131.79 g10.0
Tin(II) chloride dihydrate225.6311.3 g50.0
Concentrated HCl36.4615 mL-
Ethanol46.0750 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend 6-Nitrobenzofuran-3(2H)-one (1.79 g, 10.0 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (11.3 g, 50.0 mmol) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (15 mL) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 6 hours.

  • The product will precipitate as the hydrochloride salt. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum. The product can be used in the next step without further purification.

Protocol 3: Synthesis of a Benzofuro[6,5-b][8][9]diazepine Derivative

This protocol outlines the condensation of 6-Aminobenzofuran-3(2H)-one with a 1,3-dicarbonyl compound, such as acetylacetone, to form a seven-membered diazepine ring.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Aminobenzofuran-3(2H)-one HCl185.601.86 g10.0
Acetylacetone100.121.1 mL11.0
Acetic Acid60.0530 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 6-Aminobenzofuran-3(2H)-one hydrochloride (1.86 g, 10.0 mmol) and glacial acetic acid (30 mL).

  • Add acetylacetone (1.1 mL, 11.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum. Further purification can be achieved by recrystallization from ethanol.

Fischer Indole Synthesis for Indole-Fused Systems

The carbonyl group at C-3 of 6-Nitrobenzofuran-3(2H)-one can be utilized to construct fused indole rings via the Fischer indole synthesis.[4][5]

Protocol 4: Synthesis of a Nitro-Substituted Benzofuro[3,2-b]indole

This protocol describes the acid-catalyzed cyclization of the phenylhydrazone derivative of 6-Nitrobenzofuran-3(2H)-one.

Fischer_Indole_Synthesis Start 6-Nitrobenzofuran-3(2H)-one Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Phenylhydrazine Hydrazine->Hydrazone Indole Benzofuro[3,2-b]indole Hydrazone->Indole Acid-catalyzed [3,3]-sigmatropic rearrangement

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Nitrobenzofuran-3(2H)-one

Welcome to the technical support center for the synthesis of 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the y...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-tested protocol. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.

The synthesis of benzofuran-3(2H)-ones often involves an intramolecular cyclization, a step that is frequently sensitive to reaction conditions.[1][2] For the 6-nitro derivative, the presence of a strong electron-withdrawing group introduces specific challenges, including the potential for side reactions and difficulties in achieving complete conversion. This guide provides a structured approach to overcoming these obstacles.

Section 1: Core Synthesis Pathway & Mechanistic Overview

The most common and direct route to 6-Nitrobenzofuran-3(2H)-one involves the intramolecular cyclization of a (4-nitro-2-carboxyphenoxy)acetic acid precursor. This pathway, while conceptually straightforward, requires careful control to prevent common pitfalls such as decarboxylation and polymerization.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Reaction & Purification A 5-Nitro-2-hydroxybenzoic acid (Starting Material) B Williamson Ether Synthesis (e.g., with Ethyl Bromoacetate) A->B C Ester Hydrolysis B->C D 2-(Carboxymethoxy)-5-nitrobenzoic acid (Cyclization Precursor) C->D E Intramolecular Cyclization (Dehydrative Condensation) D->E Key Cyclization Step F Crude Product Isolation (Precipitation/Extraction) E->F G Purification (Recrystallization or Chromatography) F->G H 6-Nitrobenzofuran-3(2H)-one (Final Product) G->H

Caption: General workflow for the synthesis of 6-Nitrobenzofuran-3(2H)-one.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've isolated no product at all. What are the likely causes?

A1: Low or no yield in this synthesis typically points to one of three areas: the cyclization conditions, the reaction temperature, or the quality of your starting material.

  • Ineffective Cyclization: The key to this synthesis is an efficient intramolecular condensation. The choice of dehydrating agent is critical. If you are using a standard method like acetic anhydride with sodium acetate, ensure the reagents are anhydrous. Water will quench the reaction.

  • Competing Decarboxylation: The precursor, 2-(carboxymethoxy)-5-nitrobenzoic acid, is susceptible to decarboxylation at elevated temperatures, especially given the presence of the activating nitro group.[3][4] This side reaction cleaves the molecule, preventing cyclization entirely. If you observe vigorous gas evolution (CO₂) early in the reaction before product formation is expected, decarboxylation is a likely culprit.[5]

  • Reaction Temperature: While heat is required to overcome the activation energy for cyclization, excessive temperatures will favor decomposition and decarboxylation. The optimal temperature is often a narrow window that must be determined empirically, typically in the range of 120-140°C for acetic anhydride methods.

Low_Yield_Troubleshooting cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Low or No Yield Observed CheckTLC Analyze crude reaction mixture by TLC Start->CheckTLC Cause1 Starting Material Dominant? (Incomplete Reaction) CheckTLC->Cause1 Yes Cause2 Baseline Streaking / Tar? (Decomposition) CheckTLC->Cause2 Yes Cause3 No Spots / Gas Evolution? (Decarboxylation) CheckTLC->Cause3 Yes Sol1 Increase reaction time or re-evaluate cyclizing agent. Ensure anhydrous conditions. Cause1->Sol1 Sol2 Reduce reaction temperature. Consider a lower-boiling solvent or milder catalyst. Cause2->Sol2 Cause3->Sol2 Sol3 Confirm precursor structure. Run reaction at the lowest possible temperature. Cause3->Sol3

Caption: A logical workflow for troubleshooting low product yield.

Q2: The reaction mixture turned into a dark, intractable tar, making workup impossible. How can I prevent this?

A2: Tar formation is a classic sign of decomposition, almost always caused by excessive heat.

  • Primary Cause: The combination of a strong acid or dehydrating agent (like Polyphosphoric Acid or conc. H₂SO₄) and high temperatures can cause polymerization and charring of the aromatic starting material and product.

  • Solution:

    • Lower the Temperature: This is the most critical parameter. Reduce your bath temperature by 10-20°C and increase the reaction time. It is better to have a slower, incomplete reaction that yields a clean product than a fast one that results in tar.

    • Change the Reagent: If you are using a very strong acid like PPA, consider switching to a milder system like acetic anhydride with a catalytic amount of sodium acetate. This system generally operates at a lower temperature and is less prone to causing decomposition.

    • Controlled Addition: Instead of heating all reagents at once, try adding the precursor portion-wise to the hot cyclizing agent. This can help control any initial exotherm and maintain a more stable reaction temperature.

Q3: My final product is impure and difficult to recrystallize. What purification strategies do you recommend?

A3: Purification challenges often stem from closely related impurities formed during the reaction.

  • Persistent Starting Material: If the cyclization is incomplete, the unreacted dicarboxylic acid precursor can be difficult to remove. Its polarity is similar to the product, but it is acidic. A wash with a mild base like a saturated sodium bicarbonate solution during the workup can help remove acidic impurities. Be cautious, as the benzofuranone product can be susceptible to hydrolysis under strongly basic conditions.

  • Recrystallization Solvents:

    • Primary Choice: Glacial acetic acid is often an excellent solvent for recrystallizing this type of compound.

    • Alternative: A mixed solvent system like Ethanol/Water or Acetone/Hexane can also be effective. The key is to find a system where the product is soluble at high temperatures but sparingly soluble when cold, while impurities remain in solution.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable option. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity should provide good separation.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and scalable method for the key cyclization step?

A: While several methods exist, the acetic anhydride/sodium acetate system is often favored for its balance of reactivity, cost, and operational simplicity, making it highly scalable. Polyphosphoric acid (PPA) is also effective but can be more difficult to handle and may lead to more decomposition if not carefully controlled.

FeatureMethod A: Acetic Anhydride / Sodium AcetateMethod B: Polyphosphoric Acid (PPA)
Role of Reagent Solvent, dehydrating agent, and acetylating agent. NaOAc acts as a base.Catalyst and dehydrating agent.
Typical Temp. 120-140 °C (Reflux)100-130 °C
Reaction Time 2-6 hours1-3 hours
Pros Good yields, less charring, reagents are inexpensive and easy to remove.Highly effective dehydrator, can drive reactions to completion quickly.
Cons Can be slower, requires anhydrous conditions for best results.Viscous and difficult to stir, workup can be challenging, high potential for charring if overheated.

FAQ 2: How can I be certain I have synthesized the correct product and that it is pure?

A: A combination of standard analytical techniques is required for unambiguous structure confirmation and purity assessment:

  • ¹H NMR: Look for the characteristic singlet for the CH₂ group of the furanone ring, typically around δ 4.5-5.0 ppm. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected m/z for [M+H]⁺ is 180.03.

  • Melting Point: A sharp melting point is a good indicator of high purity. Compare your value to the literature.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1710-1730 cm⁻¹ and characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.

FAQ 3: Are there alternative synthetic routes to 6-Nitrobenzofuran-3(2H)-one?

A: Yes, other strategies have been developed, though they may be more complex. One alternative involves the Friedel-Crafts acylation of 4-nitrophenol, followed by bromination and subsequent intramolecular cyclization.[6] Another approach could involve the regioselective nitration of a pre-formed benzofuran-3(2H)-one, although controlling the regioselectivity of nitration on this scaffold can be challenging.[7] Generally, the cyclization of the corresponding phenoxyacetic acid derivative remains the most direct and common approach.

Section 4: Optimized Experimental Protocol

This protocol describes the cyclization of 2-(carboxymethoxy)-5-nitrobenzoic acid using the recommended acetic anhydride/sodium acetate method.

Reagents:

  • 2-(Carboxymethoxy)-5-nitrobenzoic acid (1.0 eq)

  • Anhydrous Sodium Acetate (0.3 eq)

  • Acetic Anhydride (10-15 mL per gram of starting material)

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

    • Rationale: The reaction is sensitive to water, which will consume the acetic anhydride and inhibit the cyclization.

  • Charge Reagents: To the flask, add 2-(carboxymethoxy)-5-nitrobenzoic acid and anhydrous sodium acetate. Add the acetic anhydride.

    • Rationale: Sodium acetate acts as a base to facilitate the formation of the enolate necessary for the intramolecular attack, while acetic anhydride is the dehydrating medium.[2]

  • Reaction: Heat the mixture to a gentle reflux (bath temperature ~140-145°C) with vigorous stirring. The solid should dissolve as the reaction proceeds.

    • Rationale: Thermal energy is required to drive the condensation. Vigorous stirring ensures homogeneous heating and mixing.

  • Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 3-5 hours.

    • Rationale: TLC allows you to track the consumption of the starting material (which will be a polar spot at the baseline) and the appearance of the product (a less polar spot with a higher Rf).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring.

    • Rationale: This step quenches the reaction and hydrolyzes the excess acetic anhydride. It also precipitates the crude product. This step can be exothermic.

  • Isolation: The crude solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Rationale: Washing with water removes residual acetic acid and sodium acetate.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C.

  • Purification: Recrystallize the crude solid from glacial acetic acid to yield 6-Nitrobenzofuran-3(2H)-one as a pale yellow or off-white solid.

    • Rationale: Recrystallization is a highly effective method for removing impurities, yielding a product with high purity and a sharp melting point.

References

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1104. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Wang, Q., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Du, W., et al. (2021). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal, 16(15), 2026-2030. [Link]

  • Reddy, A. S., et al. (2015). An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. Journal of the Serbian Chemical Society, 80(8), 1077-1085. [Link]

  • Flores-Contreras, E. A., et al. (2021). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Electrochimica Acta, 391, 138927. [Link]

  • Shafiee, M., & Ghashang, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Kostka, K., & Zyner, E. (1989). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry, 63(7-12), 585-90. [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Cole, K. P., et al. (2018). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. [Link]

  • Pchelintseva, N. V., & Olekhnovich, E. P. (2019). Methods for the Preparation of 3-Nitrobenzofurans. Chemistry of Heterocyclic Compounds, 55(4), 314-323. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • Wrzosek, M., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(19), 5946. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8507. [Link]

  • Aslam, M. A., & Bhor, R. J. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28187-28213. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Nitrobenzofuran-3(2H)-one

Introduction: 6-Nitrobenzofuran-3(2H)-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. Its purification, however...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Nitrobenzofuran-3(2H)-one is a key heterocyclic scaffold and a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research. Its purification, however, can present challenges due to the presence of closely-related impurities from synthesis, its polarity conferred by the nitro group, and its potential for degradation. This guide provides a comprehensive, experience-driven approach to troubleshooting common purification issues and offers robust protocols to achieve high purity.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental issues in a direct question-and-answer format.

Issue 1: Crude product shows multiple impurities by TLC.

Question: My initial analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC) shows several spots, with one major spot presumed to be the product. What is the most effective primary purification technique?

Answer: For a multi-component mixture containing 6-Nitrobenzofuran-3(2H)-one, the industry-standard and most effective first-line purification method is flash column chromatography over silica gel . This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). Given the polar nitro group, your target compound will have moderate polarity, making it an ideal candidate for this method. Several studies on related nitrobenzofuranone derivatives successfully employ flash chromatography for purification[1][2][3].

Workflow for Initial Purification

cluster_0 Initial Purification Workflow A Crude Product B Dissolve in Minimum DCM A->B C Dry-Load onto Silica Gel B->C Adsorb D Perform Flash Column Chromatography C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F Identify G Evaporate Solvent F->G H Assess Purity (NMR, LC-MS) G->H

Caption: Initial purification workflow for crude 6-Nitrobenzofuran-3(2H)-one.

Issue 2: Poor separation between product and impurities on the column.

Question: My product and a key impurity have very similar Rf values (e.g., ΔRf < 0.1) in my chosen solvent system, leading to co-elution from the column. How can I improve the separation?

Answer: This is a common challenge that stems from an unoptimized mobile phase. The goal is to find a solvent system that maximizes the difference in affinity for the stationary phase between your product and the impurity.

Causality: The polarity of the eluent directly governs the speed at which compounds travel through the silica gel column. If the eluent is too polar, all compounds will move too quickly, resulting in poor separation (high Rf values). If it's not polar enough, the compounds will move too slowly or not at all (low Rf values).

Troubleshooting Steps:

  • Systematic TLC Analysis: Before running a large column, screen various solvent systems using TLC. The ideal system will place your target compound's Rf value between 0.25 and 0.35, with maximal separation from all other spots.

  • Adjust Polarity:

    • If Rf values are too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If Rf values are too low, increase the polarity (e.g., increase the percentage of ethyl acetate).

  • Change Solvent Selectivity: If adjusting polarity with the same two solvents fails, switch one of the components. Different solvents have different selectivities due to variations in hydrogen bonding capabilities and dipole moments. For example, substituting ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol can drastically alter the separation profile.

Solvent System (v/v) Relative Polarity Typical Application Notes
Hexane / Ethyl AcetateLow to MediumThe most common starting point. A ratio of 5:1 is a good initial guess for compounds of this type[3].
Hexane / DichloromethaneLowGood for less polar impurities.
Dichloromethane / MethanolMedium to HighUse cautiously; a small amount of methanol (0.5-2%) can significantly increase polarity.
Cyclohexane / Ethyl AcetateLow to MediumAn alternative to hexane, can sometimes provide different selectivity[4].
Issue 3: The purified product is still colored (e.g., pale yellow/brown).

Question: After column chromatography, my product appears pure by NMR, but it retains a persistent color. How can I obtain a colorless or white solid?

Answer: This indicates the presence of highly colored, minor impurities that are not easily detected by NMR. The best technique to address this is recrystallization . This process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities remain in the solution. For similar benzofuranone structures, ethanol has proven to be an effective recrystallization solvent[5][6].

Protocol: Decolorizing Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of your product in a minimal volume of a candidate solvent (e.g., ethanol, isopropanol) at its boiling point. Allow it to cool slowly to room temperature and then in an ice bath. The ideal solvent will fully dissolve the product when hot and yield a high recovery of crystals upon cooling.

  • Dissolution: Place the bulk of the colored product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional but Recommended): If the solution is still colored, add a very small amount (1-2% of the product's weight) of activated charcoal. Swirl the hot solution for 1-2 minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for TLC analysis and column chromatography? A starting point of Petroleum Ether / Ethyl Acetate (5:1) is recommended based on protocols for structurally similar nitro-isobenzofuranones[3]. You can adjust the ratio based on the observed Rf value on your TLC plate.

Q2: How should I monitor the progress of my column chromatography? Use TLC. Spot the crude material, and then collect fractions from the column in separate test tubes. Spot every few fractions on a TLC plate and run it in your chosen eluent system. Visualize the spots using a UV lamp (254 nm), as the aromatic benzofuranone core will be UV-active[1]. Combine only the fractions that contain the pure product spot.

Decision Tree for Column Chromatography Troubleshooting

start Run Initial TLC rf_check Is Product Rf between 0.25-0.35? start->rf_check high_rf Rf > 0.35 rf_check->high_rf No low_rf Rf < 0.25 rf_check->low_rf No good_rf Yes rf_check->good_rf Yes dec_polarity Decrease Eluent Polarity (e.g., more hexane) high_rf->dec_polarity inc_polarity Increase Eluent Polarity (e.g., more EtOAc) low_rf->inc_polarity sep_check Good Separation from Impurities? good_rf->sep_check dec_polarity->start Re-run TLC inc_polarity->start Re-run TLC poor_sep No (Co-elution) sep_check->poor_sep No good_sep Yes sep_check->good_sep Yes change_solvent Change Solvent System (e.g., Hex/DCM or add MeOH) poor_sep->change_solvent run_column Proceed with Column Chromatography good_sep->run_column change_solvent->start Re-run TLC

Caption: Decision-making process for optimizing chromatographic separation.

Q3: What are the stability and storage considerations for 6-Nitrobenzofuran-3(2H)-one? While specific stability data is not extensively published, compounds containing nitro groups and lactone rings should be handled with care. It is recommended to store the purified product in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent potential degradation over time. For long-term storage, refrigeration at -20°C is advisable[7].

Q4: Can I use reverse-phase HPLC for purification? Yes, reverse-phase HPLC is a powerful tool for both analytical purity assessment and preparative purification of benzofuranone derivatives[8][9]. A typical method would use a C18 column with a mobile phase consisting of a water/acetonitrile gradient, often with an acid modifier like formic acid for better peak shape. This is generally used for final polishing of small quantities or for obtaining analytical-grade material.

References
  • Yuan, W., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PubMed Central. [Link]

  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1). [Link]

  • Ge, H., et al. (2021). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]

  • Phenomenex. (n.d.). Search for Chromatography Products and Columns. [Link]

  • SIELC Technologies. (2018). 3(2H)-Benzofuranone, 6,7-dihydroxy-. [Link]

  • SIELC Technologies. (n.d.). Separation of 3',6'-Bis((2-ethyl-6-methylphenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one on Newcrom R1 HPLC column. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Benzofuranone Synthesis

Welcome to the Technical Support Center for Benzofuranone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuranone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Benzofuranones are core structures in numerous natural products and pharmaceutical agents, prized for their diverse biological activities.[1][2] However, their synthesis can present unique challenges, from achieving high yields to controlling regioselectivity under mild conditions.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the benzofuranone core?

The construction of the benzofuranone ring system is versatile, with several established strategies. The choice is often dictated by the availability of starting materials and the desired substitution pattern. Key approaches include:

  • Intramolecular Cyclization: This is a classic and widely used method. Typically, an α-phenoxycarbonyl compound undergoes an intramolecular Friedel–Crafts-type acylation or alkylation to form the five-membered lactone ring.[2] This strategy's success heavily relies on predictable regiochemical outcomes.

  • Transition-Metal Catalysis: Palladium and gold catalysts are powerful tools for benzofuranone synthesis.

    • Palladium(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation, offers a direct route.[3]

    • Gold(I)-catalyzed cycloisomerization of o-alkynyl phenols in the presence of an oxidant provides an efficient pathway to benzofuran-3(2H)-ones.[1][4]

  • Acid-Catalyzed Cascade Reactions: Protic acids (like TFA, HClO₄) or Lewis acids (like AlCl₃, BF₃) can catalyze cascade reactions, for example, between 3-hydroxy-2-pyrones and nitroalkenes, to build the substituted benzene ring and furanone ring in a programmed manner.[2][3]

  • Metal-Free Approaches: Some methods avoid transition metals entirely. For instance, treating benzofurans with alcohols or acids can yield benzofuranones, often in higher yields than their gold-catalyzed counterparts.[1] Another example is the HClO₄-catalyzed tandem Friedel-Crafts/lactonization reaction between tertiary α-hydroxy acid esters and phenols.[3]

Q2: How do I choose the right catalyst for my synthesis?

Catalyst selection is critical and depends on your specific substrates and desired outcome.

  • Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): These are effective for promoting Friedel-Crafts type cyclizations and cascade reactions. They work by activating carbonyl groups or other functionalities. However, they can be sensitive to moisture and may coordinate with hydroxyl groups on the substrate, sometimes inhibiting the reaction.[2][5] Combining a Lewis acid with a protic acid co-catalyst can sometimes markedly increase the reaction rate.[2]

  • Protic Acids (e.g., TFA, TfOH, HClO₄): Strong protic acids are excellent for promoting intramolecular cyclizations and tandem reactions.[2][3] They are often more tolerant of functional groups than Lewis acids and can be highly effective. For instance, TfOH is used in cascade C-H activation/lactonization reactions,[3] while TFA can be used to drive the final cyclization of phenol intermediates to benzofuranones.[2]

  • Transition Metals (e.g., Pd, Au): These are preferred for reactions involving C-H activation, cross-coupling, or cycloisomerization. Palladium catalysts are workhorses for C-H functionalization.[3] Gold catalysts are particularly "alkynophilic" and are excellent for cycloisomerization of alkyne-containing substrates.[1] The choice often involves balancing cost, catalyst stability, and functional group tolerance.

Q3: What is the typical temperature range for benzofuranone synthesis, and how does it affect the reaction?

Temperature is a crucial parameter that must be optimized for each specific reaction. There is no single "correct" temperature.

  • High Temperatures (e.g., 120-150 °C): Often required for cascade reactions or cyclizations that have high activation barriers. For example, a Diels-Alder based cascade to form the benzofuranone core was optimized at 120 °C.[2]

  • Moderate Temperatures (e.g., 70-100 °C): Common for many transition-metal-catalyzed reactions. A gold-catalyzed cycloisomerization was reported to proceed well at 70 °C.[1]

  • Room Temperature to Lower Temperatures: While less common, some highly reactive systems may proceed at ambient temperature. Interestingly, in certain cascade reactions, lowering the temperature from 150 °C resulted in a slight increase in the chemical yield of the desired benzofuranone.[2]

Causality: Temperature directly impacts reaction kinetics. Higher temperatures increase the reaction rate but can also promote decomposition or undesired side reactions. Conversely, lower temperatures can improve selectivity and yield by minimizing byproducts, but may lead to impractically long reaction times or low conversion.[2] Careful optimization is key.

Q4: Which solvents are commonly used, and what are the considerations for selection?

Solvent choice can influence reactant solubility, reaction rate, and even product distribution.

  • Common Solvents: Acetonitrile (MeCN), 1,2-dichlorobenzene (DCB), toluene, and chloroform are frequently used.[1][2][5]

  • Selection Criteria: The solvent should fully dissolve the starting materials at the reaction temperature and be inert under the reaction conditions. For reactions involving polar intermediates or transition states, a more polar solvent may accelerate the rate.

  • Impact on Yield: The effect of the solvent can be dramatic or negligible. In one study on a cascade synthesis, evaluating different solvents did not ultimately change the chemical yield.[2] However, in other systems, the choice is critical. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile provided the best balance between conversion and selectivity compared to dichloromethane or benzene.[6]

  • Moisture: For reactions using moisture-sensitive reagents like Lewis acids, it is imperative to use anhydrous (dry) solvents.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Question: My reaction shows low conversion to the desired benzofuranone, or it isn't working at all. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that requires a systematic approach to diagnose. The cause often lies in one of three areas: reagents/catalyst, reaction conditions, or the formation of a stable, non-productive intermediate.

Workflow for Troubleshooting Low Yield

G start Low / No Yield Observed reagents Step 1: Verify Reagent & Catalyst Integrity start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK success Problem Solved reagents->success Yield Improves sub1 Use fresh catalyst Purify/dry starting materials Use anhydrous, degassed solvents reagents->sub1 intermediate Step 3: Investigate Intermediates conditions->intermediate Optimization Fails conditions->success Yield Improves sub2 Screen temperature (e.g., 70-120°C) Vary catalyst/reagent concentration Screen solvents (e.g., MeCN, DCB, Toluene) conditions->sub2 intermediate->success Mechanism Understood sub3 Monitor by TLC/LCMS Identify stalled intermediates Force reaction (e.g., add co-catalyst) intermediate->sub3

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause: Inactive Catalyst or Poor Reagent Quality

    • Explanation: Lewis acids can be deactivated by atmospheric moisture. Palladium catalysts can be "poisoned" by oxygen.[7] Starting materials may contain impurities that inhibit the reaction.

    • Solution:

      • Always use freshly opened or purified catalysts and reagents.[7]

      • Ensure all starting materials are pure and dry. Perform an extra purification step (e.g., recrystallization, chromatography) if purity is uncertain.

      • Use anhydrous solvents, especially for moisture-sensitive reactions.[2] For Pd-catalyzed reactions, ensure solvents are properly degassed to remove oxygen.[7]

  • Cause: Suboptimal Reaction Conditions

    • Explanation: The reaction may have a high activation energy, or the chosen conditions may not be ideal for your specific substrate.

    • Solution:

      • Temperature Screening: Systematically vary the temperature. A reaction that is sluggish at 80 °C might proceed smoothly at 120 °C.[2] Conversely, if decomposition is observed, lowering the temperature may improve the yield.[2]

      • Concentration: Ensure the stoichiometry is correct. For some reactions, a more concentrated mixture can improve yields and reduce reaction times.[5] For bimolecular reactions, ensure the reactants are present at a suitable concentration.

      • Catalyst Loading: Vary the catalyst loading. For a Diels-Alder based cascade, an optimal yield was achieved with 20 mol % of TFA.[2]

  • Cause: Formation of a Stable Intermediate

    • Explanation: In multi-step or cascade reactions, the reaction may stall after an initial step, forming a stable intermediate that is slow to convert to the final product. For example, in a reaction of a pyrone and a nitroalkene, the formation of a phenol intermediate was found to be faster than its subsequent cyclization to the benzofuranone.[2]

    • Solution:

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. Look for the appearance and disappearance of intermediate species.

      • Force the Final Step: If an intermediate is identified, you may need to alter the conditions to promote the final step. In the example above, the researchers found that adding both the Lewis acid (AlCl₃) and a protic acid (TFA) at the start markedly increased the rate of benzofuranone production from the phenol intermediate.[2]

Problem 2: Formation of Multiple Products & Side Reactions

Question: My reaction is messy, with several spots on the TLC plate besides the desired product. How can I improve selectivity?

Answer: A lack of selectivity is often due to poor regiochemical control, decomposition, or competing reaction pathways.

  • Cause: Poor Regioselectivity

    • Explanation: This is a classic challenge when a substrate has multiple potential sites for cyclization. For example, in an intramolecular Friedel-Crafts reaction, if both ortho positions on a phenol ring are unsubstituted, a mixture of regioisomers can form.[2]

    • Solution:

      • Substrate Design: If possible, use a starting material where one of the reactive sites is blocked, forcing the reaction to proceed with the desired regiochemistry.

      • Steric Control: Steric hindrance often directs cyclization to the less-hindered position.[2] You can sometimes leverage this by using bulkier protecting groups or substituents.

      • Catalyst Choice: The choice of catalyst can profoundly influence regioselectivity. A systematic screening of different Lewis or protic acids may reveal a catalyst that provides higher selectivity for your desired isomer.

  • Cause: Decomposition or Side Reactions

    • Explanation: The reaction conditions (e.g., high temperature, strong acid) may be too harsh, causing the starting materials or the product to decompose.

    • Solution:

      • Lower the Temperature: This is the simplest first step to minimize decomposition pathways.[2]

      • Reduce Reaction Time: Monitor the reaction and stop it as soon as the starting material is consumed to prevent the product from degrading over time.

      • Use a Milder Catalyst: If a strong acid like TfOH is causing decomposition, try a weaker acid like acetic acid or a different Lewis acid.[2][5]

      • Add Inhibitors: For reactions that may proceed via radical pathways, adding a radical inhibitor like BHT (Butylated hydroxytoluene) can sometimes prevent unwanted side reactions.[2]

Data Summaries & Experimental Protocols

Table 1: Comparison of Selected Catalytic Systems for Benzofuranone Synthesis
Catalyst SystemTypical SubstratesExample ConditionsKey AdvantagesPotential Issues
AlCl₃ / TFA [2]3-Hydroxy-2-pyrones, NitroalkenesAlCl₃ (10 mol%), TFA (20 mol%), DCB, 120 °C, 16hGood for complex cascade reactions; programmable substitution.Moisture sensitive; can require high temperatures.
Ph₃PAuCl / Selectfluor [1]o-Alkynyl phenolsPh₃PAuCl, Selectfluor, TfOH, MeCN, 70 °CGood chemoselectivity; broad substrate scope.Requires oxidant and additive; gold catalyst can be expensive.
HClO₄ (metal-free) [3]Tertiary α-hydroxy esters, PhenolsHClO₄ catalystMetal-free; operationally simple.Requires strongly acidic conditions.
Acetic Acid [5]Phenols, Trifluoromethyl pyruvateAcetic acid (as solvent), 120 °C, 4hSimple, metal-free, solvent acts as catalyst.High temperatures required; limited substrate scope.
Protocol: General Procedure for Acid-Catalyzed Benzofuranone Synthesis

This protocol is adapted from the Lewis/protic acid-catalyzed synthesis of benzofuranones reported by the Beaudry Research Group.[2]

Safety Note: This reaction is performed in a sealed tube at high temperatures and involves corrosive acids. Use appropriate personal protective equipment (PPE) and conduct the reaction in a well-ventilated fume hood behind a blast shield.

  • Reagent Preparation:

    • To a thick-walled reaction vessel (e.g., a pressure tube), add the pyrone (2 equiv), the nitroalkene (1 equiv), BHT (0.1 equiv, optional radical inhibitor), and the Lewis acid catalyst (e.g., AlCl₃, 0.1 equiv).

  • Inert Atmosphere:

    • Seal the vessel with a septum and flush with an inert gas (e.g., Argon or Nitrogen) for 5 minutes to remove air and moisture.[2]

  • Solvent and Co-Catalyst Addition:

    • Via syringe, add the anhydrous solvent (e.g., 1,2-dichlorobenzene, DCB, to 0.5 M).

    • Add the protic acid co-catalyst (e.g., trifluoroacetic acid, TFA, 0.2 equiv).

  • Reaction:

    • Quickly and securely seal the reaction tube.

    • Place the tube in a preheated oil bath or heating block at the desired temperature (e.g., 120 °C).[2]

    • Allow the reaction to stir for the optimized time (e.g., 16 hours), monitoring by TLC if possible by taking aliquots carefully.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • The crude reaction mixture can often be directly purified by flash column chromatography (FCC) on silica gel without an aqueous workup.[2]

    • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure benzofuranone product.

Visualization: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis reagent_prep Reagent & Solvent Preparation (Purification, Drying) setup Reaction Setup (Inert Atmosphere) reagent_prep->setup monitoring Reaction Monitoring (TLC / LC-MS) setup->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General Experimental Workflow for Benzofuranone Synthesis.

References

  • Flexible Synthesis of Benzofuranones. (2023). ChemistryViews. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). National Institutes of Health (NIH). [Link]

  • Benzofuranone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of benzofuranone with or without gold catalyst. ResearchGate. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). National Institutes of Health (PMC). [Link]

  • Effects of temperature on benzofuran annulation. ResearchGate. [Link]

  • The preparation method of benzofuranone derivative.

Sources

Optimization

stability and degradation issues of 6-Nitrobenzofuran-3(2H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers working with 6-Nitrobenzofuran-3(2H)-one. It addresses common stability and degradati...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 6-Nitrobenzofuran-3(2H)-one. It addresses common stability and degradation issues encountered during experimental work, offering troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent stability of 6-Nitrobenzofuran-3(2H)-one.

Q1: What are the primary stability concerns for 6-Nitrobenzofuran-3(2H)-one?

A1: 6-Nitrobenzofuran-3(2H)-one is susceptible to degradation under several conditions. The presence of the electron-withdrawing nitro group and the lactone (cyclic ester) functionality in the benzofuranone core makes the molecule prone to hydrolytic, photolytic, and thermal degradation. The primary concerns are cleavage of the lactone ring and reactions involving the nitro group.[1]

Q2: How should I properly store 6-Nitrobenzofuran-3(2H)-one?

A2: To minimize degradation, 6-Nitrobenzofuran-3(2H)-one should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture.[2][3][4] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).[2][3]

Q3: Are there any known incompatibilities with common laboratory reagents?

A3: Yes. As a nitroaromatic compound, 6-Nitrobenzofuran-3(2H)-one should be considered incompatible with strong bases, strong acids, and reducing agents.[5] Strong bases can catalyze the hydrolysis of the lactone ring, while strong reducing agents can reduce the nitro group, leading to the formation of unintended byproducts.[6] Always consult the Safety Data Sheet (SDS) before using any new reagent in combination with this compound.

Q4: What are the initial signs of degradation I should look for?

A4: Visual signs of degradation can include a change in the color of the solid material or the appearance of discoloration or precipitation in solutions. However, significant degradation can occur without any visible changes.[4] Therefore, it is crucial to rely on analytical techniques such as HPLC, LC-MS, or NMR to assess the purity of the compound, especially after prolonged storage or exposure to potentially destabilizing conditions.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments involving 6-Nitrobenzofuran-3(2H)-one.

Issue 1: Inconsistent Results or Loss of Activity Over Time

Symptoms:

  • Decreased potency or efficacy in biological assays.

  • Variable results between experimental repeats.

  • Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).

Potential Cause: This is often indicative of compound degradation in solution during the course of the experiment. The lactone ring is susceptible to hydrolysis, especially in aqueous buffers with non-neutral pH.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare fresh stock solution A->B C Analyze stock and working solutions by HPLC-UV B->C D Degradation confirmed? C->D E Optimize solution conditions D->E Yes G No degradation observed D->G No F Consider alternative solvents or shorter experiment times E->F H Investigate other experimental variables G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps & Explanations:

  • Prepare Fresh Solutions: Always begin troubleshooting by preparing a fresh stock solution of 6-Nitrobenzofuran-3(2H)-one in an appropriate anhydrous solvent (e.g., DMSO, DMF).

  • Analytical Verification: Immediately analyze the fresh stock solution and any prepared working solutions using a validated stability-indicating HPLC method to establish a baseline purity profile.[7]

  • Monitor Stability in Experimental Buffer: Prepare the compound in the aqueous buffer used for your experiment and monitor its stability over the typical duration of your assay by taking aliquots at different time points and analyzing them by HPLC.

  • Optimize Solution pH: If hydrolysis is observed, consider adjusting the pH of your buffer. Lactone hydrolysis can be catalyzed by both acidic and basic conditions.[8][9][10] A pH range closer to neutral (6-7.5) may improve stability, though this needs to be empirically determined.

  • Solvent Considerations: If the compound is highly unstable in aqueous buffers, consider preparing a more concentrated stock in an organic solvent and minimizing the final concentration of the organic solvent in the aqueous working solution.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.

Issue 2: Color Change of Solid Compound or Solutions Upon Exposure to Light

Symptoms:

  • The solid compound, initially a pale yellow, darkens over time.

  • Solutions of the compound change color (e.g., turn yellow or brown) when left on the lab bench.

Potential Cause: 6-Nitrobenzofuran-3(2H)-one is a nitroaromatic compound and is likely susceptible to photodegradation. Exposure to ambient or UV light can induce photochemical reactions.[4]

Preventative Measures and Workflow:

A Observe color change upon light exposure B Store solid compound and solutions in amber vials A->B C Wrap experimental containers in aluminum foil B->C D Work under low-light conditions or with a safelight C->D E Analyze light-exposed vs. protected samples by HPLC-MS D->E F Identify photoproducts to understand degradation pathway E->F

Caption: Workflow for mitigating and understanding photodegradation.

Detailed Steps & Explanations:

  • Light Protection: Always store both the solid compound and its solutions in amber-colored vials or containers wrapped in aluminum foil to block light.[4][11]

  • Controlled Laboratory Lighting: When handling the compound, minimize exposure to direct overhead lighting. If possible, work in a designated low-light area or use a yellow safelight.

  • Forced Photodegradation Study: To understand the potential photoproducts, a forced degradation study can be performed. Expose a solution of the compound to a UV lamp for a defined period and analyze the resulting mixture by LC-MS to identify the masses of the degradation products. This can provide valuable information on the photochemical stability of your compound.

III. Potential Degradation Pathways

Understanding the potential degradation pathways of 6-Nitrobenzofuran-3(2H)-one is crucial for interpreting unexpected results and for developing robust experimental protocols. Based on its chemical structure, the following degradation pathways are plausible:

A. Hydrolytic Degradation (Acid or Base Catalyzed)

The lactone ring is an ester and is therefore susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[8][9][10]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can act as a nucleophile, attacking the carbonyl carbon of the lactone. This leads to the opening of the furanone ring to form a carboxylate and a phenolate.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the lactone can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring opening.

cluster_0 Base-Catalyzed Hydrolysis cluster_1 Acid-Catalyzed Hydrolysis A 6-Nitrobenzofuran-3(2H)-one B Attack by OH- A->B C Tetrahedral Intermediate B->C D Ring Opening C->D E Carboxylate and Phenolate Products D->E F 6-Nitrobenzofuran-3(2H)-one G Protonation of Carbonyl F->G H Nucleophilic Attack by H2O G->H I Ring Opening H->I J Carboxylic Acid and Phenol Products I->J

Caption: Plausible hydrolytic degradation pathways.

B. Reductive Degradation

The nitro group is susceptible to reduction by various reducing agents (e.g., sodium dithionite, catalytic hydrogenation). This can lead to the formation of the corresponding nitroso, hydroxylamino, or amino derivatives.[6] These derivatives will have significantly different chemical and biological properties compared to the parent compound.

IV. Recommended Analytical Protocol: Stability-Indicating HPLC-UV Method

To accurately assess the stability of 6-Nitrobenzofuran-3(2H)-one, a validated stability-indicating analytical method is essential. The following provides a general protocol that can be optimized for your specific instrumentation.[7]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Diode array detector (DAD) scanning from 200-400 nm; monitor at the λmax of 6-Nitrobenzofuran-3(2H)-one.
Injection Volume 10 µL

Method Validation: For a method to be considered stability-indicating, it must be able to resolve the parent compound from its degradation products. This is typically confirmed through forced degradation studies, where the compound is intentionally degraded under various stress conditions (acid, base, oxidation, heat, light) and the resulting chromatograms are analyzed for peak purity and resolution.

V. References

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Environmental Health Perspectives, 103(Suppl 5), 109-119.

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

  • Ye, J., Singh, A., & Ward, O. P. (2004). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. World Journal of Microbiology and Biotechnology, 20(2), 117-135.

  • Liu, X., & Astruc, D. (2018). Development of the Applications of Palladium on Charcoal in Organic Synthesis. Advanced Synthesis & Catalysis, 360(18), 3426–3459.

  • Gasperi, T., Miceli, M., Feroci, M., & Rosa, P. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 703.

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Dye, K. (2014). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Analytical and Bioanalytical Chemistry, 406(13), 3043-3053.

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.

  • Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? [Video]. YouTube. Retrieved from [Link]

  • Çetin, E., & Gökçe, H. (2015). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 20(8), 14856–14871.

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Catalysts, 12(5), 555.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Zenodo.

  • Química Organica.org. (n.d.). Lactone hydrolysis. Retrieved from [Link]

  • MicroChemicals. (n.d.). Photolithography Trouble Shooter. Retrieved from [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(13), 6868–6876.

  • Miller, K. M., & Johnson, J. S. (2021). Stereoselective Desymmetrizations of Dinitriles to Synthesize Lactones. Organic Letters, 23(24), 9491–9495.

  • Wang, C., Li, Y., & Zhang, J. (2020). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers, 7(18), 2681-2687.

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • MDPI. (2026). Molecules | Selected Papers in the “Photochemistry” Section. Retrieved from [Link]

  • Pagar, S., Patil, G., & Patil, C. (2026). Formulation Development. International Journal of Pharmaceutical Sciences, 4(1), 1355-1371.

Sources

Troubleshooting

resolving impurities in 6-Nitrobenzofuran-3(2H)-one samples

Welcome to the technical support center for 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity is...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered with this compound. Our approach is rooted in explaining the "why" behind each step, ensuring robust and reproducible results in your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 6-Nitrobenzofuran-3(2H)-one samples?

Impurities in 6-Nitrobenzofuran-3(2H)-one typically fall into three categories:

  • Synthesis-Related Impurities: These are the most common and arise directly from the synthetic route. They can include unreacted starting materials, reagents, or byproducts from competing side reactions. For instance, in syntheses involving intramolecular cyclization of α-phenoxycarbonyl compounds, incomplete ring closure can leave precursor molecules as impurities[1].

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, particularly during nitration or cyclization steps, isomers may form. For example, nitration of a benzofuran precursor could potentially yield other positional isomers (e.g., 4-nitro, 5-nitro, or 7-nitro derivatives) if the directing effects of the substituents are not absolute.

  • Degradation Products: 6-Nitrobenzofuran-3(2H)-one, like many complex organic molecules, can degrade over time or when exposed to adverse conditions such as light, high temperatures, or incompatible solvents. The furan ring system can be susceptible to opening, and the nitro group can be reduced under certain conditions[2]. Microbial or oxidative degradation pathways, similar to those seen in related benzofuran structures, could also lead to hydroxylated or ring-opened byproducts[3][4].

Q2: How can I determine the source of the impurity in my sample?

Identifying the source is key to preventing future issues. The first step is a thorough review of the synthesis and handling of the compound.

  • Review the Synthesis: Were the reaction conditions (temperature, time, stoichiometry) strictly controlled? Suboptimal conditions can lead to incomplete reactions or the formation of byproducts. Many modern benzofuranone syntheses are highly optimized to control regioselectivity, but deviations can result in mixtures[1].

  • Analyze the Starting Materials: Ensure the purity of the precursors used for the synthesis. An impurity in a starting material will often be carried through the reaction.

  • Check Storage and Handling Conditions: Has the sample been exposed to UV light, excessive heat, or reactive atmospheres (e.g., oxygen, moisture)? Photolytic degradation is a known issue for many aromatic compounds[5]. Store the compound in a cool, dark, and inert environment (e.g., under argon or nitrogen in an amber vial).

Q3: What is the impact of these impurities on my downstream experiments?

Even small amounts of impurities can have significant consequences:

  • Inaccurate Biological Data: Impurities can exhibit their own biological activity, leading to false positives or negatives in screening assays. They can also interfere with the target compound's activity, skewing dose-response curves and mechanistic studies.

  • Failed Reactions: In synthetic chemistry, impurities can poison catalysts, participate in unwanted side reactions, or complicate the purification of subsequent products.

  • Regulatory and Reproducibility Issues: For drug development, purity is a non-negotiable aspect of regulatory submissions. In academic research, impure compounds lead to a lack of reproducibility, undermining the validity of the results.

Troubleshooting Guide: Identifying and Characterizing Impurities

An unexpected result from an analytical technique is the first sign of a purity problem. This workflow provides a logical path to identifying the issue.

G A Start: Anomalous Data (e.g., extra peaks in NMR/LC-MS, inconsistent bio-assay results) B Visual & Physical Inspection (Color change, insolubility) A->B Initial Check C LC-MS Analysis B->C If physical anomaly or for initial separation D High-Resolution Mass Spec (HRMS) C->D Obtain exact mass of impurity peaks E 1H & 13C NMR Spectroscopy C->E Correlate retention time with spectral data G Identify Impurity Structure D->G Determine elemental composition F Compare to Reference Spectra E->F Identify unexpected signals/shifts F->G Deduce structure from fragmentation & shifts H Quantify Impurity (e.g., via qNMR or LC peak area) G->H Once structure is known I Proceed to Purification H->I Select method based on impurity level & type

Caption: Impurity Troubleshooting Workflow.

Data Interpretation: Common Impurities and Their Signatures

The table below summarizes potential impurities and their likely analytical signatures, which can be compared against your experimental data. Characterization of benzofuran derivatives frequently relies on NMR and Mass Spectrometry[6].

Impurity TypePotential Structure/SourceExpected Molecular Weight (vs. Target)Key 1H NMR Signals to Look For
Starting Material e.g., 2-Bromo-4-nitrophenolLowerAbsence of the furan ring signals; presence of a phenolic -OH proton.
Incomplete Cyclization e.g., Ethyl 2-(2-formyl-5-nitrophenoxy)acetateHigherPresence of an ethyl ester quartet and triplet; aldehydic proton (~10 ppm).
Isomer e.g., 4-Nitrobenzofuran-3(2H)-oneSameSignificant changes in the aromatic region splitting patterns (coupling constants).
Degradation Product e.g., Ring-opened productHigher (if hydrolyzed)Loss of the characteristic benzofuran scaffold signals; appearance of new -OH or carboxylic acid protons.

Purification Protocols

Once an impurity has been identified and quantified, the next step is purification. The choice of method depends on the impurity's properties relative to the target compound.

G start Impure 6-Nitrobenzofuran-3(2H)-one check_solubility Is there a solvent that dissolves the product well when hot but poorly when cold? start->check_solubility check_polarity Are impurities significantly different in polarity? chromatography Perform Flash Column Chromatography check_polarity->chromatography Yes recrystallization Perform Recrystallization check_polarity->recrystallization No (Try Recrystallization with different solvents) check_solubility->check_polarity No / Unsure check_solubility->recrystallization Yes end_chrom Verify purity (LC-MS, NMR) chromatography->end_chrom end_recryst Verify purity (LC-MS, NMR) recrystallization->end_recryst pure_product Pure Product end_chrom->pure_product end_recryst->pure_product

Caption: Purification Strategy Selection Guide.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities that have different solubility profiles from the main compound.

Principle: This technique exploits differences in solubility. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities are either insoluble or remain in solution upon cooling.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your impure sample in 0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water). An ideal solvent will require heating to fully dissolve the solid.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your impure compound. Heat the mixture with stirring (e.g., on a hot plate) until the solvent gently boils and all of the solid has dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

  • Purity Check: Analyze the purified material using LC-MS and NMR to confirm the removal of impurities.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds with different polarities and is effective for removing impurities that are structurally similar to the target compound.

Principle: Flash chromatography is a form of preparative liquid chromatography that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution onto a silica gel TLC plate and develop it in various solvent systems (e.g., gradients of Hexane/Ethyl Acetate).

    • The ideal system will show good separation between the spot for your target compound and the impurity spots, with the target compound having an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica gel to crude sample by weight).

    • Pack the column with silica gel as a slurry in the least polar solvent of your chosen mobile phase (e.g., Hexane).

  • Sample Loading:

    • Dissolve your impure sample in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading).

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with your chosen solvent system, applying positive pressure (air or nitrogen).

    • If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate in Hexane).

  • Fraction Collection:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

  • Purity Check: Confirm the purity of the final product via LC-MS and NMR.

By following this structured guide, you will be well-equipped to diagnose and resolve purity issues with your 6-Nitrobenzofuran-3(2H)-one samples, ensuring the integrity and success of your research.

References

  • Tan, J.-P., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones.
  • Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Taylor & Francis Online.
  • Hammer, E., et al. (1999). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. National Institutes of Health.
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications.
  • Li, X.-D., et al. (2007). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. National Institutes of Health.
  • Osyanin, V. A., et al. (2023). Methods for the Preparation of 3-Nitrobenzofurans. ResearchGate.
  • Hossain, M. A., et al. (2024). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 6-Nitrobenzofuran-3(2H)-one

Welcome to the technical support center for the synthesis of 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will explore the causality behind experimental choices to empower you to troubleshoot and refine your synthetic strategies effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-Nitrobenzofuran-3(2H)-one. The solutions provided are based on established catalytic methods and mechanistic principles.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion of the starting material to 6-Nitrobenzofuran-3(2H)-one. What are the likely causes and how can I fix it?

Answer:

Low yield is a common challenge, often stemming from suboptimal catalyst activity, catalyst poisoning, or inappropriate reaction conditions. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, which can affect the efficiency of certain catalytic cycles.

Probable Causes & Suggested Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your current conditions.

    • Solution (Palladium Catalysis): For Pd-catalyzed intramolecular C-H activation/C-O bond formation, the choice of ligand is critical.[1] If you are using a general phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand such as a biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Solution (Gold Catalysis): In gold-catalyzed cycloisomerization of the corresponding o-alkynylphenol, ensure your gold(I) or gold(III) catalyst precursor is properly activated.[2][3] The presence of co-catalysts or additives like acids can be crucial. If using a simple gold salt like AuCl₃, consider a more defined catalyst complex.

    • Solution (Acid Catalysis): For metal-free approaches, such as a Friedel-Crafts/lactonization, the strength of the acid catalyst is paramount.[1] If a weaker acid like HClO₄ is failing, a stronger Brønsted acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like AlCl₃ might be necessary to promote the intramolecular cyclization.[4]

  • Catalyst Deactivation/Poisoning: The nitro group itself or impurities in the starting materials can sometimes coordinate to the metal center and inhibit catalysis.

    • Solution: Ensure all starting materials and solvents are of high purity and anhydrous. Degassing the solvent and running the reaction under a strictly inert atmosphere (Nitrogen or Argon) can prevent oxidation of the catalyst.[5] Adding a slight excess of the catalyst (e.g., increasing from 2 mol% to 5 mol%) can sometimes overcome minor poisoning effects.

  • Inappropriate Reaction Temperature: The reaction may have a high activation energy that is not being met, or conversely, the product or catalyst might be decomposing at elevated temperatures.

    • Solution: Monitor the reaction progress by TLC or LC-MS at different temperatures. For palladium-catalyzed reactions, temperatures often range from 80-120 °C.[6] If no conversion is observed, incrementally increase the temperature by 10-15 °C. If decomposition is suspected, lower the temperature and accept a longer reaction time.

Issue 2: Significant Formation of Side Products

Question: My reaction produces the desired 6-Nitrobenzofuran-3(2H)-one, but I'm also seeing significant amounts of impurities. What are these and how can I suppress them?

Answer:

Side product formation often points to competing reaction pathways. Identifying the structure of the main byproduct is key to diagnosing the issue.

Probable Causes & Suggested Solutions:

  • Intermolecular vs. Intramolecular Reactions: Instead of the desired intramolecular cyclization, starting materials may be reacting with each other.

    • Solution: This is often a concentration-dependent issue. Try running the reaction at a higher dilution to favor the intramolecular pathway. A slow-addition protocol, where one of the starting materials is added gradually over several hours via syringe pump, can maintain a low instantaneous concentration and significantly suppress intermolecular side reactions.

  • Decomposition of Starting Material or Product: The nitroaromatic ring can be susceptible to nucleophilic aromatic substitution (SNAᵣ) under strongly basic conditions.

    • Solution: If using a strong base (e.g., NaOtBu in some palladium cross-coupling/cyclization protocols), consider switching to a weaker, non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] This minimizes the risk of degrading the nitro-substituted aryl precursor.

  • Incomplete Cyclization or Isomerization: For syntheses starting from o-alkynylphenols, you might isolate the uncyclized starting material or a benzofuran isomer instead of the desired benzofuranone.

    • Solution: This can be catalyst-dependent. Gold(I) catalysts are particularly known for promoting the cycloisomerization to benzofuranones.[2][8] If you are using a palladium/copper system (Sonogashira conditions), the reaction may favor the formation of the 2-substituted benzofuran. Ensure your workup conditions are not promoting isomerization. Mild acidic or basic conditions during workup can sometimes cause unintended rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing benzofuran-3(2H)-ones, and which are most suitable for a nitro-substituted substrate?

A1: The main strategies involve intramolecular cyclization, with the choice of catalyst being critical for success.

  • Palladium-Catalyzed C-H Activation/C-O Cyclization: This is a powerful modern method starting from a substituted phenylacetic acid. The Pd(II) catalyst activates a C-H bond on the aromatic ring, followed by intramolecular C-O bond formation.[1] Given the electron-deficient nature of the 6-nitro substrate, this C-H activation step can be challenging and may require a highly active catalytic system.

  • Gold-Catalyzed Cycloisomerization: This approach typically starts with an o-alkynylphenol. Gold catalysts act as potent π-acids, activating the alkyne for nucleophilic attack by the phenolic oxygen.[2][3] This method is often high-yielding and tolerant of various functional groups, making it a strong candidate for 6-nitro substrates.

  • Rhodium-Catalyzed Reactions: Rhodium catalysts can be used for intramolecular C-H insertion or hydroacylation reactions to form the benzofuranone core.[9][10] These methods can be very efficient but may require more specialized starting materials.

  • Metal-Free Acid Catalysis: A classic approach involves the intramolecular Friedel-Crafts acylation of a phenoxyacetic acid derivative.[4] This requires a strong Brønsted or Lewis acid. The strongly deactivating nitro group can make the aromatic ring very resistant to electrophilic attack, potentially requiring harsh conditions (high temperatures, very strong acids) which may not be compatible with other functional groups.

For a 6-nitro substituted target, Gold-catalyzed cycloisomerization is often a preferred starting point due to its typically mild conditions and high functional group tolerance.

Q2: How do I select the optimal catalyst and reaction conditions?

A2: Catalyst selection is a multi-parameter optimization problem. The workflow below provides a logical decision-making process.

G cluster_0 Catalyst Selection Workflow for 6-Nitrobenzofuran-3(2H)-one Start Define Starting Material SM1 o-Alkynyl-(4-nitro)phenol Start->SM1 Alkyne available? SM2 (4-Nitro-phenoxy)acetic Acid Start->SM2 Carboxylic acid available? Cat1 Gold(I) or Gold(III) Catalysis SM1->Cat1 Cat2 Palladium(II) Catalysis SM2->Cat2 Cat3 Metal-Free Acid Catalysis SM2->Cat3 Alternative Cond1 Screen Gold Catalysts (e.g., Ph3PAuCl/AgOTf, IPrAuCl/AgOTf) Solvent: Dioxane, Toluene, DCE Temp: RT to 80 °C Cat1->Cond1 Cond2 Screen Pd Catalysts (e.g., Pd(OAc)2, PdCl2) Ligands: Biarylphosphines, NHCs Base: K2CO3, Cs2CO3 Solvent: Toluene, DMF Temp: 80-120 °C Cat2->Cond2 Cond3 Screen Acids (e.g., TfOH, PPA, AlCl3) Solvent: DCE, neat Temp: High (e.g., >100 °C) Cat3->Cond3 Opt Optimize & Troubleshoot (See Guide) Cond1->Opt Cond2->Opt Cond3->Opt G cluster_1 Simplified Pd(II) Catalytic Cycle A Pd(II) Precatalyst (e.g., Pd(OAc)2) B Active Pd(II) Species A->B Activation C Coordination & C-H Activation (Cyclometalation) B->C + Substrate - HOAc D Palladacycle Intermediate C->D Forms C-Pd bond E Reductive Elimination D->E Forms C-O bond E->B Regenerates Catalyst F Product (6-Nitrobenzofuran-3(2H)-one) E->F Releases Product

Sources

Troubleshooting

troubleshooting guide for 6-Nitrobenzofuran-3(2H)-one experiments

Welcome to the technical support center for 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Nitrobenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during experimentation with this compound. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to address your challenges directly.

Section 1: Safety and Handling

Safe handling of any chemical reagent is the most critical aspect of laboratory work. 6-Nitrobenzofuran-3(2H)-one and its derivatives require careful handling due to their potential reactivity and toxicological properties.

Question: What are the essential safety precautions for handling 6-Nitrobenzofuran-3(2H)-one?

Answer: Due to its chemical nature as a nitroaromatic compound and potential for skin and eye irritation, a strict safety protocol is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's safety guidelines).[1] Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2][3]

  • Handling: Avoid all direct contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash your hands thoroughly after handling the compound, even if you were wearing gloves.

  • Spill & Emergency Procedures: In case of a spill, evacuate the immediate area. Use an inert absorbent material to contain the spill, and dispose of it as hazardous waste according to local regulations.[4] Ensure safety showers and eyewash stations are accessible.[1] In case of skin contact, wash immediately with plenty of soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4]

Section 2: Reaction Troubleshooting

Experiments with 6-Nitrobenzofuran-3(2H)-one can be complex. This section addresses common issues related to reaction outcomes.

Question: My reaction yield is consistently low. What are the potential causes?

Answer: Low yield in reactions involving 6-Nitrobenzofuran-3(2H)-one can stem from several factors related to its reactivity, the stability of intermediates, or the reaction conditions. The benzofuranone core, particularly with an electron-withdrawing nitro group, presents specific challenges.

  • Incomplete Deprotonation: The C2 position is acidic and is the typical site of reaction. Many reactions, like aldol-type condensations or Michael additions, require the formation of an enolate at this position.[5] If your base is not strong enough or if steric hindrance is an issue, deprotonation will be incomplete, leading to a low concentration of the active nucleophile.

    • Solution: Consider a stronger base. While inorganic bases like K₂CO₃ can be effective, you might need to switch to an organic base like DBU or a stronger inorganic base like NaH, depending on your solvent and substrate compatibility.[6] Always add the base slowly at a reduced temperature (e.g., 0 °C) to control exothermic reactions.

  • Side Reactions: The nitro group can participate in undesired side reactions, especially under reductive or strongly basic conditions. The benzofuranone ring itself can be susceptible to ring-opening under harsh conditions (e.g., strong nucleophiles, high temperatures).

    • Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC) to identify the formation of side products. If side products are observed, try running the reaction at a lower temperature or for a shorter duration.

  • Substrate Quality: The purity of your starting material is paramount. Impurities can inhibit catalysts or participate in competing reactions.

    • Solution: Ensure your 6-Nitrobenzofuran-3(2H)-one is pure before starting. If necessary, recrystallize or purify it by column chromatography. Confirm purity via NMR or LC-MS.

Question: I am observing multiple products in my reaction mixture. How can I improve selectivity?

Answer: Poor selectivity is a common problem, often arising from the multiple reactive sites on the molecule or non-optimal reaction conditions.

  • Mechanism Insight: The primary reactive site is the α-carbon (C2) via enolate formation. However, the aromatic ring is activated by the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although this is less common.

  • Troubleshooting Steps:

    • Lower the Temperature: Many reactions become more selective at lower temperatures. This reduces the available energy for competing reaction pathways that may have higher activation energies.

    • Choice of Base and Solvent: The combination of base and solvent significantly influences the structure and reactivity of the enolate intermediate, which in turn affects diastereoselectivity in reactions that form new stereocenters. A recent study on the cycloaddition of 2-nitrobenzofurans demonstrated that changing the base from K₂CO₃ to Cs₂CO₃ or LiHMDS could dramatically alter the reaction outcome.[6][7]

    • Order of Addition: Adding the electrophile to the pre-formed enolate can sometimes improve selectivity compared to having all reactants present from the start.

Below is a workflow to guide your troubleshooting process for poor reaction outcomes.

TroubleshootingWorkflow Problem Poor Reaction Outcome (Low Yield / Low Selectivity) CheckPurity 1. Verify Starting Material Purity (NMR, LC-MS) Problem->CheckPurity CheckConditions 2. Review Reaction Conditions CheckPurity->CheckConditions If pure Purify Purify Starting Material (Recrystallization / Chromatography) CheckPurity->Purify If impure Temp Too High? CheckConditions->Temp Temperature BaseSolvent Optimal? CheckConditions->BaseSolvent Base / Solvent Time Too Long? CheckConditions->Time Reaction Time AnalyzeByproducts 3. Analyze Byproducts (TLC, LC-MS, NMR) Optimize 4. Systematic Optimization AnalyzeByproducts->Optimize T_Opt Run at 0°C or -20°C Optimize->T_Opt Lower Temperature BS_Opt Test K₂CO₃, Cs₂CO₃, DBU Optimize->BS_Opt Screen Bases / Solvents C_Opt Vary Electrophile/Nucleophile Ratio Optimize->C_Opt Adjust Stoichiometry Purify->Problem Retry Reaction Temp->AnalyzeByproducts BaseSolvent->AnalyzeByproducts Time->AnalyzeByproducts

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Section 3: Characterization and Analysis

Correctly identifying your compound and any resulting products is essential for validating your experimental results.

Question: What are the expected signals for 6-Nitrobenzofuran-3(2H)-one in ¹H and ¹³C NMR?

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment & Multiplicity
~8.3 - 8.5H at C7 (d)
~8.1 - 8.3H at C5 (dd)
~7.6 - 7.8H at C4 (d)
~4.7 - 4.9-CH₂- (s)
Caption: Predicted NMR spectral data for 6-Nitrobenzofuran-3(2H)-one.

Question: My mass spectrometry results are ambiguous. How can I confirm the identity of my product?

Answer: Mass spectrometry is a powerful tool, but it can sometimes be challenging to interpret, especially with complex molecules.

  • Ionization Method: The choice of ionization technique is crucial. Electron Ionization (EI) can cause significant fragmentation, and you may not see the molecular ion (M⁺). Electrospray Ionization (ESI) is a softer technique that is more likely to show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[6] If you are using GC-MS (typically EI), consider analyzing your sample via LC-MS (typically ESI) to get molecular weight information.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS is invaluable. It provides a highly accurate mass measurement, allowing you to determine the elemental composition and confirm the molecular formula of your compound with high confidence.[6][7]

  • Complementary Techniques: Never rely on a single analytical technique. Use a combination of NMR, IR, and MS to build a complete picture. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups.

Section 4: Stability and Storage

Question: What are the proper storage conditions for 6-Nitrobenzofuran-3(2H)-one?

Answer: Proper storage is essential to maintain the integrity of the compound. Based on safety data for similar compounds, the following conditions are recommended:

  • Container: Store in a tightly closed container to prevent moisture absorption.[2][3]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

  • Temperature: Store in a cool, dry place.[3] Some vendors recommend room temperature storage for similar benzofuranones, but for long-term storage, refrigeration may be advisable to slow potential degradation.[10]

  • Light: Some related compounds are noted to be light-sensitive. It is best practice to store 6-Nitrobenzofuran-3(2H)-one in an amber vial or in a dark location to prevent photochemical degradation.

References

  • [Vertex AI Search Result] Safety data sheet. (2019-11-06).
  • [ChemScene] Safety Data Sheet. (2024-12-06).
  • [Sigma-Aldrich] SAFETY DATA SHEET. (2024-09-06).
  • [AK Scientific, Inc.] 6-Nitrobenzofuran-3(2H)-one Safety Data Sheet.
  • [LookChem] 6-Fluoro-4-nitro-3H-isobenzofuran-1-one Safety Data Sheets(SDS).
  • [Li, Y., et al. (2024)] Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1084. [Link]

  • [Namera, A., et al.] The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal.
  • [ResearchGate] The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
  • [Author unknown] Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • [BenchChem] (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one.
  • [Rambabu, D., et al. (2013)] Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 584(1), 85-95.
  • [ChemScene] 6-Methylbenzofuran-3(2H)-one.
  • [Reddy, J. S., et al. (2011)] (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2894. [Link]

  • [Li, Y., et al. (2024)] Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. ResearchGate. [https://www.researchgate.net/publication/378593021_Synthesis_of_Benzofuro32-b]indol-3-one_Derivatives_via_Dearomative_3_2_Cycloaddition_of_2-Nitrobenzofurans_and_para-Quinamines]([Link])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Comprehensive Purity Confirmation of Synthesized 6-Nitrobenzofuran-3(2H)-one

We will move beyond a single-technique approach, advocating for an orthogonal, self-validating system of analysis. This guide explains the causality behind each experimental choice, providing not just protocols, but a lo...

Author: BenchChem Technical Support Team. Date: January 2026

We will move beyond a single-technique approach, advocating for an orthogonal, self-validating system of analysis. This guide explains the causality behind each experimental choice, providing not just protocols, but a logical framework for ensuring the unimpeachable integrity of your synthesized material.

Synthetic Context: Anticipating Potential Impurities

To effectively search for impurities, one must first anticipate what they might be. The synthesis of benzofuran-3(2H)-ones often involves the intramolecular cyclization of precursor molecules.[1][2] A common and logical route to 6-Nitrobenzofuran-3(2H)-one is the acid-catalyzed cyclization of 2-((carboxymethyl)oxy)-4-nitrobenzoic acid, which itself is prepared from 2-hydroxy-4-nitrobenzoic acid.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities A 2-Hydroxy-4-nitrobenzoic acid (Starting Material 1) C 2-((Carboxymethyl)oxy)-4-nitrobenzoic acid (Intermediate) A->C Williamson Ether Synthesis (NaOH) B Bromoacetic acid (Starting Material 2) B->C D 6-Nitrobenzofuran-3(2H)-one (Final Product) C->D Intramolecular Friedel-Crafts Acylation (e.g., PPA, TFAA) I1 Unreacted Starting Materials (A or B) I2 Unreacted Intermediate (C) I3 Regioisomers (e.g., 4-Nitro isomer) if starting material is impure

Caption: Plausible synthesis of 6-Nitrobenzofuran-3(2H)-one and likely process-related impurities.

This synthetic route immediately suggests three classes of potential impurities to target during analysis:

  • Unreacted Starting Materials: Residual 2-hydroxy-4-nitrobenzoic acid.

  • Unreacted Intermediate: The dicarboxylic acid intermediate.

  • Side-Products: Isomers or products from incomplete cyclization.

The Orthogonal Analytical Workflow: A Self-Validating System

Relying on a single analytical technique is insufficient. A robust purity assessment employs multiple, orthogonal methods that measure different physicochemical properties of the compound. A discrepancy in the results from two different techniques signals a potential issue that requires further investigation. Our recommended workflow combines a high-resolution separation technique for quantification with multiple spectroscopic techniques for structural confirmation.

cluster_analysis Orthogonal Purity Confirmation Synthesis Synthesized Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification InitialCheck Initial Purity Check (TLC/LC-MS) Purification->InitialCheck HPLC Quantitative Purity by HPLC-UV (>95% Peak Area?) InitialCheck->HPLC NMR Structural Confirmation by ¹H & ¹³C NMR (Correct Structure? No Impurity Signals?) HPLC->NMR Fail Purity Fails: Re-purify or Re-synthesize HPLC->Fail Any Check Fails MS Molecular Weight Confirmation by HRMS (Correct m/z?) NMR->MS NMR->Fail Any Check Fails FTIR Functional Group Confirmation by FTIR (Expected Bonds Present?) MS->FTIR MS->Fail Any Check Fails Final Purity Confirmed: Material Released for Use FTIR->Final All Checks Pass FTIR->Fail Any Check Fails

Caption: A comprehensive workflow for the validation of synthesized compound purity.

Primary Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, offering high-resolution separation and precise quantification. For nitroaromatic compounds, a reversed-phase HPLC method with UV detection is highly effective and widely documented.[3][4]

Rationale: This method separates compounds based on their polarity. The nonpolar stationary phase (C18) retains compounds, while a polar mobile phase elutes them. 6-Nitrobenzofuran-3(2H)-one, being moderately polar, will have a characteristic retention time under specific conditions. More polar impurities (like the dicarboxylic acid intermediate) will elute earlier, while less polar impurities will elute later. UV detection is ideal due to the strong chromophore of the nitroaromatic system.[5]

Comparative HPLC Data
ParameterPure 6-Nitrobenzofuran-3(2H)-oneSample with Impurities
Primary Peak (Product) Single, sharp, symmetrical peak at expected retention time (e.g., 8.5 min).Main peak at ~8.5 min.
Peak Area % >99.5%<95%
Impurity Peaks No other significant peaks.Additional peaks observed, e.g., at 3.2 min (polar intermediate) and/or 6.1 min (starting material).
Diode Array Detector Peak spectrum matches the standard UV-Vis profile.Impurity peaks show different UV-Vis spectra.
Experimental Protocol: HPLC Purity Analysis
  • System: An HPLC system with a UV or Diode Array Detector (DAD).[6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Deionized water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 25% B to 65% B over 10 minutes, hold for 2 minutes, then return to 25% B and equilibrate.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.[5][6]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 5 µL. Integrate all peaks and calculate the area percentage of the main product peak. A purity level of >95% is typically required for compounds intended for biological testing.[7]

Structural Confirmation: A Spectroscopic Triad

While HPLC can quantify purity based on peak area, it does not confirm the identity of the main peak. Spectroscopic analysis is essential for structural verification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation and impurity identification.[8] Absolute quantitative ¹H NMR (qNMR) can also be used as a primary method for purity determination.[7][9]

Rationale: ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift, integration (for ¹H), and coupling patterns are unique to the molecular structure. An impurity will present as a separate set of signals, which can often be identified if the impurity's structure is known or suspected.[10]

TechniqueExpected Signals for Pure 6-Nitrobenzofuran-3(2H)-oneEvidence of Impurities
¹H NMR ~4.8 ppm (s, 2H): Methylene protons (-CH₂-) on the furanone ring.Broad singlet >10 ppm: Carboxylic acid protons from unreacted intermediate.
~8.0-8.5 ppm (m, 3H): Three aromatic protons exhibiting characteristic splitting for a 1,2,4-trisubstituted ring.Signals for 2-hydroxy-4-nitrobenzoic acid: Distinct aromatic signals and a phenolic -OH peak.
Unidentified small peaks: Indicates the presence of unknown impurities.
¹³C NMR ~190-195 ppm: Carbonyl carbon (C=O).Additional carbonyl or aromatic signals that do not match the product structure.
~110-155 ppm: Aromatic and vinyl carbons.
~70-75 ppm: Methylene carbon (-CH₂-).
B. Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the compound's mass, confirming its elemental composition.[11][12] Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

  • Expected HRMS (ESI) m/z: For C₈H₅NO₄, the calculated mass for the molecular ion [M+H]⁺ is 180.0240. An observed mass within 5 ppm of this value confirms the elemental formula.

  • Impurity Detection: An unreacted intermediate (C₁₀H₇NO₈) would show an [M+H]⁺ peak at m/z 270.0244.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[13]

Functional GroupExpected Absorption Band (cm⁻¹)Interpretation
Carbonyl (C=O) ~1710-1730 cm⁻¹Strong absorption, characteristic of the ketone in the five-membered ring.[14]
Nitro (N-O) ~1520-1550 cm⁻¹ (asymmetric) & ~1340-1360 cm⁻¹ (symmetric)Two strong bands confirming the presence of the nitro group.[13]
Aromatic C=C ~1600 & ~1475 cm⁻¹Medium to sharp bands.
C-O Stretch ~1250-1300 cm⁻¹Ether linkage in the furanone ring.

The absence of a broad absorption band around 3200-3500 cm⁻¹ would indicate the successful removal of the phenolic -OH from the starting material and the carboxylic acid -OH from the intermediate.

Conclusion: Synthesizing Confidence

Confirming the purity of a synthesized compound like 6-Nitrobenzofuran-3(2H)-one is a rigorous process that underpins the reliability of all subsequent research. By employing an orthogonal analytical strategy—combining the quantitative power of HPLC with the structural verification of NMR, MS, and FTIR—scientists can establish a self-validating system. This multi-technique approach provides a comprehensive and trustworthy assessment, ensuring that the material being studied is indeed the one intended, free from contaminants that could compromise experimental outcomes.

References

  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • BenchChem. (2025). Validated Analytical Method for Nitroaromatic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • ResearchGate. (n.f.). Gas chromatography-mass spectrometer spectra of 2(4H)-benzofuranone, 5,6,7,7a-trimethyl-,(R). Retrieved from [Link]

  • MDPI. (2021). ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies.
  • PubMed. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzofuran-impurities.
  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • SciSpace. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Retrieved from [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. Retrieved from [Link]

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Comparative

A Comparative Guide to the Performance of 6-Nitrobenzofuran-3(2H)-one and Other Nitro Compounds in Drug Discovery

Introduction: The Nitro Group as a Double-Edged Sword in Medicinal Chemistry The nitro group (-NO₂), a compact and potent functional group, occupies a unique and somewhat paradoxical role in medicinal chemistry.[1][2] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitro Group as a Double-Edged Sword in Medicinal Chemistry

The nitro group (-NO₂), a compact and potent functional group, occupies a unique and somewhat paradoxical role in medicinal chemistry.[1][2] Its potent electron-withdrawing nature and propensity for metabolic reduction have been ingeniously leveraged in the design of a wide array of therapeutic agents, including anticancer, antibacterial, and antiparasitic drugs.[1][3] However, these very same chemical properties are intrinsically linked to potential toxicity, including mutagenicity and genotoxicity, presenting a persistent challenge for drug developers.[1][2] This positions the nitro group as a "structural alert" or toxicophore in the minds of many medicinal chemists.[1]

This guide provides an in-depth comparison of 6-Nitrobenzofuran-3(2H)-one, a member of the bioactive benzofuranone class, against other well-characterized nitro compounds.[4][5] We will objectively analyze their performance based on their mechanism of action, metabolic fate, and cytotoxic profiles, supported by established experimental protocols. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating the potential of novel nitro compounds in therapeutic development.

The Core Mechanism: Bioreductive Activation of Nitro Compounds

The biological activity of most nitroaromatic and nitroheterocyclic compounds is not inherent to the parent molecule but is contingent upon the reductive metabolism of the nitro group.[6] This bioactivation is the critical step that converts these relatively inert prodrugs into highly reactive cytotoxic agents.[6]

The reduction is a stepwise process catalyzed by nitroreductase enzymes, which are found in anaerobic bacteria and protozoa, as well as in hypoxic mammalian cells, such as those in solid tumors.[6][7] This enzymatic reduction of the nitro group acts as an "electronic switch," transforming the molecule's properties and unleashing its cytotoxic potential.[8]

The process can proceed via two main pathways:

  • Two-Electron Reduction: Oxygen-insensitive nitroreductases (Type I) catalyze a direct two-electron reduction of the nitro group to a nitroso intermediate, followed by further reduction to hydroxylamine and finally to the non-toxic amine. The highly reactive hydroxylamine intermediate is often the primary species responsible for DNA damage and cytotoxicity.[9]

  • One-Electron Reduction: Oxygen-sensitive nitroreductases (Type II) catalyze a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions, leading to oxidative stress.[9] In hypoxic (low oxygen) conditions, the radical anion can undergo further reduction to generate the same cytotoxic intermediates as the two-electron pathway.[10]

This differential activation in low-oxygen environments is the cornerstone of developing hypoxia-targeted cancer therapies.[7][8][10]

Bioreductive_Activation cluster_0 Bioreductive Pathway Prodrug Nitro Compound (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻˙) Prodrug->Radical 1e⁻ Reduction (Type II NTR) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e⁻ Reduction (Type I NTR) Radical->Prodrug O₂ (Futile Cycling) Radical->Nitroso 1e⁻ Reduction Oxidative_Stress Oxidative Stress (ROS Generation) Radical->Oxidative_Stress Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction Amine Amine Metabolite (R-NH₂) Hydroxylamine->Amine 2e⁻ Reduction DNA_Damage DNA Damage & Cytotoxicity Hydroxylamine->DNA_Damage

Caption: Bioreductive activation of nitro compounds.

Comparative Analysis of Physicochemical and Biological Properties

To understand the potential of 6-Nitrobenzofuran-3(2H)-one, it is essential to compare its properties with other significant nitro compounds. The following table summarizes key data for our target compound alongside Metronidazole (an antibiotic), CB1954 (a cancer prodrug), and Nitrobenzene (a toxic reference compound).

Property6-Nitrobenzofuran-3(2H)-oneMetronidazoleCB1954Nitrobenzene
Structure 6-Nitrobenzofuran-3(2H)-one structureMetronidazole structureCB1954 structureNitrobenzene structure
Molecular Wt. 179.13 g/mol [11]171.15 g/mol 252.20 g/mol 123.11 g/mol
LogP 1.27 (Calculated)[11]-0.021.101.85
Primary Application Antileishmanial, Antimalarial[4][12]Antibacterial, Antiprotozoal[3]Anticancer Prodrug (GDEPT)[13]Industrial Solvent
Mechanism Bioactivation by NTR1/2 to cytotoxic metabolites[4]Reduction to toxic intermediates that disrupt DNA[3]Bioactivation by NTR to a DNA cross-linking agent[13]Metabolic activation leading to oxidative stress and toxicity[14]
Reported IC₅₀ 0.016 µM (L. donovani)[4]Varies by organismVaries by cell line and NTR expression>1000 µM (HepG2, general cytotoxicity)[15]

Expert Insights: The benzofuranone core in 6-Nitrobenzofuran-3(2H)-one provides a distinct scaffold compared to the imidazole of Metronidazole or the benzamide of CB1954.[4][12] Its moderate LogP suggests a balance between aqueous solubility and membrane permeability, which is often desirable for drug candidates. The exceptionally potent antileishmanial activity (IC₅₀ in the nanomolar range) highlights its potential, especially given that its bioactivation is confirmed to be nitroreductase-dependent, similar to other therapeutic nitro compounds.[4]

Experimental Protocols for Comparative Evaluation

A rigorous and standardized evaluation is critical to objectively compare nitro compounds. The following protocols represent a core battery of in vitro assays essential for the initial stages of drug discovery and development.[16][17]

In Vitro Cytotoxicity Assessment: MTT Assay

Causality: The MTT assay is chosen as a primary screen for cytotoxicity because it measures the metabolic activity of cells, specifically the activity of mitochondrial reductase enzymes. A decrease in this activity is a reliable indicator of cell death or a loss of proliferation, providing a quantitative measure of a compound's cytotoxic potential.[15]

Protocol:

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Caption: Standard workflow for an MTT cytotoxicity assay.
Metabolic Stability Assessment in Liver Microsomes

Causality: Assessing metabolic stability is crucial because rapid metabolism in the liver can lead to low bioavailability and high clearance, rendering a drug ineffective in vivo.[18] Human liver microsomes are used because they contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolism of xenobiotics.[19][20][21]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a buffer (e.g., potassium phosphate, pH 7.4), and the test compound (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality: The nitro group is a well-known structural alert for mutagenicity.[1] The Ames test is a mandatory regulatory assay used to detect a compound's potential to cause gene mutations.[22] It is a self-validating system because it uses bacterial strains with pre-existing mutations that can be reversed by a mutagen, allowing the bacteria to grow. The inclusion of an S9 fraction (containing liver enzymes) is critical because many compounds (including nitroaromatics) become mutagenic only after metabolic activation.[22][23]

Protocol:

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for specific amino acids (e.g., histidine).

  • Metabolic Activation: Conduct the test both with and without the addition of a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

  • Toxicity Screen: First, perform a preliminary cytotoxicity assay to determine the appropriate, non-lethal concentration range of the test compound for the bacterial strains.

  • Treatment: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either the S9 mix or a buffer.

  • Plating and Incubation: Pour the mixture onto a minimal glucose agar plate (lacking the required amino acid). Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control. Positive controls must be included to validate the assay's sensitivity.

Discussion and Future Directions

The comparative analysis reveals that 6-Nitrobenzofuran-3(2H)-one is a highly potent compound within the nitroaromatic class, particularly in the context of antiparasitic applications.[4] Its mechanism, reliant on nitroreductase-mediated bioactivation, aligns with established therapeutic strategies for other nitro compounds like Metronidazole.[3][4] The key differentiator lies in its benzofuranone scaffold, which may confer unique target specificity and pharmacokinetic properties.

While the preliminary in vitro data is promising, a comprehensive evaluation is required. Future research should focus on:

  • Broad-Spectrum Cytotoxicity: Assessing its cytotoxicity against a panel of human cell lines to determine its therapeutic index (selectivity for the target pathogen over host cells).

  • Mechanism of Action Deconvolution: Identifying the specific cellular targets of its reactive metabolites beyond general DNA damage.

  • In Vivo Efficacy and Pharmacokinetics: Moving from in vitro assays to animal models to evaluate its efficacy, distribution, metabolism, and excretion (ADME) profile in a whole-organism context.[24]

  • Comprehensive Safety Profiling: Conducting a full battery of regulatory-compliant safety and toxicology studies, including more advanced genotoxicity assays and repeat-dose toxicity studies, to fully characterize its safety profile before any consideration for clinical development.[17][25]

By systematically applying the experimental frameworks outlined in this guide, researchers can build a robust data package to rigorously evaluate the therapeutic potential of 6-Nitrobenzofuran-3(2H)-one and other novel nitro compounds, navigating the fine line between efficacy and toxicity that defines this important class of molecules.

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Validation

A Comparative Analysis of the Biological Efficacy of 6-Nitrobenzofuran-3(2H)-one and Its Analogs

In the landscape of medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] Among these, the benzofuran-3(2H)-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] Among these, the benzofuran-3(2H)-one series has garnered considerable attention for its diverse biological activities, including potent anticancer and antimicrobial properties.[2][3] This guide provides an in-depth comparative analysis of the biological efficacy of 6-Nitrobenzofuran-3(2H)-one versus its structural analogs, offering insights into the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to Benzofuran-3(2H)-ones: A Scaffold of Therapeutic Promise

Benzofuran-3(2H)-ones are a class of heterocyclic compounds characterized by a fused benzene and furanone ring system. Their rigid structure and synthetic tractability make them an attractive starting point for the development of new drugs.[4] The biological activity of these compounds can be finely tuned by introducing various substituents onto the benzofuran core. Of particular interest is the C-6 position, where modifications have been shown to significantly impact potency and selectivity.[2]

This guide will focus on the influence of the nitro group at the C-6 position and compare its effects on biological activity against other common substituents such as halogens, hydroxyl groups, and alkyl moieties.

Comparative Biological Efficacy: A Focus on Anticancer and Antimicrobial Activities

While direct head-to-head comparative studies of a complete series of 6-substituted benzofuran-3(2H)-ones are limited in the public domain, a comprehensive analysis of the existing literature allows for the elucidation of key structure-activity relationships.

Anticancer Activity

The benzofuran scaffold is a recurring motif in a number of anticancer agents.[5][6] The cytotoxic effects of benzofuran-3(2H)-one derivatives are often attributed to their ability to induce apoptosis in cancer cells.[7]

The Role of the 6-Nitro Group:

The introduction of a nitro group at the C-6 position is anticipated to significantly enhance the anticancer potency of the benzofuran-3(2H)-one scaffold. This is supported by studies on related benzofuran derivatives where a nitro group was found to boost cytotoxic activity.[8] The proposed mechanism for this enhanced activity involves the ability of the nitro group to reduce the melting temperature of DNA in cancer cells, thereby disrupting DNA replication and transcription.[8]

Comparison with Other C-6 Analogs:

  • Halogenated Analogs (e.g., 6-Chloro, 6-Bromo): Halogen substituents are known to often increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. In many heterocyclic drug candidates, halogenation leads to improved anticancer activity.[1]

  • Hydroxy Analogs (e.g., 6-Hydroxy): The presence of a hydroxyl group at the C-6 position can introduce new hydrogen bonding interactions with target proteins, potentially altering the binding affinity and biological activity. Studies on some benzofuran derivatives have shown that a hydroxyl group at C-6 can confer excellent antibacterial activities.[2]

  • Alkoxy Analogs (e.g., 6-Methoxy): A methoxy group can influence both the steric and electronic properties of the molecule. In some benzofuran series, a 6-methoxy group has been shown to be essential for high antiproliferative activity.[6]

  • Alkyl Analogs (e.g., 6-Methyl): Small alkyl groups can provide hydrophobic interactions with the target site, which may enhance binding and subsequent biological effects.

Illustrative Anticancer Activity Data:

The following table summarizes representative data from the literature on the anticancer activity of various benzofuran derivatives. It is important to note that these data are not from a single comparative study and are presented to illustrate the potential activities of different analogs.

Compound ClassCancer Cell LineActivity (IC50)Reference
Halogenated Benzofuran DerivativeK562 (Leukemia)5 µM[8]
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1 µM[8]
6-HMA-Benzofuran Derivative-Ki = 183 nM[8]
4-Fluoro-6-HMA-Benzofuran Derivative-Ki = 88 nM[8]
Antimicrobial Activity

Benzofuran derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[2][9]

The Role of the 6-Nitro Group:

Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action typically involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[10] It is therefore highly probable that 6-Nitrobenzofuran-3(2H)-one exhibits potent antimicrobial activity through this mechanism.

Comparison with Other C-6 Analogs:

  • Hydroxy Analogs (e.g., 6-Hydroxy): As mentioned earlier, compounds bearing a hydroxyl group at the C-6 position have been reported to exhibit excellent antibacterial activity against a variety of bacterial strains.[2]

  • Halogenated and Alkyl Analogs: The influence of these substituents on antimicrobial activity is less consistently reported and appears to be highly dependent on the specific bacterial or fungal strain being tested.

Illustrative Antimicrobial Activity Data:

The following table provides an example of the antimicrobial activity of a 6-hydroxybenzofuran derivative.

CompoundBacterial StrainMIC80 (µg/mL)Reference
6-Hydroxy-3-methanone-benzofuranE. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78-12.5[2]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and antimicrobial activities of novel compounds.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle:

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-Nitrobenzofuran-3(2H)-one and its analogs) in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include appropriate controls (e.g., vehicle control, positive control with a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[1]

Data Analysis:

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compounds Add serial dilutions of test compounds incubate_overnight->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Principle:

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the growth in each well is assessed visually or by measuring the optical density.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in broth in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Data Analysis:

The MIC value is reported as the lowest concentration of the compound that inhibits microbial growth.

Diagram of the Broth Microdilution Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_readout Result Determination prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions Prepare serial dilutions of test compounds in broth inoculate_plate Inoculate 96-well plate with microbial suspension prepare_dilutions->inoculate_plate incubate_plate Incubate plate (e.g., 37°C, 18-24h) inoculate_plate->incubate_plate read_mic Visually inspect for growth or read optical density incubate_plate->read_mic determine_mic Determine MIC value read_mic->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Mechanistic Insights and Structure-Activity Relationships

The biological activity of 6-substituted benzofuran-3(2H)-ones is intrinsically linked to their chemical structure. The nature of the substituent at the C-6 position plays a crucial role in determining the compound's potency and selectivity.

Signaling Pathway Perturbation in Cancer:

Benzofuran derivatives have been reported to interfere with various signaling pathways implicated in cancer progression. For instance, some analogs act as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. The electron-withdrawing nature of the 6-nitro group in 6-Nitrobenzofuran-3(2H)-one could potentially enhance its interaction with specific enzymatic targets within these pathways.

Cancer_Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Benzofuranone 6-Nitrobenzofuran-3(2H)-one (Potential Inhibitor) Benzofuranone->RAF Inhibition?

Sources

Comparative

A Comparative Guide to the Synthesis of 6-Nitrobenzofuran-3(2H)-one: Established Routes and Novel Alternatives

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 6-Nitrobenzofuran-3(2H)-one 6-Nitrobenzofuran-3(2H)-one is a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Nitrobenzofuran-3(2H)-one

6-Nitrobenzofuran-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group at the 6-position offers a handle for further functionalization and can modulate the electronic properties of the molecule, potentially influencing its biological activity. This guide provides a comparative analysis of established and alternative synthetic routes to this valuable compound, offering insights into the rationale behind different experimental approaches and providing detailed protocols to enable researchers to make informed decisions for their specific applications.

Established Synthetic Route: Intramolecular Friedel-Crafts Cyclization

The most logical and widely applicable method for the synthesis of benzofuran-3(2H)-ones is through the intramolecular Friedel-Crafts cyclization of a suitably activated phenoxyacetic acid derivative. This approach offers a convergent and generally high-yielding pathway to the target molecule.

Reaction Mechanism

The synthesis commences with the O-alkylation of 4-nitrophenol with an appropriate 2-haloacetyl halide, followed by the conversion of the resulting acid chloride to a more reactive species, such as an acid anhydride or mixed anhydride. The key step involves the intramolecular electrophilic aromatic substitution, where the newly formed acylium ion attacks the electron-rich aromatic ring ortho to the ether linkage. A subsequent deprotonation and rearomatization yield the desired 6-Nitrobenzofuran-3(2H)-one.

Diagram 1: Mechanism of Intramolecular Friedel-Crafts Cyclization

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Intramolecular Electrophilic Attack cluster_2 Step 3: Rearomatization A 4-Nitrophenoxyacetyl chloride C Acylium Ion Intermediate A->C + Lewis Acid B Lewis Acid (e.g., AlCl3) D Acylium Ion Intermediate E Sigma Complex (Wheland Intermediate) D->E Intramolecular Cyclization F Sigma Complex G 6-Nitrobenzofuran-3(2H)-one F->G - H+

Caption: Proposed mechanism for the synthesis of 6-Nitrobenzofuran-3(2H)-one via intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Step 1: Synthesis of 4-Nitrophenoxyacetyl chloride

  • To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-nitrophenoxyacetic acid.

  • Treat the crude acid with thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation to yield 4-nitrophenoxyacetyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane, add a solution of 4-nitrophenoxyacetyl chloride (1.0 eq) in dry dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-Nitrobenzofuran-3(2H)-one.

ParameterValue
Starting Material 4-Nitrophenol
Key Reagents Chloroacetyl chloride, Thionyl chloride, Aluminum chloride
Typical Yield 60-70%
Purity High, after chromatography
Advantages Convergent route, readily available starting materials
Disadvantages Use of corrosive and moisture-sensitive reagents

Alternative Synthetic Route 1: Nitration of Benzofuran-3(2H)-one

A classical approach to introducing a nitro group onto an aromatic ring is through electrophilic nitration. This method can be applied to the pre-formed benzofuran-3(2H)-one scaffold.

Reaction Mechanism

The nitration of benzofuran-3(2H)-one involves the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The benzofuranone ring, being activated by the ether oxygen, undergoes electrophilic aromatic substitution, with the nitronium ion attacking the aromatic ring. The position of nitration is directed by the existing substituents.

Diagram 2: Electrophilic Nitration of Benzofuran-3(2H)-one

G cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack and Isomer Formation cluster_2 Isolation of 6-Nitro Isomer A HNO3 C NO2+ A->C + H2SO4 B H2SO4 D Benzofuran-3(2H)-one F Mixture of Nitro Isomers D->F + NO2+ E NO2+ G Mixture of Nitro Isomers H 6-Nitrobenzofuran-3(2H)-one G->H I Other Isomers G->I

Caption: General pathway for the nitration of benzofuran-3(2H)-one, leading to a mixture of isomers.

Experimental Protocol
  • To a stirred solution of benzofuran-3(2H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by filtration and wash with cold water until the washings are neutral.

  • Dry the crude product, which will be a mixture of nitro isomers.

  • Separate the isomers by fractional crystallization or column chromatography to isolate 6-Nitrobenzofuran-3(2H)-one.

ParameterValue
Starting Material Benzofuran-3(2H)-one
Key Reagents Nitric acid, Sulfuric acid
Typical Yield Variable, depends on regioselectivity
Purity Requires careful separation of isomers
Advantages Direct introduction of the nitro group
Disadvantages Lack of regioselectivity leading to isomeric mixtures and difficult purification

Alternative Synthetic Route 2: Dearomative [3+2] Cycloaddition of a 2-Nitrobenzofuran Precursor

Recent advances in organic synthesis have opened up new avenues for the construction of complex heterocyclic systems. A novel and potentially more efficient route to 6-Nitrobenzofuran-3(2H)-one could involve a dearomative cycloaddition of a suitably substituted 2-nitrobenzofuran derivative. While not a direct synthesis of the target molecule, this approach highlights modern synthetic strategies.

Reaction Mechanism

This proposed route is inspired by recent literature on the dearomative cycloaddition reactions of 2-nitrobenzofurans[1][2]. The synthesis would begin with the preparation of a 2-nitrobenzofuran bearing a substituent at the 6-position. This precursor could then undergo a [3+2] cycloaddition with a suitable two-atom component, followed by subsequent transformations to yield the desired benzofuran-3(2H)-one core. The key is the ability of the nitro group to activate the benzofuran system towards dearomatization.

Diagram 3: Conceptual Dearomative Cycloaddition Approach

G cluster_0 Precursor Synthesis cluster_1 [3+2] Cycloaddition cluster_2 Transformation to Target A Substituted Phenol B 6-Substituted-2-nitrobenzofuran A->B Multi-step synthesis C 6-Substituted-2-nitrobenzofuran E Cycloadduct C->E D Two-atom synthon D->E F Cycloadduct G 6-Nitrobenzofuran-3(2H)-one F->G Further chemical modifications

Caption: A conceptual pathway illustrating a modern dearomative cycloaddition strategy.

Hypothetical Experimental Protocol (based on literature precedent)
  • Synthesis of a 6-substituted-2-nitrobenzofuran: This would likely involve a multi-step sequence starting from a commercially available 4-substituted phenol.

  • Dearomative [3+2] Cycloaddition: The 6-substituted-2-nitrobenzofuran would be reacted with a suitable dienophile or a two-atom synthon in the presence of a catalyst (e.g., a Lewis acid or a transition metal complex) to induce the cycloaddition.

  • Functional Group Interconversion: The resulting cycloadduct would then require one or more steps to transform the newly formed ring and the existing substituent into the desired keto functionality at the 3-position and a nitro group at the 6-position.

ParameterValue
Starting Material Substituted Phenol
Key Reactions Multi-step precursor synthesis, Dearomative cycloaddition
Typical Yield Highly variable and route-dependent
Purity Potentially high, depending on the stereoselectivity of the cycloaddition
Advantages Novel approach, potential for high stereocontrol
Disadvantages Requires significant methods development, potentially long synthetic sequence

Comparative Analysis and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesOverall Assessment
Intramolecular Friedel-Crafts Cyclization Reliable and well-established methodology. Good yields and high purity are achievable.Requires the use of harsh and corrosive reagents.Recommended for most applications. A robust and predictable route for obtaining the target compound.
Nitration of Benzofuran-3(2H)-one Direct and conceptually simple.Poor regioselectivity leads to difficult-to-separate isomeric mixtures, lowering the effective yield.Less favorable. The purification challenges make this route inefficient for preparing the pure 6-nitro isomer.
Dearomative [3+2] Cycloaddition Offers a modern and elegant approach. Potential for high stereoselectivity and access to novel analogs.Highly speculative for this specific target. Requires substantial research and development to establish a viable protocol.Exploratory route. Suited for academic research or the discovery of novel synthetic methodologies, but not for routine preparation at present.

References

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. 2024;29(5):1135. doi:10.3390/molecules29051135. Available from: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett. 2012 Jun 27;53(26):3319-3321. doi: 10.1016/j.tetlet.2012.04.075. Available from: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. 2023;28(19):6885. doi:10.3390/molecules28196885. Available from: [Link]

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Comparative

A Comparative Analysis of Benzofuranone Isomers' Activity: A Guide for Drug Discovery Professionals

Introduction: The Benzofuranone Scaffold - A Privileged Structure in Medicinal Chemistry Benzofuranone, a heterocyclic compound featuring a fused benzene and furanone ring, represents a core scaffold in a multitude of bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuranone Scaffold - A Privileged Structure in Medicinal Chemistry

Benzofuranone, a heterocyclic compound featuring a fused benzene and furanone ring, represents a core scaffold in a multitude of biologically active natural products and synthetic molecules.[1] Its derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[2][3] The therapeutic potential of these compounds is intrinsically linked to their chemical structure, with even subtle variations, such as the position of a substituent on the benzofuranone core, leading to profound differences in biological efficacy.

This guide provides an in-depth comparative analysis of the biological activities of closely related benzofuranone derivatives, which can be considered positional isomers or structural analogues. Due to a scarcity of direct comparative studies on isolated stereoisomers for many benzofuranone derivatives, this guide will focus on elucidating the structure-activity relationships (SAR) by comparing derivatives with substituents at different positions on the benzofuranone nucleus. We will delve into the experimental data supporting their differential antioxidant, anti-inflammatory, and anticancer activities, provide detailed protocols for key validation assays, and explore the underlying signaling pathways through which these compounds exert their effects. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of benzofuranones and inform the design of next-generation therapeutics.

Comparative Analysis of Biological Activities

The substitution pattern on the benzofuranone ring system is a critical determinant of the biological activity of its derivatives.[4] The electronic and steric properties of the substituents, as well as their positioning, can significantly influence the molecule's interaction with biological targets.

Antioxidant Activity: The Critical Role of Hydroxyl Group Positioning

The antioxidant capacity of benzofuranone derivatives is heavily influenced by the presence and location of hydroxyl (-OH) groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals.[5]

A study on 3,3-disubstituted-3H-benzofuran-2-one derivatives highlighted the superior antioxidant activity of compounds possessing a catechol (ortho-dihydroxy) moiety.[6] This enhanced activity is attributed to the ability of the ortho-hydroxyl group to delocalize an electron and stabilize the resulting radical. In contrast, a hydroxyl group in the meta position is less effective at electron delocalization, leading to a lower antioxidant capacity.[6]

Compound/IsomerKey Structural FeatureAntioxidant Activity (DPPH Assay, rIC50 in MeOH)Reference
Derivative 1 Single phenolic group0.18 - 0.31[5]
Derivative 2 Two hydroxyl groups (catechol)0.17[6]

Lower rIC50 values indicate higher antioxidant activity.

The data clearly demonstrates that the positional arrangement of hydroxyl groups is a key factor in the antioxidant potential of benzofuranones.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Benzofuranone derivatives have been shown to exert potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and by modulating key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8]

A comparative study of aza-benzofuran compounds revealed that minor structural modifications can lead to significant differences in anti-inflammatory activity. For instance, two closely related compounds, 1 and 4 , exhibited potent inhibition of nitric oxide release with IC50 values of 17.3 µM and 16.5 µM, respectively.[9]

Compound/IsomerIC50 (NO Inhibition in LPS-stimulated RAW 264.7 cells)Reference
Compound 1 17.3 µM[9]
Compound 4 16.5 µM[9]
Compound 2 31.5 µM[9]
Compound 3 42.8 µM[9]
Celecoxib (Control) 32.1 µM[9]

Lower IC50 values indicate greater anti-inflammatory activity.

The causality behind these differences often lies in how the specific substitutions affect the molecule's ability to interact with key enzymes or transcription factors in the inflammatory cascade.

Anticancer Activity: The Impact of Substituent Position on Cytotoxicity

The anticancer activity of benzofuranone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[4] Structure-activity relationship studies have revealed that substitutions at the C-2, C-3, C-5, C-6, and C-7 positions can dramatically influence cytotoxicity against various cancer cell lines.[4][10]

For example, a study on 2-benzoylbenzofuran derivatives showed that the position of a methoxy group on the benzofuran ring had a great effect on the inhibitory potency, with a 6-methoxy group leading to maximum inhibitory activity. A series of 3-amidobenzofuran derivatives were tested against several cancer cell lines, with compound 28g showing significant efficacy with IC50 values of 3.01 µM (MDA-MB-231), 5.20 µM (HCT-116), and 9.13 µM (HT-29).[10]

Cell LineIC50 of Compound 28g (µM)Reference
MDA-MB-231 (Breast Cancer)3.01[10]
HCT-116 (Colon Carcinoma)5.20[10]
HT-29 (Colon Cancer)9.13[10]

Furthermore, the introduction of a halogen atom at the 3-position of the benzofuran ring has been shown to be a critical determinant of biological activity, leading to remarkable cytotoxic activity against leukemia cells.[4]

Key Signaling Pathways in Benzofuranone Activity

The anti-inflammatory and anticancer effects of many benzofuranone derivatives are mediated through their interaction with the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of gene expression involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Certain benzofuranone derivatives can inhibit this pathway, thereby reducing inflammation.[7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_active NF-kB (Active) NF-kB->NF-kB_active translocates IkB_NF-kB IkB-NF-kB (Inactive) Benzofuranone Benzofuranone Benzofuranone->IKK Complex inhibits DNA DNA NF-kB_active->DNA binds to Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression DNA->Pro-inflammatory\nGene Expression induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuranones.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is implicated in many diseases, including cancer and inflammatory disorders. Benzofuranone derivatives can modulate MAPK signaling, contributing to their therapeutic effects.[7]

MAPK_Pathway Extracellular\nStimuli Extracellular Stimuli Receptor Receptor Extracellular\nStimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK\n(ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK\n(ERK, JNK, p38) phosphorylates Transcription\nFactors Transcription Factors MAPK\n(ERK, JNK, p38)->Transcription\nFactors activates Cellular\nResponse Cellular Response Transcription\nFactors->Cellular\nResponse regulates Benzofuranone Benzofuranone Benzofuranone->MAPKK inhibits

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition by benzofuranones.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of benzofuranone derivatives.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of benzofuranone derivatives.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Benzofuranone test compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Prepare serial dilutions of the benzofuranone test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compounds and the positive control to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

This protocol details the measurement of NO production by LPS-stimulated macrophages, a common in vitro model for inflammation.

Principle: The production of NO by activated macrophages is an indicator of the inflammatory response. NO is rapidly converted to nitrite in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which reflects the amount of NO produced.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Benzofuranone test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the benzofuranone test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of benzofuranone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium with 10% FBS

  • Benzofuranone test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the benzofuranone test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative analysis of the biological activities of benzofuranone derivatives, highlighting the crucial role of their structural features in determining their antioxidant, anti-inflammatory, and anticancer properties. The presented experimental data and protocols offer a framework for the rational design and evaluation of novel benzofuranone-based therapeutic agents. The modulation of key signaling pathways such as NF-κB and MAPK underscores the mechanistic basis for their potent biological effects.

Future research in this area should focus on more direct comparative studies of isomers, including stereoisomers, to further refine our understanding of the structure-activity relationships. Additionally, quantitative structure-activity relationship (QSAR) studies can provide valuable predictive models to guide the synthesis of more potent and selective benzofuranone derivatives.[1][2][11][12] The continued exploration of this privileged scaffold holds immense promise for the discovery and development of innovative drugs to address a range of human diseases.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs. Available at: [Link]

  • Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators. Molecules. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. Available at: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Der Pharma Chemica.
  • 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). Der Pharma Chemica.
  • QSAR Modeling and Drug-Likeness Screening for Antioxidant Activity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Three Dimensional Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. Scholars Research Library.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Structures of known 2-substituted benzofuran derivatives and... ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. Available at: [Link]

  • Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Chemical Health Risks.
  • Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry. Available at: [Link]

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  • The antioxidative potential of benzofuran-stilbene hybrid derivatives: a comparison between natural and synthetic compounds. ResearchGate. Available at: [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available at: [Link]

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  • The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. PubMed. Available at: [Link]5514002/)

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Validation

A Comparative Guide to the Experimental Validation of 6-Nitrobenzofuran-3(2H)-one: Synthesis, Bioactivity, and Protocol Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the experimental findings related to 6-Nitrobenzofuran-3(2H)-one. We will delve into its synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the experimental findings related to 6-Nitrobenzofuran-3(2H)-one. We will delve into its synthesis, compare its potential biological activities against relevant structural analogs, and provide detailed, self-validating experimental protocols to ensure scientific rigor. The benzofuranone core is a privileged scaffold found in numerous biologically active compounds and natural products, exhibiting activities ranging from anticancer to antimicrobial[1][2]. The introduction of a nitro group at the 6-position is hypothesized to significantly modulate its electronic properties and biological interactions, primarily through in-vivo bioreduction to reactive intermediates that can disrupt cellular pathways[3]. This guide is designed to move from theoretical potential to validated experimental data.

Section 1: Physicochemical and Synthetic Landscape

A thorough understanding of a compound's physicochemical properties is fundamental to designing experiments and interpreting results. The nitro group's electron-withdrawing nature is expected to influence properties like solubility and octanol/water partition coefficient when compared to the parent benzofuranone scaffold.

Comparative Physicochemical Properties

The following table summarizes key calculated properties for 6-Nitrobenzofuran-3(2H)-one and the unsubstituted parent compound, Benzofuran-3(2H)-one. This comparison highlights the influence of the C6-nitro substitution.

Property6-Nitrobenzofuran-3(2H)-oneBenzofuran-3(2H)-one (Parent Compound)Data Source
Molecular Formula C₈H₅NO₄C₈H₆O₂[4][5]
Molecular Weight 179.13 g/mol 134.13 g/mol [4][5]
logP (Octanol/Water) 1.2651.48 (Calculated)[4][5]
Water Solubility (log₁₀WS) -2.65 mol/l-1.7 (Calculated)[4][5]
Melting Point (Tfus) 491.96 K (218.81 °C)373.15 K (100 °C)[4][5]
Boiling Point (Tboil) 677.10 K (403.95 °C)520.18 K (247.03 °C)[4][5]
General Synthetic Strategy

The synthesis of substituted benzofuranones can be achieved through various modern organic chemistry methods[6][7]. A robust and regioselective approach involves the reaction of 3-hydroxy-2-pyrones with substituted nitroalkenes, catalyzed by a Lewis acid, followed by acid-mediated ring closure[8]. This method allows for programmable substitution patterns, making it highly adaptable for creating a library of analogs for comparative studies.

G cluster_0 Step 1: Diels-Alder Based Cascade cluster_1 Step 2: Cyclization & Purification Pyrone 3-Hydroxy-2-pyrone (Starting Material) Reaction1 Lewis Acid (AlCl₃) BHT, DCB Solvent 120 °C, 16h Pyrone->Reaction1 Nitroalkene Nitroalkene Ester (Starting Material) Nitroalkene->Reaction1 Intermediate Phenol Intermediate Reaction1->Intermediate Reaction2 Protic Acid (TFA) Heat (continued) Intermediate->Reaction2 In-situ cyclization Product Substituted Benzofuran-3(2H)-one Reaction2->Product Purification Flash Column Chromatography (FCC) Product->Purification Final Final Product (e.g., 6-Nitrobenzofuran-3(2H)-one) Purification->Final

Caption: General workflow for the synthesis of substituted benzofuranones.[8]

Experimental Protocol: Synthesis of Benzofuranones

This protocol is adapted from the general procedure developed by the Beaudry Research Group at Oregon State University[8].

  • Preparation: Add the appropriate 3-hydroxy-2-pyrone (2 equiv.), the desired nitroalkene (1 equiv.), BHT (0.1 equiv.), and AlCl₃ (0.1 equiv.) to a thick-walled reaction vessel.

  • Inert Atmosphere: Flush the vessel with Argon gas for 5 minutes to create an inert atmosphere. This is crucial to prevent side reactions with atmospheric oxygen or moisture.

  • Reagent Addition: Add 1,2-dichlorobenzene (DCB) to achieve a 0.5 M concentration, followed by trifluoroacetic acid (TFA) (0.2 equiv.). Seal the tube quickly.

  • Reaction: Heat the reaction mixture to 120 °C for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials and phenol intermediate are consumed.

  • Purification: Cool the reaction mixture to room temperature. Directly purify the mixture using Flash Column Chromatography (FCC) on silica gel without a prior aqueous workup to isolate the final benzofuranone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 2: Comparative Biological Evaluation

The true value of a novel compound is determined by its biological activity relative to existing molecules. Derivatives of the benzofuranone scaffold have demonstrated a wide array of activities, including antimalarial, antileishmanial, and anticancer effects[9][10][11]. The primary mechanism often attributed to nitro-aromatic compounds is the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of cytotoxic nitroso and hydroxylamine metabolites[3][10].

Structure-Activity Relationship (SAR) Insights

A comparative analysis of IC₅₀ (50% inhibitory concentration) values from the literature provides a powerful tool to predict the potential efficacy of 6-Nitrobenzofuran-3(2H)-one. The table below compiles data for various substituted benzofuranones against different biological targets.

CompoundSubstitution PatternTargetIC₅₀ ValueReference
Compound 5h 6-Chloro, 2-(1-methyl-5-nitroimidazol-2-ylmethylene)P. falciparum (K1, resistant)0.654 nM [9]
Compound 10g 7-Methoxy, 2-(5-nitrothiophen-2-ylmethylene)P. falciparum (3D7, sensitive)0.28 µM [9]
Compound 5n 7-Methoxy, 2-(1-methyl-5-nitroimidazol-2-ylmethylene)L. donovani amastigotes0.016 µM [10]
Compound 7c 5-Bromo, 2-(1-methyl-4-nitroimidazol-2-ylmethylene)L. major promastigotes13.03 µM [10]
Hypothetical 6-Nitro MCF-7 (Breast Cancer) (To be determined) N/A
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)~1-10 µM (Varies)Standard

This data suggests that the position and nature of substituents dramatically impact bioactivity. Halogen and methoxy groups, combined with a nitro-heteroaryl moiety, yield highly potent compounds[9][10]. This provides a strong rationale for investigating 6-Nitrobenzofuran-3(2H)-one, as the nitro group on the core scaffold may confer potent and direct cytotoxicity.

G Start Compound Library (6-Nitrobenzofuran-3(2H)-one & Analogs) PrimaryScreen Primary Screen (e.g., MTT Cytotoxicity Assay against MCF-7, A549, K562) Start->PrimaryScreen HitConfirm Hit Confirmation (Dose-Response & IC₅₀ Determination) PrimaryScreen->HitConfirm Activity > Threshold Inactive Inactive Compounds PrimaryScreen->Inactive Selectivity Selectivity Profiling (Test against non-cancerous cell line, e.g., HaCaT) HitConfirm->Selectivity Selectivity->Inactive Low Selectivity (Cytotoxic to all cells) Active Active & Selective Hits Selectivity->Active High Selectivity Index MoA Mechanism of Action Studies Active->MoA

Caption: A typical experimental workflow for screening and validating bioactive compounds.

Section 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system, incorporating appropriate controls and clear, quantifiable endpoints. Here, we detail a standard protocol for determining the cytotoxic activity of 6-Nitrobenzofuran-3(2H)-one.

Protocol: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.

  • Objective: To determine the IC₅₀ value of 6-Nitrobenzofuran-3(2H)-one against a selected cancer cell line (e.g., K562, chronic myelogenous leukemia)[11].

  • Materials:

    • K562 cancer cells and healthy human keratinocytes (HaCaT) for selectivity testing[11].

    • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • 96-well plates.

    • 6-Nitrobenzofuran-3(2H)-one (dissolved in DMSO to create a stock solution).

    • Doxorubicin (positive control).

    • MTT solution (5 mg/mL in PBS).

    • DMSO (for dissolving formazan).

    • Microplate reader (570 nm absorbance).

  • Step-by-Step Methodology:

    • Cell Seeding: Seed K562 cells into a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. The 24-hour period allows cells to adhere and enter a logarithmic growth phase.

    • Compound Treatment: Prepare serial dilutions of 6-Nitrobenzofuran-3(2H)-one and the positive control (Doxorubicin) in the culture medium. Add 100 µL of these dilutions to the appropriate wells.

    • Controls: Include "vehicle control" wells containing cells treated with the same concentration of DMSO used for the highest drug concentration. Also, include "blank" wells with medium but no cells to serve as a background control for the plate reader.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

    • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.

      • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

      • Repeat the entire experiment on HaCaT cells to determine the Selectivity Index (SI = IC₅₀ in HaCaT / IC₅₀ in K562). A higher SI value indicates greater cancer-selective toxicity.

Conclusion and Future Directions

This guide establishes a rigorous framework for the experimental validation of 6-Nitrobenzofuran-3(2H)-one. By comparing its physicochemical properties and leveraging structure-activity relationship data from related nitro- and substituted benzofuranones, a strong scientific basis for its investigation is formed[9][10]. The provided synthetic and biological testing protocols are designed to be robust, reproducible, and self-validating, ensuring high-quality, trustworthy data.

Future research should focus on executing these protocols to determine the precise IC₅₀ values of 6-Nitrobenzofuran-3(2H)-one against a panel of cancer cell lines and microbial strains. Positive hits should be advanced to mechanism-of-action studies, such as investigating the generation of reactive oxygen species or the induction of apoptosis through caspase activation, which are known effects of similar compounds[11]. This systematic approach will clarify the therapeutic potential of 6-Nitrobenzofuran-3(2H)-one and its standing among other bioactive benzofuranone derivatives.

References

  • Title: 6-Nitro-2,3-dihydrobenzofuran | Benchchem Source: Benchchem URL
  • Title: Chemical Properties of 6-nitro-3H-2-benzofuran-1-one Source: Cheméo URL
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  • Title: Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines Source: MDPI URL
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  • Title: Synthetic methods of benzofuran-3(2H)-ones.
  • Title: Investigating the Dual-Action Potential of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23)
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  • Title: Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8)

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Comparative

A Comparative Guide to 6-Nitrobenzofuran-3(2H)-one in Antiparasitic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents against parasitic diseases, the benzofuranone scaffold has emerged as a promising starting point for t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents against parasitic diseases, the benzofuranone scaffold has emerged as a promising starting point for the development of potent and selective inhibitors. This guide provides a comprehensive literature review of the research into 6-Nitrobenzofuran-3(2H)-one and its derivatives, offering a comparative analysis of their performance against established and alternative antiparasitic compounds. We delve into the synthesis, mechanism of action, and structure-activity relationships, supported by experimental data and detailed protocols, to empower researchers in their quest for next-generation antiparasitic drugs.

Introduction: The Potential of the 6-Nitrobenzofuran-3(2H)-one Scaffold

Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a nitro group at the 6-position of the benzofuran-3(2H)-one core has been a key strategy in the development of compounds with potent antiparasitic activity, particularly against Plasmodium falciparum (the causative agent of malaria) and Leishmania species (the causative agents of leishmaniasis). The nitro group is a critical pharmacophore, often associated with a pro-drug strategy where it is bioreduced within the parasite to generate cytotoxic reactive nitrogen species.[2]

This guide will explore the current state of research on 6-Nitrobenzofuran-3(2H)-one and its analogues, providing a critical comparison with other therapeutic options and outlining the experimental basis for their potential as antiparasitic drug candidates.

Comparative Performance Analysis: Antimalarial and Antileishmanial Activities

The primary therapeutic potential of 6-Nitrobenzofuran-3(2H)-one derivatives lies in their activity against malaria and leishmaniasis. The following sections present a comparative analysis of their in vitro efficacy against various parasite strains and their selectivity towards host cells.

Antimalarial Activity

Derivatives of 6-Nitrobenzofuran-3(2H)-one, particularly (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, have demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3]

Table 1: Comparative in vitro Antimalarial Activity of Benzofuranone Derivatives and Standard Drugs [3]

CompoundP. falciparum StrainIC50 (nM)Resistance Index (RI)
(Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5h)K1 (resistant)0.654-
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g)3D7 (sensitive)280-
Chloroquine (CQ)3D7 (sensitive)3.13-
Chloroquine (CQ)K1 (resistant)206.366

IC50: 50% inhibitory concentration. RI: Resistance Index (IC50 resistant strain / IC50 sensitive strain).

The data clearly indicates that certain derivatives, such as compound 5h , exhibit exceptional potency against chloroquine-resistant strains, a critical attribute for new antimalarial candidates.

Antileishmanial Activity

Similarly, derivatives of this scaffold have shown promising activity against different Leishmania species. The efficacy is often more pronounced against the amastigote stage, the clinically relevant form of the parasite that resides within host macrophages.[4]

Table 2: Comparative in vitro Antileishmanial Activity of Benzofuranone Derivatives and Standard Drugs [4]

CompoundLeishmania SpeciesStageIC50 (µM)Selectivity Index (SI) vs. PMM
(Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n)L. donovaniAxenic Amastigote0.016> 431
Amphotericin BL. majorPromastigote0.29-
PentamidineL. majorPromastigote5.09-
NifurtimoxL. majorPromastigote14.11-

PMM: Peritoneal Mouse Macrophages.

Compound 5n demonstrates remarkable potency against L. donovani amastigotes with a very high selectivity index, indicating a favorable therapeutic window.

Mechanism of Action: A Two-Pronged Attack

The antiparasitic activity of 6-Nitrobenzofuran-3(2H)-one derivatives is believed to stem from a dual mechanism of action, a highly desirable trait in combating drug resistance.

Bioactivation by Nitroreductases

A key aspect of the mechanism is the bioreduction of the nitro group by parasitic nitroreductases (NTRs).[4] This process generates cytotoxic nitroso and hydroxylamine metabolites, leading to oxidative stress and damage to vital cellular components of the parasite.[4] This selective activation within the parasite contributes to the observed selectivity towards the pathogen over host cells.

Mechanism of Action 6-Nitrobenzofuran-3(2H)-one_Derivative 6-Nitrobenzofuran-3(2H)-one_Derivative Parasite_NTR Parasitic Nitroreductase (NTR1 and/or NTR2) 6-Nitrobenzofuran-3(2H)-one_Derivative->Parasite_NTR Enters Parasite Reduced_Metabolites Nitroso & Hydroxylamine Metabolites Parasite_NTR->Reduced_Metabolites Bioreduction Oxidative_Stress Reactive Oxygen Species (ROS) Generation Reduced_Metabolites->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Bioactivation of 6-Nitrobenzofuran-3(2H)-one derivatives.

Inhibition of β-Hematin Formation (in Malaria)

In the context of malaria, some derivatives have been shown to inhibit the formation of β-hematin (hemozoin), a crucial detoxification pathway for the parasite.[3] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into insoluble β-hematin crystals. Inhibition of this process leads to the accumulation of toxic heme, ultimately killing the parasite.

Synthesis and Experimental Protocols

A robust and efficient synthesis is paramount for the exploration of structure-activity relationships and the development of lead compounds.

General Synthesis of Benzofuran-3(2H)-ones

The synthesis of the benzofuran-3(2H)-one core can be achieved through various methods. A common approach involves the intramolecular cyclization of α-phenoxyacetic acids.[5]

Synthesis Workflow Substituted_Phenol Substituted Phenol Phenoxyacetic_Acid α-Phenoxyacetic Acid Intermediate Substituted_Phenol->Phenoxyacetic_Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Phenoxyacetic_Acid Cyclization Intramolecular Cyclization (e.g., with Polyphosphoric Acid) Phenoxyacetic_Acid->Cyclization Benzofuranone_Core Benzofuran-3(2H)-one Core Cyclization->Benzofuranone_Core Nitration Nitration (e.g., HNO3/H2SO4) Benzofuranone_Core->Nitration 6-Nitro_Core 6-Nitrobenzofuran-3(2H)-one Nitration->6-Nitro_Core Condensation Condensation Reaction 6-Nitro_Core->Condensation Aldehyde Nitroheteroaryl Aldehyde Aldehyde->Condensation Final_Product (Z)-2-(nitroheteroarylmethylene)- 3(2H)-benzofuranone Derivative Condensation->Final_Product

Caption: General synthetic workflow for benzofuranone derivatives.

Experimental Protocol: In Vitro Antimalarial Assay ([3H]hypoxanthine incorporation assay)[3]

This protocol outlines a common method for determining the in vitro antimalarial activity of test compounds.

Materials:

  • P. falciparum strains (e.g., 3D7 and K1)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and AlbuMAX II

  • [3H]hypoxanthine

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 25 µL of each compound dilution to the wells of a 96-well plate.

  • Add 200 µL of a 1.5% hematocrit parasite culture (predominantly ring stage) to each well.

  • Incubate the plates for 24 hours at 37°C in the gas mixture.

  • Add 25 µL of [3H]hypoxanthine (0.5 µCi) to each well.

  • Incubate for a further 24 hours under the same conditions.

  • Harvest the cells onto glass-fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curves.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)[2][4]

This protocol describes the evaluation of antileishmanial activity against both the insect (promastigote) and mammalian (amastigote) stages of the parasite.

Promastigote Assay:

  • Culture Leishmania promastigotes in appropriate medium (e.g., M199) at 26°C.

  • Seed promastigotes in 96-well plates at a density of 1 x 106 cells/mL.

  • Add serial dilutions of the test compounds and incubate for 72 hours.

  • Assess cell viability using a resazurin-based assay or by direct counting with a hemocytometer.

  • Determine the IC50 from the dose-response curves.

Intracellular Amastigote Assay:

  • Culture a macrophage cell line (e.g., J774.A1 or peritoneal macrophages) in 96-well plates.

  • Infect the macrophages with stationary-phase promastigotes for 24 hours.

  • Wash away free parasites and add fresh medium containing serial dilutions of the test compounds.

  • Incubate for a further 72 hours.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 based on the reduction in the number of intracellular amastigotes.

Comparison with Alternative Therapeutic Agents

While 6-Nitrobenzofuran-3(2H)-one derivatives show significant promise, it is crucial to evaluate their performance in the context of existing and emerging antiparasitic drugs.

Antimalarial Alternatives:

  • Artemisinin-based Combination Therapies (ACTs): The current gold standard for malaria treatment. Novel compounds must demonstrate efficacy against artemisinin-resistant strains.

  • Other Investigational Compounds: A diverse pipeline of molecules with novel mechanisms of action is under development, targeting different stages of the parasite life cycle.[6]

Antileishmanial Alternatives:

  • Pentavalent Antimonials (e.g., Sodium Stibogluconate): First-line treatment in many regions, but facing increasing resistance and toxicity concerns.

  • Amphotericin B (and its liposomal formulations): Highly effective but requires intravenous administration and can have significant side effects.

  • Miltefosine: The only oral drug for leishmaniasis, but with concerns of teratogenicity and emerging resistance.[7]

  • Other Nitro-heterocyclic Compounds: Compounds like nifurtimox and benznidazole, primarily used for Chagas disease, are also being investigated for leishmaniasis.[8]

The high potency against resistant strains and the potential for oral bioavailability make 6-Nitrobenzofuran-3(2H)-one derivatives attractive alternatives that warrant further investigation.

Conclusion and Future Directions

The research on 6-Nitrobenzofuran-3(2H)-one and its derivatives has unveiled a promising class of antiparasitic agents with potent activity against both Plasmodium and Leishmania species. Their dual mechanism of action, involving bioreductive activation and inhibition of key parasitic pathways, offers a potential strategy to combat drug resistance.

Future research should focus on:

  • Lead Optimization: Fine-tuning the structure to enhance potency, improve the safety profile, and optimize pharmacokinetic properties for oral administration.

  • Mechanism of Action Studies: Further elucidation of the specific parasitic nitroreductases involved and the downstream effects of the reactive metabolites.

  • In Vivo Efficacy and Toxicity Studies: Rigorous evaluation in animal models of malaria and leishmaniasis to translate the in vitro promise into preclinical and, ultimately, clinical candidates.

This comprehensive guide provides a solid foundation for researchers to build upon, fostering the development of novel and effective therapies to combat the global burden of parasitic diseases.

References

  • Navidpour, L., et al. (2021). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 65(9), e02683-20. [Link]

  • Navidpour, L., et al. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 66(11), e0058322. [Link]

  • Petri e Silva, S. C. S., et al. (2016). Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. Experimental Parasitology, 163, 68–75. [Link]

  • Thévenin, M., et al. (2013). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Bioorganic & Medicinal Chemistry, 21(17), 4885-4892. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). [Link]

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  • ResearchGate. (2025). Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. [Link]

  • Petri e Silva, S. C. S., et al. (2016). Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes. PubMed. [Link]

  • ResearchGate. (n.d.). Representative examples of antileishmanial drugs and synthesized compounds (5 to 7). [Link]

  • NCBI. (1992). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. [Link]

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  • Google Patents. (1954). Process for the preparation of 6-nitro-coumarin-3-carboxylic acid.
  • Feitosa, L. M., et al. (2021). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 148(12), 1435-1444. [Link]

  • ResearchGate. (n.d.). The in vitro antileishmanial activity of compounds I and II against the.... [Link]

  • Kannigadu, K., et al. (2022). Exploring novel nitrofuranyl sulfonohydrazides as anti-Leishmania and anti-cancer agents: Synthesis, in vitro efficacy and hit identification. Chemical Biology & Drug Design, 100(2), 267-280. [Link]

  • Requena, J. M. (2022). Antileishmanial Drug Discovery and Development: Time to Reset the Model?. Pharmaceuticals, 15(3), 329. [Link]

  • Merck Sharp & Dohme Corp., et al. (2021). Novel Compounds for Treating Malaria. [Link]

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  • Adejoro, I. A., et al. (2016). Theoretical Study on Substituent's Effect on the Properties of Benzofused thieno [3, 2-b] Furan and its Isomeric Form. ResearchGate. [Link]

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Validation

A Researcher's Guide to Navigating Cross-Reactivity of 6-Nitrobenzofuran-3(2H)-one in Biological Assays

In the landscape of early-stage drug discovery, the identification of novel chemical matter is both an opportunity and a challenge. High-throughput screening (HTS) campaigns often yield "hits"—compounds that demonstrate...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the identification of novel chemical matter is both an opportunity and a challenge. High-throughput screening (HTS) campaigns often yield "hits"—compounds that demonstrate activity against a biological target. However, a significant portion of these initial findings can be misleading due to assay interference, a phenomenon where the compound's properties, rather than its specific biological activity, generate a false signal.[1][2] This guide provides an in-depth comparison of methodologies to de-risk and validate hits, using 6-Nitrobenzofuran-3(2H)-one as a case study for a compound class prone to such cross-reactivity.

The benzofuranone core is a structural motif found in a variety of biologically active compounds.[3][4][5] Derivatives, particularly those with nitroaromatic groups, have shown promise in antimicrobial and antileishmanial research.[3][6][7] However, the very features that confer bioactivity—namely the nitroaromatic system—also raise red flags for assay interference.[8][9] This guide will equip researchers with the rationale and protocols to distinguish true biological activity from experimental artifacts.

Part 1: Understanding the Challenge: Physicochemical Properties and Interference Potential

The structure of 6-Nitrobenzofuran-3(2H)-one is inherently susceptible to producing false positives in common assay formats. Its nitroaromatic moiety makes it a potential Pan-Assay Interference Compound (PAINS), a class of molecules known to interfere non-specifically in a wide range of assays.[8][10][11] Understanding the mechanisms of this interference is the first step toward mitigating it.

Common Mechanisms of Assay Interference:

  • Optical Interference: Nitroaromatic compounds are often colored and can be fluorescent.[9] This can directly interfere with absorbance, fluorescence, or luminescence-based assays by absorbing excitation/emission light or by emitting their own signal, leading to false inhibition or activation readouts.[12][13][14]

  • Redox Activity: Nitro groups can undergo redox cycling, producing reactive oxygen species (ROS) like hydrogen peroxide.[8][15] Many assay systems, particularly those using reporter enzymes like luciferases or peroxidases, are highly sensitive to the redox environment.[15]

  • Compound Aggregation: At concentrations typically used in screening, poorly soluble compounds can form colloidal aggregates.[12][16] These aggregates can sequester and denature proteins non-specifically, mimicking true inhibition. While not guaranteed, the benzofuranone scaffold can contribute to this behavior.

  • Chemical Reactivity: The electrophilic nature of some scaffolds can lead to covalent modification of target proteins or assay reagents, a common source of false positives.[15]

Below is a diagram illustrating the primary pathways by which a compound like 6-Nitrobenzofuran-3(2H)-one can interfere with a typical biochemical assay.

G cluster_assay Biochemical Assay System cluster_compound Test Compound (6-Nitrobenzofuran-3(2H)-one) Assay Assay Signal (e.g., Light, Fluorescence) Target Target Protein Target->Assay Biological Activity Reagents Assay Reagents (e.g., Luciferase, Substrate) Reagents->Assay Signal Generation Compound Compound Properties Compound->Assay Optical Interference (Absorbance/Fluorescence) Compound->Target Aggregation/ Non-specific Binding Compound->Reagents Redox Cycling / Chemical Reactivity

Caption: Mechanisms of Assay Interference.

Part 2: A Framework for Hit Validation: Orthogonal Assays and Counter-Screens

To build confidence in a screening hit, a systematic cascade of validation experiments is essential.[17][18] The core principle is the use of orthogonal assays—methods that measure the same biological event but use a different detection technology.[19][20] This approach is critical for eliminating false positives that arise from technology-specific interference.[20][21]

Comparison of Primary Screening vs. Orthogonal Validation Methods
Assay Type Methodology Principle Pros Cons & Susceptibility to Interference
Primary Screen (Example) Luminescence-based Kinase Assay (e.g., ADP-Glo™)Measures ATP consumption by quantifying remaining ATP via a luciferase reaction.High-throughput, sensitive, commercially available.Susceptible to optical interference (colored/fluorescent compounds), redox cycling (luciferase inhibition), and ATP-competitive artifacts.[13]
Orthogonal Validation Surface Plasmon Resonance (SPR)Label-free biophysical technique measuring direct binding of an analyte to an immobilized ligand by detecting changes in refractive index.[22][23]Provides direct binding evidence, kinetics (on/off rates), and affinity (K D). Insensitive to optical properties of the compound.[20][24][25]Lower throughput, requires specialized equipment, protein immobilization can affect activity.[24][25]
Orthogonal Validation Isothermal Titration Calorimetry (ITC)Label-free biophysical technique that directly measures the heat released or absorbed during a binding event.Gold standard for thermodynamics; provides stoichiometry, affinity (K D), enthalpy, and entropy.[18]Low throughput, requires large amounts of pure protein and compound.
Counter-Screen Target-less AssayRun the primary assay in the exact same format but omitting the biological target (e.g., the kinase).Directly identifies compounds that interfere with the assay reagents or detection system.[26]Does not rule out non-specific inhibition of the target (e.g., aggregation).
Experimental Protocol 1: Target-less Counter-Screen

This protocol is a self-validating system designed to immediately flag compounds interfering with the assay's detection technology.

Objective: To determine if 6-Nitrobenzofuran-3(2H)-one inhibits the luciferase/luciferin reaction of the ADP-Glo™ assay.

Methodology:

  • Plate Setup: Prepare a 384-well plate. Designate wells for "No Target Control" and "Positive Control Inhibitor (e.g., Staurosporine)".

  • Compound Dispensing: Add 6-Nitrobenzofuran-3(2H)-one in a dose-response curve (e.g., 100 µM to 1 nM) to the "No Target Control" wells. Add DMSO vehicle to control wells.

  • Assay Reagent Incubation: In place of the kinase reaction, add buffer. Then, add the ADP-Glo™ Reagent I, which contains a high concentration of ATP, simulating the endpoint of a kinase reaction where no ATP was consumed. Incubate according to the manufacturer's protocol.

  • Signal Development: Add the Kinase Detection Reagent (containing luciferase/luciferin) to all wells. Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: If the luminescence signal decreases in a dose-dependent manner in the wells containing 6-Nitrobenzofuran-3(2H)-one, it is a direct indication of assay interference, not target inhibition.

Experimental Protocol 2: Orthogonal Validation with Surface Plasmon Resonance (SPR)

This protocol provides definitive, label-free evidence of a direct interaction between the compound and the target protein.[24][27]

Objective: To confirm direct binding of 6-Nitrobenzofuran-3(2H)-one to the target protein and determine its binding affinity (K D).

Methodology:

  • Protein Immobilization: Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., mock immobilization or immobilization of an unrelated protein) to subtract non-specific binding.[25]

  • Compound Preparation: Prepare a dilution series of 6-Nitrobenzofuran-3(2H)-one in an appropriate running buffer (e.g., HBS-EP+ with 1-5% DMSO). Ensure precise DMSO matching between samples and running buffer to avoid solvent artifacts.[24][25]

  • Binding Analysis: Inject the compound dilutions over the target and reference surfaces, starting with the lowest concentration. Monitor the change in response units (RU) in real-time. Include several buffer-only (blank) injections for double referencing.

  • Data Processing: Subtract the reference channel data from the active channel data, and then subtract the average of the blank injections. This corrects for both non-specific binding and systematic drift.

  • Affinity Determination: Plot the equilibrium response against the compound concentration and fit the data to a steady-state affinity model to calculate the dissociation constant (K D).

The workflow below illustrates the logical progression from a primary screen hit to a validated lead candidate.

G cluster_triage Hit Triage & Validation Workflow A Primary HTS Hit (e.g., IC50 from ADP-Glo) B Assess PAINS Liability (Substructure Search) A->B C Target-less Counter-Screen (Protocol 1) B->C Flagged as PAINS E Orthogonal Assay (e.g., SPR - Protocol 2) B->E Not Flagged D Interference Confirmed? C->D D->E No H False Positive (Deprioritize) D->H Yes F Direct Binding Confirmed? E->F G Validated Hit (Proceed to SAR) F->G Yes F->H No

Caption: A Decision-Making Workflow for Hit Validation.

Part 3: Summary and Best Practices

When encountering a hit compound with a structure like 6-Nitrobenzofuran-3(2H)-one, a healthy dose of skepticism is a researcher's most valuable tool. The potential for assay interference due to its nitroaromatic scaffold is high.

Key Recommendations:

  • Profile Early, Profile Often: Do not rely on a single assay readout. Immediately triage hits using target-less counter-screens to eliminate interference compounds.

  • Embrace Orthogonal Methods: Confirm direct target engagement using a biophysical method like SPR or ITC. A confirmed hit will show activity across different technological platforms.[18][19]

  • Check for PAINS: Utilize computational filters to flag problematic substructures early in the process. While not every PAINS-flagged compound is a false positive, it warrants a higher degree of scrutiny.[10][11]

  • Validate with Resynthesis: Always confirm activity with a freshly synthesized and purified batch of the compound to rule out artifacts from impurities or degradation.[15][18][28]

  • Consider Assay Conditions: For potential aggregators, test whether the IC50 is sensitive to the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A large shift in potency can indicate aggregation-based activity.[18][29]

By integrating these validation principles and comparative methodologies into the hit-to-lead workflow, researchers can effectively navigate the complexities of cross-reactivity, saving valuable time and resources while increasing the likelihood of discovering genuinely promising drug candidates.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Nitrobenzofuran-3(2H)-one

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling novel or specialized compounds is routine in drug development, but it requires...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling novel or specialized compounds is routine in drug development, but it requires a deep commitment to rigorous safety protocols, especially concerning waste disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-Nitrobenzofuran-3(2H)-one.

Hazard Profile and Inherent Risks: Understanding the "Why"

Before handling disposal, it is crucial to understand the potential hazards. The chemical structure of 6-Nitrobenzofuran-3(2H)-one suggests a hazard profile that includes characteristics from both nitroaromatic compounds and benzofuran derivatives.

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and environmental persistence.[1] The electron-withdrawing nature of the nitro group makes these compounds recalcitrant to natural biodegradation and potentially mutagenic.[2][3]

  • Benzofuran Derivatives: The benzofuran scaffold can be associated with various biological activities, and as a class, these heterocyclic compounds must be handled with care to avoid unintentional exposure.[4][5]

Based on these structural analogs, a presumptive hazard profile has been established to guide our handling and disposal strategy.

Hazard CategoryPresumptive Risk for 6-Nitrobenzofuran-3(2H)-oneRationale & Causality
Acute Toxicity Assumed Hazardous: Potential harm if swallowed, inhaled, or in contact with skin.Nitroaromatic compounds are frequently toxic.[1][3] Prudent practice dictates assuming toxicity in the absence of specific data.
Environmental Hazard High: Very toxic to aquatic life with long-lasting effects.Nitroaromatic compounds are notorious environmental pollutants due to their persistence and toxicity.[1][2] Sink disposal is strictly prohibited.[6]
Reactivity Moderate: Potential for reactivity with incompatible materials.Nitro compounds can be reactive. Segregation from acids, bases, and oxidizing agents is critical to prevent unforeseen reactions.[6]
Flammability Assumed Flammable: Handle as a combustible solid/liquid.Many organic compounds, including benzofuran, are flammable.[7][8] Keep away from ignition sources.[9]

Immediate Safety & Personal Protective Equipment (PPE)

Safety is the foundational layer of any laboratory procedure. Before beginning any work that will generate 6-Nitrobenzofuran-3(2H)-one waste, ensure the following personal protective equipment is in use.

PPE ItemSpecificationJustification
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of the compound or contaminated solvents.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, which is a potential route of exposure for toxic compounds.[11]
Body Protection Flame-retardant lab coat.Protects skin from contact and provides a barrier against spills.[12]
Work Area Chemical Fume Hood.All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood to prevent inhalation of dust or vapors.[4]

Core Disposal Principle: Containment, Segregation, and Labeling

The cornerstone of compliant chemical waste management is the unequivocal principle that hazardous waste is regulated from the moment of its generation .[13] Therefore, proper disposal begins at your lab bench, not at the loading dock.

The primary objective is to collect waste in a designated, compatible container and to ensure it is never mixed with incompatible waste streams.[6] Mixing a nitro compound with an incompatible substance, such as a strong acid or base, could lead to a violent reaction.

Prohibited Disposal Methods:

  • DO NOT dispose of 6-Nitrobenzofuran-3(2H)-one down the sanitary sewer (sink).[6] This can lead to severe environmental contamination and is a regulatory violation.

  • DO NOT discard in regular solid waste (trash). This can expose custodial staff to hazardous materials and violates federal disposal regulations.[12]

  • DO NOT attempt to neutralize the compound with other chemicals unless you are following a specifically approved and validated institutional procedure.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of 6-Nitrobenzofuran-3(2H)-one waste within your laboratory, pending pickup by trained environmental health and safety (EHS) professionals.

Step 1: Designate a Waste Container

  • Select a chemically compatible container, preferably plastic, with a secure, screw-top lid.[6][13] The container must be clean and dry before its first use as a waste receptacle.

  • Ensure the container is appropriately sized for the expected volume of waste to avoid generating excessive partially filled containers.

Step 2: Proper Labeling at Point of Generation

  • As soon as the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly includes:[14]

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "6-Nitrobenzofuran-3(2H)-one "

    • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • If the waste is a solution, list all components and their approximate percentages, including solvents.[6]

Step 3: Waste Accumulation

  • Collect all materials contaminated with 6-Nitrobenzofuran-3(2H)-one in this designated container. This includes:

    • Residual solid compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, weighing papers, and gloves.

  • Keep the waste container tightly closed at all times, except when adding waste.[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[6][14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Ensure the SAA is away from ignition sources and that the container is stored with compatible waste types. Specifically, store this waste away from acids and bases.[6]

Step 5: Arranging for Final Disposal

  • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Do not move the hazardous waste from one SAA to another.[14] The EHS professionals will transport it to a Central Accumulation Area (CAA) before it is sent for final disposal, which is typically high-temperature incineration for organic compounds of this nature.[14][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the compliant disposal of 6-Nitrobenzofuran-3(2H)-one waste.

G Workflow for 6-Nitrobenzofuran-3(2H)-one Disposal cluster_0 Laboratory Operations (Point of Generation) cluster_1 In-Lab Waste Management cluster_2 Institutional Disposal Process A Step 1: Generate Waste (e.g., residual solid, contaminated consumables, solutions) B Step 2: Select & Prepare Designated Waste Container A->B C Step 3: Immediately Apply 'HAZARDOUS WASTE' Label (Include full chemical name & hazards) B->C D Step 4: Collect Waste (Keep container closed when not in use) C->D E Step 5: Store Container in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F F->E No G Step 6: Contact EHS for Pickup F->G Yes H EHS Transports to Central Accumulation Area (CAA) G->H I Final Disposal via Licensed Vendor (e.g., Incineration) H->I

Caption: Decision workflow for compliant laboratory waste management.

Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors.

  • PPE: Don the appropriate PPE as listed in Section 2.

  • Contain: For a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.[9] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared research environment.

References

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